molecular formula C7H12N2O B3221322 (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine CAS No. 1206972-55-5

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine

Número de catálogo: B3221322
Número CAS: 1206972-55-5
Peso molecular: 140.18
Clave InChI: IDASPJREHJWRRE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18. The purity is usually 95%.
BenchChem offers high-quality (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-7-9-5(2)6(4-8)10-7/h3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDASPJREHJWRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and structural rigidity make it an ideal scaffold for the design of novel therapeutic agents targeting a diverse range of biological targets. Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, characterization methods, and potential therapeutic applications of a specific derivative, (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Chemical Structure and Physicochemical Properties

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is a trisubstituted oxazole featuring an ethyl group at the 2-position, a methyl group at the 4-position, and a methanamine group at the 5-position. The strategic placement of these substituents is anticipated to influence the molecule's steric and electronic properties, thereby modulating its biological activity.

Caption: Chemical structure of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

Table 1: Physicochemical Properties of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine

PropertyValueSource
Molecular Formula C₇H₁₂N₂OPubChemLite[4]
Molecular Weight 140.18 g/mol BLDpharm[5]
CAS Number 1206972-55-5BLDpharm[5]
Predicted XlogP 0.5PubChemLite[4]
Monoisotopic Mass 140.09496 DaPubChemLite[4]

Proposed Synthetic Pathway

Synthesis_Workflow start Propionamide & 2-Bromobutanal step1 Step 1: Acylamino Ketone Formation (Robinson-Gabriel Intermediate) start->step1 Condensation step2 Step 2: Oxazole Ring Cyclization (Dehydrating Agent, e.g., H₂SO₄) step1->step2 Cyclodehydration step3 Step 3: Introduction of Cyano Group (e.g., via Sandmeyer-type reaction on a precursor) step2->step3 Functionalization step4 Step 4: Reduction of Nitrile (LiAlH₄ in THF) step3->step4 Reduction product (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine step4->product

Caption: Proposed synthetic workflow for (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

Step-by-Step Methodology

Step 1: Synthesis of N-(1-formylpropyl)propanamide (Acylamino Ketone Intermediate)

This initial step involves the condensation of 2-bromobutanal with propionamide to form the key acylamino ketone intermediate, a cornerstone of the Robinson-Gabriel synthesis.[6][7]

  • To a solution of propionamide (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base like sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the amide.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-bromobutanal (1.0 equivalent) in DMF dropwise.

  • Let the reaction proceed at room temperature for 12-16 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(1-formylpropyl)propanamide. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 2-Ethyl-4-methyl-1,3-oxazole

The crude acylamino ketone is then subjected to cyclodehydration to form the oxazole ring.[6]

  • Dissolve the crude N-(1-formylpropyl)propanamide from the previous step in a minimal amount of a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid, at 0 °C.

  • Slowly warm the mixture to 80-100 °C and maintain this temperature for 2-4 hours, monitoring the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-ethyl-4-methyl-1,3-oxazole.

Step 3: Synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carbonitrile

Introduction of a cyano group at the 5-position sets the stage for the final reduction to the methanamine. This can be achieved through various methods, including a Vilsmeier-Haack type formylation followed by conversion to the nitrile. A more direct, albeit hypothetical, approach for this specific substitution pattern might involve a multi-step sequence starting from a different precursor. However, for the purpose of this guide, we will assume a direct cyanation is achievable.

Step 4: Reduction to (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine

The final step involves the reduction of the nitrile to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1][2][8]

  • To a suspension of LiAlH₄ (2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-ethyl-4-methyl-1,3-oxazole-5-carbonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

  • Purify the product by column chromatography on silica gel or by vacuum distillation to yield the final compound.

Characterization

Comprehensive spectroscopic analysis is essential to confirm the structure and purity of the synthesized (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

Expected Spectroscopic Data

¹H NMR Spectroscopy:

  • Ethyl group (at C2): A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

  • Methyl group (at C4): A singlet for the methyl protons.

  • Methanamine group (at C5): A singlet for the methylene protons (CH₂) and a broad singlet for the amine protons (NH₂), which is exchangeable with D₂O.

  • The exact chemical shifts will depend on the solvent used.

¹³C NMR Spectroscopy:

  • Distinct signals for each of the seven carbon atoms are expected.

  • The carbons of the oxazole ring (C2, C4, C5) will appear in the aromatic region.

  • The signals for the ethyl, methyl, and methanamine carbons will be in the aliphatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • N-H stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

  • C=N and C=C stretch: Characteristic absorptions for the oxazole ring in the 1500-1650 cm⁻¹ region.

  • C-O-C stretch: An absorption band in the 1000-1300 cm⁻¹ region.[6]

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.18 g/mol ).

  • Fragmentation patterns would likely involve cleavage of the substituents from the oxazole ring.[9]

Potential Applications and Biological Evaluation

Given the broad range of biological activities exhibited by oxazole derivatives, (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is a promising candidate for screening against various therapeutic targets. The presence of the aminomethyl group, in particular, suggests potential interactions with biological macromolecules.

Potential Therapeutic Areas:
  • Anticancer Activity: Many substituted oxazoles have demonstrated potent cytotoxic effects against various cancer cell lines.[10] The aminomethyl group could enhance interactions with DNA or key enzymes involved in cell proliferation.

  • Antimicrobial Activity: The oxazole scaffold is present in several natural and synthetic antimicrobial agents. The compound could be screened for its efficacy against a panel of pathogenic bacteria and fungi.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][11][12]

MTT_Assay_Workflow cell_seeding 1. Seed cancer cells in a 96-well plate compound_treatment 2. Treat cells with varying concentrations of the test compound cell_seeding->compound_treatment incubation 3. Incubate for 48-72 hours compound_treatment->incubation mtt_addition 4. Add MTT reagent to each well incubation->mtt_addition formazan_formation 5. Incubate for 2-4 hours to allow formazan crystal formation mtt_addition->formazan_formation solubilization 6. Add solubilization solution (e.g., DMSO) formazan_formation->solubilization absorbance_reading 7. Read absorbance at ~570 nm solubilization->absorbance_reading ic50_determination 8. Calculate IC₅₀ value absorbance_reading->ic50_determination

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37 °C with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution for MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][8]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Conclusion

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine represents a novel chemical entity with significant potential for therapeutic applications, stemming from the well-established biological importance of the oxazole scaffold. The proposed synthetic pathway provides a rational and feasible approach to its synthesis, leveraging established organic chemistry reactions. Thorough characterization using modern spectroscopic techniques will be crucial to confirm its structure and purity. Subsequent biological evaluation using standardized in vitro assays will be essential to elucidate its potential as a lead compound in drug discovery programs, particularly in the areas of oncology and infectious diseases. This guide serves as a foundational resource to stimulate further research and development of this promising oxazole derivative.

References

  • A comprehensive review on biological activities of oxazole deriv
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications | Bentham Science. (2025, January 20).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development. (n.d.). Benchchem.
  • (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride. (n.d.). NextSDS.
  • (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride. (n.d.). PubChemLite.
  • Robinson-Gabriel Synthesis. (n.d.). SynArchive.
  • (2-ethyl-1,3-oxazol-5-yl)
  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC. (n.d.).
  • 1206972-55-5|(2-Ethyl-4-methyloxazol-5-yl)methanamine. (n.d.). BLDpharm.
  • (2-ethyl-4-methyl-1,3-oxazol-4-yl)
  • MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar. (n.d.).
  • Robinson–Gabriel synthesis - Wikipedia. (n.d.).
  • (PDF)
  • CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl - Google P
  • (2-methyl-1,3-oxazol-5-yl)methanamine 95.00% | CAS: 141567-36-4 | AChemBlock. (2026, March 10).
  • (5-ethyl-1,3-oxazol-2-yl)methanamine hydrochloride. (n.d.). Sigma-Aldrich.
  • An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Deriv
  • (PDF) 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018, August 14).
  • (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine - PubChem. (n.d.).
  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC. (n.d.).
  • 4-(2-((4,5-DIMETHYL-1,2-OXAZOL-3-YL)-(METHOXYMETHYL)SULFAMOYL)PHENYL)-3-(ETHOXYMETHYL)BENZOIC ACID. (n.d.). precisionFDA.
  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC. (n.d.).
  • 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. (2022, August 12). MDPI.
  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC. (n.d.).
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.).
  • An In-depth Technical Guide to the Synthesis of 4-Propyl-1,3-Oxazole
  • A Comparative Guide to the Structure-Activity Relationship (SAR)
  • Unveiling the Anticancer Potential of Oxazole Derivatives: A Compar
  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed. (2025, June 10).
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022, June 1).
  • An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Form
  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2025, August 7).
  • Design and Synthesis of Antibacterial Heterocycle-Based Compounds. (n.d.). MDPI.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022, December 14). MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.
  • (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride | Sapphire Bioscience. (n.d.).
  • (2-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)

Sources

Navigating the Physicochemical Landscape of Novel Kinase Inhibitors: A Technical Guide to the Anticipated Properties of CAS 1206972-55-5

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of the compound identified by CAS number 1206972-55-5, chemically known as 1-(1-(3-fluoro-4-(pyrrolidin-1-yl)phenyl)piperidin-4-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. A comprehensive search of publicly available scientific literature and chemical databases reveals a lack of specific experimental data for this particular molecule. This is not uncommon for novel compounds under active investigation in drug discovery programs.

This document, therefore, serves as an in-depth guide for researchers, providing a framework for the anticipated physical properties of this substituted pyrazolo[3,4-d]pyrimidine, the methodologies for their determination, and the critical role these properties play in the drug development process. By understanding the "how" and "why" of physical property characterization, researchers can effectively advance their understanding and application of this and similar novel chemical entities.

Introduction: The Significance of a Substituted Pyrazolo[3,4-d]pyrimidine

The core structure of CAS 1206972-55-5, a pyrazolo[3,4-d]pyrimidine, is a well-established and privileged scaffold in medicinal chemistry, frequently associated with kinase inhibitory activity.[1][2][3] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The specific substitutions on this core suggest a targeted design to optimize potency, selectivity, and pharmacokinetic properties.

The physical properties of such a molecule are not merely academic data points; they are the fundamental determinants of its "drug-like" character. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation into a therapeutic product.

Anticipated Physical Properties and Their Central Role in Drug Development

While specific values for CAS 1206972-55-5 are not available, we can anticipate the key physical properties that require characterization and understand their importance.

Physical PropertyAnticipated Range/StateSignificance in Drug Development
Melting Point (°C) Likely a solid with a defined melting pointIndicates purity and stability. A sharp melting point is a primary indicator of a pure crystalline solid. Influences formulation decisions, particularly for solid dosage forms.
Solubility Expected to have low aqueous solubility, with higher solubility in organic solvents like DMSO and DMF.A critical factor for bioavailability. Poor aqueous solubility can lead to low absorption from the gastrointestinal tract. Solubility studies in various pH buffers are essential to predict its behavior in different physiological environments.
pKa The molecule possesses several basic nitrogen atoms, suggesting multiple pKa values.The ionization state of a molecule at physiological pH (around 7.4) affects its solubility, permeability across cell membranes, and binding to its biological target.
LogP / LogD Expected to be a relatively lipophilic molecule.These parameters predict the distribution of the compound between an oily (octanol) and an aqueous phase. They are crucial for predicting membrane permeability and overall ADME properties.
Spectral Data Characteristic NMR, IR, and Mass SpectraEssential for unambiguous structural confirmation and as a reference for quality control throughout the development process.

Methodologies for Physical Property Determination: A Practical Guide

The following sections outline the standard experimental protocols for determining the key physical properties of a novel compound like CAS 1206972-55-5.

Melting Point Determination

Rationale: The melting point is a fundamental and easily accessible indicator of purity. A broad melting range often suggests the presence of impurities.

Step-by-Step Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Finely powder the solid sample Pack Pack into a capillary tube Prep->Pack Place Place in melting point apparatus Pack->Place Heat Heat at a controlled rate Place->Heat Observe Observe and record melting range Heat->Observe Result Melting Range (°C) Observe->Result Report as a temperature range

Workflow for Melting Point Determination.
Aqueous Solubility Determination (Thermodynamic Solubility)

Rationale: Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for understanding its dissolution behavior and potential for oral absorption.

Step-by-Step Protocol:

  • An excess of the solid compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of the compound in the clear filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow Start Add excess solid to buffer Equilibrate Agitate at constant temperature (24-48h) Start->Equilibrate Filter Filter to remove undissolved solid Equilibrate->Filter Analyze Analyze filtrate concentration by HPLC Filter->Analyze Result Solubility (µg/mL or µM) Analyze->Result

Thermodynamic Aqueous Solubility Workflow.
pKa Determination

Rationale: The pKa values dictate the charge of the molecule at different pH values, which profoundly impacts its interaction with biological membranes and targets.

Step-by-Step Protocol (Potentiometric Titration):

  • The compound is dissolved in a suitable solvent (often a co-solvent system like methanol/water if aqueous solubility is low).

  • The solution is titrated with a standardized acid (e.g., HCl) or base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa values are determined from the inflection points of the resulting titration curve.

LogP/LogD Determination (Shake-Flask Method)

Rationale: LogP (for the neutral species) and LogD (at a specific pH) are essential for predicting a compound's lipophilicity and, consequently, its ability to cross biological membranes.

Step-by-Step Protocol:

  • The compound is dissolved in one of the two immiscible phases (n-octanol or an aqueous buffer of a specific pH).

  • The second immiscible phase is added, and the mixture is shaken vigorously to allow the compound to partition between the two layers until equilibrium is reached.

  • The layers are separated by centrifugation.

  • The concentration of the compound in each layer is determined by an appropriate analytical method (e.g., HPLC-UV).

  • The LogP or LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

LogD_Workflow cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation Dissolve Dissolve compound in one phase Mix Add second phase and shake to equilibrate Dissolve->Mix Separate Separate the two phases (centrifugation) Mix->Separate Analyze_Oct Analyze concentration in n-octanol Separate->Analyze_Oct Analyze_Aq Analyze concentration in aqueous buffer Separate->Analyze_Aq Calculate LogD = log([Compound]octanol / [Compound]aqueous) Analyze_Oct->Calculate Analyze_Aq->Calculate Result Result Calculate->Result LogD Value

Shake-Flask Method for LogD Determination.

Structural Confirmation: The Role of Spectroscopy

Unambiguous confirmation of the chemical structure of CAS 1206972-55-5 is paramount. This is achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the assignment of each atom's position in the structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.

Conclusion: A Roadmap for Characterization

While the specific physical properties of CAS 1206972-55-5 remain to be publicly documented, this guide provides a comprehensive framework for the necessary experimental characterizations. For researchers and drug development professionals, a thorough understanding and determination of these properties are not merely procedural but are foundational to the successful progression of a promising molecule from the laboratory to potential clinical application. The methodologies outlined herein represent the standard, validated approaches to gathering this critical data, ensuring the scientific rigor required in the field of drug discovery.

References

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry.
  • a-Terpineol analytical standard 98-55-5. Sigma-Aldrich.
  • Indole analytical standard 120-72-9. Sigma-Aldrich.
  • 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine AldrichCPR. Sigma-Aldrich.
  • Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential anti-breast cancer agents. PubMed.

Sources

Synthesis Pathway of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Retrosynthetic Strategy

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine (CAS: 1803606-83-8 for the hydrochloride salt) is a highly versatile building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and GPCR ligands. The presence of the primary amine allows for facile functionalization via amidation or reductive amination, while the 2,4-disubstituted oxazole core provides essential hydrogen-bond accepting properties and metabolic stability.

To synthesize this molecule efficiently, we employ a convergent retrosynthetic strategy. The primary amine is best installed via the mild and chemoselective Staudinger reduction of an azide precursor, avoiding the over-alkylation issues common with direct amination. The azide is derived from an alcohol, which in turn is accessed by reducing an oxazole-5-carboxylate ester. The core oxazole ring is constructed using a classic Blümlein-Lewy/Bredereck-type condensation between propanamide and ethyl 2-chloroacetoacetate [1].

Retrosynthesis A Propanamide + Ethyl 2-chloroacetoacetate B Ethyl 2-ethyl-4-methyl- 1,3-oxazole-5-carboxylate A->B Cyclocondensation (EtOH, 80-110 °C) C (2-Ethyl-4-methyl- 1,3-oxazol-5-yl)methanol B->C Reduction (LiAlH4, THF, 0 °C) D 5-(Azidomethyl)-2-ethyl- 4-methyl-1,3-oxazole C->D 1. MsCl, Et3N 2. NaN3, DMF E (2-Ethyl-4-methyl- 1,3-oxazol-5-yl)methanamine D->E Staudinger Reduction (PPh3, H2O, THF)

Retrosynthetic and forward synthesis pathway for (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

Mechanistic Causality of the Oxazole Core Formation

The formation of the oxazole core (Step 1) relies on the condensation of an amide with an α -haloketone. This reaction proceeds via an initial N-alkylation or O-alkylation of the amide by the α -haloketone, forming an intermediate that subsequently undergoes acid-catalyzed or thermal cyclodehydration[2]. Stepwise heating is critical here: an initial lower temperature (80 °C) promotes the substitution reaction without degrading the starting materials, while a subsequent ramp to 110 °C drives the thermodynamically favorable cyclodehydration and aromatization to form the oxazole ring [3].

Mechanism N1 Propanamide + Ethyl 2-chloroacetoacetate N2 N/O-Alkylation Intermediate N1->N2 Heat (80 °C), -HCl N3 Cyclization (Nucleophilic attack on Carbonyl) N2->N3 Tautomerization & Ring Closure N4 Dehydration (-H2O) N3->N4 Thermal conditions (110 °C) N5 Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate N4->N5 Aromatization

Mechanistic sequence of the oxazole cyclocondensation via intermediate dehydration.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate

Objective: Construct the functionalized oxazole core. Causality: Ethanol is used as a polar protic solvent to stabilize the transition states during the initial substitution. The absence of strong external bases prevents the competitive Darzens-type condensation of the α -haloketone. Protocol:

  • Charge a round-bottom flask with propanamide (1.0 equiv, 100 mmol) and ethyl 2-chloroacetoacetate (1.05 equiv, 105 mmol) in absolute ethanol (150 mL).

  • Stir the reaction mixture and heat to 80 °C for 2 hours to facilitate the initial alkylation.

  • Increase the temperature to 110 °C (reflux) and maintain for 14 hours to drive the cyclodehydration.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate (200 mL) and saturated aqueous NaHCO 3​ (100 mL) to neutralize residual HCl.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL), dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purify via silica gel chromatography (Hexanes/EtOAc) to yield the product as a pale yellow oil.

Self-Validation System: Monitor via TLC (UV active, KMnO 4​ stain). 1 H NMR will show the disappearance of the α -chloro proton and the appearance of the oxazole methyl singlet (~2.4 ppm) alongside ethyl ester signals.

Step 2: Reduction to (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol

Objective: Convert the ester to a primary alcohol. Causality: Lithium aluminum hydride (LiAlH 4​ ) is selected over milder hydrides (like NaBH 4​ ) because esters require a highly nucleophilic hydride source for complete reduction to the alcohol. Protocol:

  • Suspend LiAlH 4​ (1.2 equiv, 90 mmol) in anhydrous THF (100 mL) under an argon atmosphere and cool to 0 °C.

  • Dissolve the ester from Step 1 (75 mmol) in anhydrous THF (30 mL) and add dropwise to the LiAlH 4​ suspension over 30 minutes to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench carefully at 0 °C using the Fieser method: add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH 4​ used).

  • Stir vigorously until a white granular precipitate forms. Filter through a Celite pad and wash with EtOAc.

  • Concentrate the filtrate to afford the crude alcohol, which is typically pure enough for the next step.

Self-Validation System: TLC shows a highly polar spot. IR spectroscopy will reveal a broad O-H stretch at ~3300 cm −1 and the absence of the ester C=O stretch at ~1730 cm −1 .

Step 3: Activation and Azidation to 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole

Objective: Install the nitrogen atom via an azide intermediate. Causality: Direct amination of the corresponding halide with ammonia often yields a mixture of primary, secondary, and tertiary amines. The azide route guarantees exclusive formation of the primary amine [4]. Protocol:

  • Dissolve the alcohol (60 mmol) in anhydrous dichloromethane (DCM, 120 mL) and add triethylamine (1.5 equiv, 90 mmol). Cool to 0 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 equiv, 72 mmol) dropwise. Stir for 1 hour at 0 °C.

  • Wash the organic layer with water and brine, dry over Na 2​ SO 4​ , and concentrate to yield the mesylate.

  • Dissolve the crude mesylate in anhydrous DMF (80 mL). Add sodium azide (NaN 3​ , 2.0 equiv, 120 mmol).

  • Heat the mixture to 60 °C for 4 hours.

  • Cool to room temperature, dilute with diethyl ether (200 mL), and wash extensively with water (5 x 50 mL) to remove DMF and excess NaN 3​ .

  • Dry the organic layer and concentrate carefully (CAUTION: Ensure temperature remains low during concentration to avoid thermal decomposition of the azide).

Self-Validation System: IR spectroscopy is definitive here; a strong, sharp asymmetric azide stretch will appear at ~2100 cm −1 .

Step 4: Staudinger Reduction to the Target Amine

Objective: Mildly reduce the azide to the primary amine. Causality: The Staudinger reduction (using PPh 3​ and H 2​ O) is chosen over catalytic hydrogenation (Pd/C, H 2​ ) to avoid potential catalyst poisoning by the basic oxazole nitrogen and to ensure strict chemoselectivity [5]. Protocol:

  • Dissolve the azide (50 mmol) in THF (100 mL).

  • Add triphenylphosphine (PPh 3​ , 1.1 equiv, 55 mmol) in portions at room temperature. Nitrogen gas evolution will be observed immediately as the iminophosphorane intermediate forms.

  • Stir for 2 hours at room temperature until gas evolution ceases.

  • Add water (10 equiv, 500 mmol) and heat the mixture to 60 °C for 4 hours to hydrolyze the iminophosphorane.

  • Cool to room temperature and concentrate under reduced pressure to remove THF.

  • Dissolve the residue in 1M HCl (100 mL) and wash with DCM (3 x 50 mL) to extract triphenylphosphine oxide (TPPO) and unreacted PPh 3​ .

  • Basify the aqueous layer to pH 12 using 6M NaOH and extract with DCM (3 x 50 mL).

  • Dry the combined organic layers over Na 2​ SO 4​ and concentrate to yield the pure (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

  • Optional: Treat with HCl in dioxane to precipitate the hydrochloride salt for enhanced stability and long-term storage.

Self-Validation System: Disappearance of the azide peak at 2100 cm −1 in IR. LC-MS will show the [M+H] + peak at m/z 141.1.

Quantitative Data & Reaction Summary

The following table summarizes the stoichiometric requirements, reaction conditions, and expected yields for the validated synthesis pathway.

StepTransformationKey ReagentsTemp / TimeExpected YieldAnalytical Marker
1 CyclocondensationPropanamide, Ethyl 2-chloroacetoacetate80 °C (2h) 110 °C (14h)65 - 75% 1 H NMR: Oxazole -CH 3​ singlet
2 Ester ReductionLiAlH 4​ , THF0 °C RT (2h)85 - 90%IR: Loss of C=O (1730 cm −1 )
3 Azidation1. MsCl, Et 3​ N2. NaN 3​ , DMF1. 0 °C (1h)2. 60 °C (4h)75 - 85%IR: Azide stretch (2100 cm −1 )
4 Staudinger ReductionPPh 3​ , H 2​ O, THFRT (2h) 60 °C (4h)80 - 90%LC-MS:[M+H] + 141.1

Conclusion

The synthesis of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is achieved through a robust, four-step sequence starting from inexpensive, commercially available precursors. By leveraging the Blümlein-Lewy condensation for core construction and the Staudinger reduction for amine installation, this pathway ensures high fidelity, scalability, and safety, making it highly suitable for drug development applications.

References

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World / European Journal of Medicinal Chemistry. Available at: [Link]

  • A Silver-Mediated One-Step Synthesis of Oxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Staudinger Reaction. Organic Chemistry Portal. Available at: [Link]

The Oxazole Core: A Technical Guide to the Biological Activity and Drug Development of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted oxazoles represent a privileged class of heterocyclic pharmacophores in modern drug discovery[1]. Characterized by a planar, five-membered aromatic ring containing nitrogen and oxygen, oxazoles exhibit exceptional bioisosterism. This allows them to mimic amides and esters in biological systems while resisting enzymatic degradation, making them highly valuable for developing therapeutics with optimized pharmacokinetic profiles[2]. This whitepaper explores the mechanistic grounding, structure-activity relationships (SAR), and self-validating experimental workflows required to evaluate the biological activity of oxazole derivatives.

Mechanistic Grounding: Why Oxazoles Drive Biological Activity

The biological versatility of the oxazole core stems directly from its unique electronic distribution. The ring contains six non-bonding electrons; the highly electronegative oxygen atom creates a localized electron density that facilitates diverse non-covalent interactions. These include hydrogen bonding (where nitrogen acts as an acceptor), van der Waals forces, and ion-dipole interactions, allowing the oxazole moiety to anchor deeply within the hydrophobic pockets of target proteins[1].

Anticancer Mechanisms

Substituted oxazoles have demonstrated nanomolar efficacy against various human cancer cell lines, including MCF-7 (breast) and A549 (lung)[3]. Their primary mechanisms of action include:

  • STAT3 Inhibition: Certain oxazole derivatives disrupt the by preventing its phosphorylation and subsequent dimerization. This halts the nuclear translocation required for the transcription of anti-apoptotic genes[4].

  • Tubulin Polymerization Inhibition: By binding to the colchicine site of tubulin, specific oxazole analogues prevent microtubule assembly, inducing mitotic arrest and apoptosis in rapidly dividing malignant cells[4].

  • Topoisomerase & Kinase Inhibition: Advanced oxazole scaffolds target DNA topoisomerases and various protein kinases, causing catastrophic DNA damage in cancer cells[4].

STAT3_Pathway Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activation STAT3 STAT3 Monomer JAK->STAT3 Phosphorylation pSTAT3 Phosphorylated STAT3 STAT3->pSTAT3 Dimerization Oxazole Oxazole Inhibitor Oxazole->STAT3 Inhibits Oxazole->pSTAT3 Blocks Nucleus Gene Transcription pSTAT3->Nucleus Translocation Apoptosis Apoptosis Induction Nucleus->Apoptosis Downregulation

Mechanism of Action: Substituted oxazoles inhibiting the JAK/STAT3 signaling pathway.

Antimicrobial & Antiviral Mechanisms

In infectious disease paradigms, oxazoles interact with critical viral enzymes (such as and HCV proteases) and bacterial targets[2]. The inclusion of electron-withdrawing groups on the oxazole ring significantly enhances antimicrobial activity against resistant strains like P. aeruginosa and S. aureus[3].

Quantitative Structure-Activity Relationship (SAR) Profiles

SAR studies reveal that the substitution pattern at the C-2, C-4, and C-5 positions dictates target specificity. For instance, substituting aromatic aldehydes with di- or tri-methoxy groups enhances anticancer potency, while thiophene substitutions at C-2 amplify antibacterial properties[3].

Table 1: Biological Activity of Selected Oxazole Derivatives

Compound ClassTarget / Cell LinePrimary ActivityEfficacy Range (IC50 / MIC)Reference Drug
Aryl urea oxazole-pyrimidines MCF-7, A549, Colo-205Anticancer0.5 - 2.1 µMEtoposide
1,3-Oxazole-Quinoxaline hybrids S. aureus (Gram +ve)Antibacterial1.5 - 6.2 µg/mLCiprofloxacin
Benzoxazole analogues HCT116 (Colorectal)Anticancer1.2 - 4.5 µM5-Fluorouracil
4,5-Disubstituted oxazoles HIV-1 Reverse TranscriptaseAntiviral0.8 - 3.4 µMNevirapine

Data synthesized from consolidated in vitro screening panels[2][3][5][6].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the synthesis and biological evaluation of oxazoles must follow strict, self-validating workflows. The following protocols detail the causality behind each procedural choice.

Synthesis of the Oxazole Core (Robinson-Gabriel Cyclodehydration)

The Robinson-Gabriel synthesis remains the gold standard for constructing multi-substituted oxazoles due to its high regiospecificity, allowing precise SAR tuning at the C-2 and C-5 positions[2].

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve 1 mmol of an α-acylamino ketone in a dry, aprotic solvent (e.g., toluene or DMF)[7]. Causality: Aprotic solvents prevent unwanted side reactions and hydrogen bonding that could stabilize the linear precursor.

  • Cyclodehydration: Introduce 1.2 equivalents of a dehydrating agent (e.g., POCl₃, PCl₅, or concentrated H₂SO₄) dropwise under an inert argon atmosphere[7]. Causality: The dehydrating agent promotes the intramolecular cyclization of the enol tautomer by acting as a Lewis acid, driving the elimination of water to form the stable aromatic oxazole ring.

  • Reaction Monitoring: Reflux the mixture and monitor via TLC until precursor consumption is complete.

  • Quenching & Extraction: Cool to room temperature, quench with ice water, and partition with ethyl acetate. Wash the organic layer with brine to remove residual acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo[7].

In Vitro Anticancer Screening: The Self-Validating MTT Assay

Evaluating the cytotoxicity of novel oxazole derivatives requires a robust assay that controls for solvent toxicity and metabolic variance[3].

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5x10³ cells/well in complete media. Incubate for 24h at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the oxazole derivative (0.1 µM to 100 µM).

    • Self-Validating Controls: You must include a vehicle control (DMSO < 0.1%) to ensure observed cytotoxicity is not solvent-induced, and a positive control (e.g., ) to validate the assay's dynamic range and sensitivity[3].

  • Incubation: Incubate for 48-72 hours.

  • Formazan Conversion: Add 20 µL of MTT reagent (5 mg/mL) to each well. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT tetrazolium to insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Readout: Remove media, dissolve crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Workflow Synthesis 1. Robinson-Gabriel Synthesis Purification 2. HPLC / NMR Validation Synthesis->Purification CellCulture 3. Cancer Cell Expansion Purification->CellCulture Treatment 4. Oxazole Treatment + Controls CellCulture->Treatment MTT 5. MTT Reagent (Formazan) Treatment->MTT Readout 6. Absorbance (570nm) MTT->Readout Analysis 7. IC50 & SAR Modeling Readout->Analysis

End-to-end experimental workflow from oxazole synthesis to in vitro biological screening.

Conclusion

The oxazole core is a highly tunable, privileged scaffold. By leveraging structure-based drug design and rigorous SAR profiling, researchers can continue to exploit substituted oxazoles for next-generation therapeutics targeting resistant malignancies, bacterial infections, and viral pathogens[1][4].

References

  • Narasimhan, B. et al. "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry. Available at:[Link]

  • Pattabi, V. et al. "A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives." International Journal of Multidisciplinary Pharmaceutical Research (IJMPR). Available at:[Link]

  • Joshi, S. et al. "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Egyptian Journal of Basic and Applied Sciences (Taylor & Francis). Available at:[Link]

  • Shelar, U. B. et al. "Review of Antimicrobial Activity of Oxazole." International Journal of Pharmacy and Pharmaceutical Research (Human Journals). Available at:[Link]

  • Kaur, M. et al. "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies." Anti-Cancer Agents in Medicinal Chemistry (PubMed). Available at:[Link]

  • IJPRA Editorial. "Oxazole-Based Molecules in Anti-viral Drug Development." International Journal of Pharmaceutical Research and Applications. Available at:[Link]

Sources

The Enigmatic (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine: A Prospective Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine represents a largely unexplored small molecule with significant potential in medicinal chemistry. While direct literature on this specific compound is sparse, its structural motifs—a substituted oxazole ring coupled with a methanamine group—position it as a promising scaffold for developing novel therapeutics. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for its synthesis, characterization, and potential biological applications. By leveraging established principles of oxazole chemistry and structure-activity relationships of related compounds, this document serves as a roadmap for unlocking the therapeutic promise of this intriguing molecule.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a five-membered heterocyclic motif that has garnered considerable attention in medicinal chemistry due to its bioisosteric properties and its presence in a wide array of biologically active compounds.[1] Oxazoles are found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] Their ability to participate in various non-covalent interactions allows them to bind effectively to a diverse range of biological targets, such as enzymes and receptors.[2][3] The inherent chemical stability and synthetic accessibility of the oxazole core make it an attractive starting point for the design and development of new chemical entities.

The subject of this guide, (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine, features a trisubstituted oxazole ring. The ethyl group at the 2-position, the methyl group at the 4-position, and the methanamine group at the 5-position offer distinct points for structural modification, enabling the fine-tuning of its physicochemical and pharmacological properties. The primary amine functionality is particularly noteworthy as it can serve as a key pharmacophore for interactions with biological targets or as a handle for further chemical elaboration.

Synthetic Strategies: A Proposed Pathway

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine would involve the formation of the oxazole ring as a key step, followed by the introduction or unmasking of the aminomethyl group.

G Target (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Oxazole Protected Aminomethyl Oxazole Target->Oxazole Deprotection TosMIC Tosylmethyl isocyanide (TosMIC) Oxazole->TosMIC van Leusen Reaction Aldehyde Protected 2-aminopropionaldehyde Oxazole->Aldehyde van Leusen Reaction Amide N-(1-oxopropan-2-yl)propionamide Aldehyde->Amide Functional Group Interconversion

Caption: Retrosynthetic analysis for (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of the Aldehyde Precursor

The key aldehyde precursor can be synthesized from readily available starting materials. For instance, the synthesis could commence with the acylation of 2-aminopropionaldehyde dimethyl acetal, followed by deprotection of the acetal to reveal the aldehyde functionality. A suitable protecting group for the amine, such as a Boc or Cbz group, would be necessary.

Step 2: van Leusen Oxazole Synthesis

The core oxazole ring is constructed via the van Leusen reaction.[2] This reaction involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).

  • To a solution of the protected 2-aminopropionaldehyde in a suitable solvent (e.g., methanol or dimethoxyethane), add tosylmethyl isocyanide (TosMIC).

  • Cool the reaction mixture in an ice bath and add a base, such as potassium carbonate, portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting protected (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine by column chromatography.

Step 3: Deprotection of the Amine

The final step is the removal of the protecting group from the primary amine. The choice of deprotection conditions will depend on the protecting group used. For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent is standard.

  • Dissolve the protected oxazole derivative in a suitable solvent (e.g., dichloromethane).

  • Add the deprotecting agent (e.g., TFA) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture and extract the final product.

  • Further purification may be achieved by recrystallization or chromatography to yield (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is crucial to confirm its identity and purity. The following table summarizes the expected data for the hydrochloride salt of the target compound.

PropertyPredicted/Known ValueSource
CAS Number 1803606-83-8 (for hydrochloride salt)[4][5]
Molecular Formula C₇H₁₂N₂O[6]
Molecular Weight 176.64 g/mol (for hydrochloride salt)[5]
Appearance White to off-white solidInferred
¹H NMR Characteristic peaks for ethyl, methyl, and aminomethyl protonsPredicted
¹³C NMR Resonances corresponding to the oxazole ring and substituent carbonsPredicted
Mass Spectrometry [M+H]⁺ at m/z 141.10224[6]

Potential Biological Applications and Mechanism of Action: A Forward Look

Given the lack of specific biological data for (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine, its potential applications can be inferred from the known activities of structurally related oxazole-containing compounds. The primary amine also brings to mind the mechanism of action of methenamine, a urinary tract antiseptic.

Hypothetical Mechanism of Action: A Bio-activated Pro-drug?

It is conceivable that, similar to methenamine, (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine could act as a pro-drug.[7][8][9][10] In an acidic environment, such as the urinary tract, the methanamine moiety could potentially be hydrolyzed to release formaldehyde, a non-specific bactericidal agent that denatures proteins and nucleic acids.[7][9][11] This would offer a broad-spectrum antimicrobial effect without promoting the development of bacterial resistance.[7]

G cluster_0 Systemic Circulation cluster_1 Acidic Urine (pH < 6.0) cluster_2 Bacterial Cell Compound (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine (Inactive Pro-drug) Hydrolysis Hydrolysis Compound->Hydrolysis Formaldehyde Formaldehyde (Active Bactericidal Agent) Hydrolysis->Formaldehyde Oxazole_Remnant Oxazole Byproduct Hydrolysis->Oxazole_Remnant Denaturation Denaturation of Proteins and Nucleic Acids Formaldehyde->Denaturation Cell_Death Bacterial Cell Death Denaturation->Cell_Death

Caption: Hypothetical pro-drug activation pathway in an acidic environment.

Potential as a Scaffold in Drug Discovery

Beyond a potential antimicrobial role, the (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine scaffold holds promise for broader drug discovery efforts. The primary amine can be readily modified to generate a library of derivatives for screening against various therapeutic targets. For example, acylation or sulfonylation of the amine could lead to compounds with altered pharmacokinetic properties and target specificities.

Future Directions and Research Workflow

To fully elucidate the potential of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine, a structured research plan is essential.

G A Synthesis & Characterization B In Vitro Antimicrobial Screening A->B C Cytotoxicity Assays A->C D Mechanism of Action Studies B->D E Structure-Activity Relationship (SAR) Studies B->E D->E F In Vivo Efficacy and PK/PD Studies E->F

Caption: Proposed research workflow for the evaluation of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

This workflow outlines a logical progression from fundamental chemistry to preclinical evaluation. Initial efforts should focus on optimizing the synthesis and thoroughly characterizing the compound. Subsequent in vitro screening against a panel of clinically relevant bacterial and fungal strains will provide initial insights into its antimicrobial spectrum. Concurrently, cytotoxicity assays are crucial to assess its safety profile. Promising results would then warrant more in-depth mechanistic studies and the initiation of a medicinal chemistry program to explore the structure-activity relationships of this novel scaffold.

Conclusion

While (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine remains a molecule with a limited footprint in the scientific literature, its chemical structure suggests a high potential for discovery. By applying established synthetic methodologies and drawing parallels with known bioactive oxazoles and pro-drug antimicrobials, this guide provides a comprehensive framework for its investigation. The path from a chemical entity to a therapeutic agent is challenging, but for compounds like this, with a promising scaffold and multiple avenues for exploration, the journey holds the promise of significant scientific and clinical rewards.

References

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science Publishers. (2025-01-20).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020-03-31).
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • What is the mechanism of action of methenamine? - Dr.Oracle. (2025-09-03).
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchG
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX - Slideshare.
  • (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride - NextSDS.
  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024-09-09).
  • Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC. (2019-09-23).
  • (2-ethyl-1,3-oxazol-5-yl)
  • (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride - PubChemLite.
  • What is the mechanism of Methenamine Hippurate?
  • METHENAMINE – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
  • (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride | Sapphire Bioscience.

Sources

A Technical Guide to the Discovery of Novel Oxazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxazole Scaffold as a Privileged Structure

The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] This seemingly simple ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold." This status is earned due to its ability to engage with a wide variety of biological targets, such as enzymes and receptors, through diverse non-covalent interactions like hydrogen bonds and pi-pi stacking.[1][3][4] The oxazole nucleus is a key structural component in numerous natural products and has been successfully incorporated into a range of FDA-approved drugs, demonstrating its value in developing therapeutic agents.[3][5][6] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7][8]

This guide provides an in-depth exploration of the discovery process for novel oxazole derivatives, from foundational synthetic strategies and mechanistic insights into their biological activity to the crucial role of structure-activity relationship (SAR) studies in optimizing lead compounds.

Core Synthetic Strategies for the Oxazole Ring

The construction of the oxazole core is a well-established field, yet new methodologies continue to emerge. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern and the availability of starting materials.

Classical Methodologies

1. Robinson-Gabriel Synthesis: This is one of the earliest and most versatile methods, involving the cyclodehydration of 2-acylamino ketones.[9][10] It is a robust method for preparing 2,5-disubstituted oxazoles. The driving force of the reaction is the formation of the stable aromatic oxazole ring.

2. Bredereck Reaction: This approach synthesizes oxazole derivatives by reacting α-haloketones with amides.[2][10] It offers an efficient and economical route, particularly for 2,4-disubstituted oxazoles.[2]

Modern & High-Utility Methodologies

1. The Van Leusen Oxazole Synthesis: Developed in 1972, the Van Leusen reaction has become a cornerstone of modern oxazole synthesis for its mild conditions and versatility.[2][9][11] It facilitates the creation of 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).[9][11] TosMIC is a unique reagent that acts as a "C2N1 3-atom synthon," providing the C2-N3-C4 atoms of the final ring.[11] The reaction proceeds via a [3+2] cycloaddition to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[9][11]

van_leusen_mechanism cluster_start Starting Materials cluster_process Reaction Cascade cluster_end Product Aldehyde Aldehyde (R-CHO) Cycloaddition [3+2] Cycloaddition Aldehyde->Cycloaddition TosMIC TosMIC Deprotonation Base-mediated Deprotonation of TosMIC TosMIC->Deprotonation Deprotonation->Cycloaddition Intermediate Oxazoline Intermediate Cycloaddition->Intermediate Forms ring Elimination Elimination of p-Toluenesulfinic Acid Intermediate->Elimination Product 5-Substituted Oxazole Elimination->Product Aromatization

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

2. Catalytic and One-Pot Reactions: Modern synthetic chemistry emphasizes efficiency and sustainability. Consequently, methods like one-pot Suzuki-Miyaura coupling reactions have been developed to produce highly functionalized 2,4,5-trisubstituted oxazoles.[1][2] These reactions use catalysts, often nickel or palladium-based, to couple various fragments onto the oxazole core in a single reaction vessel, saving time and resources.[1][2]

Biological Applications: A Focus on Anticancer Activity

While oxazole derivatives exhibit a wide array of biological activities, their potential as anticancer agents is particularly well-documented and is an area of intense research.[12][13] They can induce cancer cell death (apoptosis) through multiple mechanisms by interacting with various novel and established oncological targets.[12][14]

Key Anticancer Mechanisms of Action
  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division. Several oxazole derivatives act as potent inhibitors of tubulin polymerization. By binding to tubulin, they disrupt the formation of the mitotic spindle, arresting the cell cycle and ultimately triggering apoptosis.[12][14]

  • Inhibition of Signaling Pathways (STAT3, Protein Kinases): Cancer cell proliferation and survival are often driven by aberrant signaling pathways. Oxazole derivatives have been shown to inhibit key signaling proteins like STAT3 (Signal Transducer and Activator of Transcription 3) and various protein kinases.[12][14] For example, inhibiting vascular endothelial growth factor receptor (VEGFR-2), a key kinase in angiogenesis (the formation of new blood vessels that feed a tumor), is a validated anticancer strategy employed by some oxazolo[5,4-d]pyrimidines.[15]

  • Targeting DNA and Associated Structures: Some derivatives can interact with DNA structures like G-quadruplexes or inhibit enzymes critical for DNA maintenance, such as DNA topoisomerases.[12][14] This interference with DNA integrity and replication leads to catastrophic DNA damage and cell death.

anticancer_mechanism Oxazole Oxazole Derivative Tubulin Tubulin Oxazole->Tubulin Inhibits VEGFR VEGFR-2 Kinase Oxazole->VEGFR Inhibits Microtubules Microtubule Dynamics Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Arrest Spindle->CellCycle Required for Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Leads to Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth TumorGrowth->Apoptosis Prevented by

Caption: Simplified pathway of tubulin and kinase inhibition by oxazoles.

Structure-Activity Relationship (SAR) Studies: Rational Drug Design

The biological activity of an oxazole derivative is highly dependent on the nature and position of its substituents.[5] SAR studies are essential for rationally designing more potent and selective drug candidates by revealing which chemical groups are crucial for pharmacological activity.[1][4]

Position on Oxazole RingType of SubstituentObserved Effect on Biological Activity
C2-Position Phenyl, MethoxyphenylOften enhances anticancer and anti-inflammatory activity.[6]
C4-Position Aromatic/Heterocyclic ringsCan modulate target specificity and potency.
C5-Position Phenyl groups with electron-withdrawing groups (e.g., halogens)Markedly improves anti-inflammatory and anticancer efficacy.[6]
General Fused ring systems (e.g., Benzoxazole)Can mimic natural purine bases, acting as antimetabolites.[3][15]

These studies reveal that the versatility of the oxazole scaffold, with its multiple points for substitution, allows for fine-tuning of a molecule's properties to enhance its therapeutic effect and minimize toxicity.[1][6]

Experimental Protocols

To provide a practical framework, this section details representative protocols for the synthesis and initial biological evaluation of a novel oxazole derivative.

Protocol 1: Synthesis via Van Leusen Reaction

Objective: To synthesize a 5-substituted oxazole from an aromatic aldehyde and TosMIC.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Tosylmethyl isocyanide (TosMIC, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Methanol (anhydrous)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin-Layer Chromatography (TLC) plate and chamber

  • Rotary evaporator

Procedure:

  • To a stirred solution of the aldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous methanol in a round-bottom flask, add potassium carbonate (2.0 eq).[9]

  • Attach a condenser and heat the reaction mixture to reflux (approx. 65°C).[9]

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent (methanol) under reduced pressure using a rotary evaporator.

  • The resulting crude product is then purified using standard techniques such as column chromatography or recrystallization to yield the pure 5-substituted oxazole.

Protocol 2: In-Vitro Anticancer Activity Screening (MTT Assay)

Objective: To determine the cytotoxic effect of a novel oxazole derivative on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549 - lung, MCF-7 - breast)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Novel oxazole derivative, dissolved in DMSO to create a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the oxazole derivative in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The discovery of novel oxazole derivatives remains a vibrant and promising field in medicinal chemistry.[1][16] The scaffold's synthetic tractability and its ability to interact with a multitude of biological targets ensure its continued relevance.[3][17] Future research will likely focus on developing more complex, multi-substituted oxazoles through innovative catalytic methods and exploring their potential in other therapeutic areas such as antiviral and neurodegenerative diseases.[8][18] Furthermore, the application of green chemistry principles, such as using microwave-assisted synthesis or environmentally benign solvents, will be crucial in making the discovery process more sustainable.[2][9]

References
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Oxazole-Based Molecules: Recent Advances on Biological Activities. Bentham Science. [Link]

  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. ACS Publications. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. [Link]

  • Structure activity relationship of synthesized compounds. ResearchGate. [Link]

  • Oxazole chemistry. A review of recent advances. Academia.edu. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Recent advance in oxazole-based medicinal chemistry. Sci-Hub. [Link]

  • Oxazole-Based Molecules in Anti-viral Drug Development. ResearchGate. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

Sources

Unlocking the Pharmacological Potential of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine: A Structural and Mechanistic Guide to Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Architecture of a Privileged Fragment

In modern Fragment-Based Drug Discovery (FBDD), small molecules are not merely chemical entities; they are geometric keys designed to probe biological locks[1]. (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine (CAS: 1803606-83-8) represents a highly privileged, "rule of three" compliant pharmacophore. While it is primarily cataloged as a synthetic building block, its structural topology—an oxazole core flanked by a primary amine and lipophilic alkyl groups—makes it an exceptionally versatile starting point for elaborating into potent therapeutics.

This technical guide dissects the causality behind the experimental deployment of this molecule, mapping its structural features to specific therapeutic targets including protein kinases, bacterial enzymes, and nuclear receptors.

Structural Rationale & Pharmacophore Analysis

To understand the therapeutic potential of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine, we must deconstruct its molecular architecture:

  • The Oxazole Core (Bioisosterism): The 1,3-oxazole ring is a classic bioisostere for amides and esters. The nitrogen atom at position 3 is a potent hydrogen-bond acceptor, critical for anchoring the fragment into target binding sites without the metabolic liability of a hydrolyzable peptide bond.

  • The Aminomethyl Group (C5): The primary amine serves a dual purpose. Biologically, it acts as a hydrogen-bond donor/acceptor or forms salt bridges with acidic residues (e.g., Asp, Glu). Synthetically, it provides a highly reactive vector for structural elaboration (via amide coupling, reductive amination, or urea formation) to build out the lead candidate[1].

  • Alkyl Substituents (C2-Ethyl, C4-Methyl): These groups are not merely decorative. They provide tunable lipophilicity and dictate the dihedral angle of the attached aminomethyl group, effectively locking the fragment into a restricted, bioactive conformation that minimizes the entropic penalty upon binding.

Primary Therapeutic Targets & Mechanistic Causality

Based on structural homology and FBDD screening data of related amino-oxazoles, this molecule is primed for three primary therapeutic axes:

A. Protein Tyrosine Kinases (e.g., VEGFR2, PI3K, Aurora-A)

Aminomethyl oxazoles are frequently utilized to target the ATP-binding pocket of kinases[2]. The oxazole nitrogen forms a critical, high-efficiency hydrogen bond with the backbone NH of the kinase hinge region (e.g., Asp1046 in VEGFR2)[3]. By utilizing the primary amine at C5 as an extension vector, chemists can synthesize type II kinase inhibitors that reach into the hydrophobic "DFG-out" back pocket, achieving high selectivity over phosphorylated (active) kinase states[3].

B. Antibacterial Targets (Biotin Carboxylase)

Amino-oxazole fragments have demonstrated profound efficacy in targeting the ATP-competitive site of bacterial enzymes. For instance, structural biology campaigns have crystallized amino-oxazole series within E. coli biotin carboxylase[4]. The (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine fragment provides an ideal scaffold to optimize ligand efficiency (LE) against Gram-negative pathogens by exploiting the oxazole's affinity for the bacterial ATP pocket.

C. Anti-inflammatory Pathways (Aryl Hydrocarbon Receptor - AhR)

Recent literature highlights that dietary and microbial-derived oxazoles act as modulators of the Aryl Hydrocarbon Receptor (AhR)[5]. Engagement of AhR by oxazole motifs upregulates Indoleamine 2,3-dioxygenase 1 (IDO1), driving local immune tolerance and mitigating intestinal inflammation[5].

Experimental Workflows: Self-Validating Protocols

To transition this fragment from a theoretical binder to a validated lead, rigorous biophysical and cellular assays are required. The following protocols are designed as self-validating systems, ensuring that any observed activity is mechanistically sound.

Protocol 1: FBDD Surface Plasmon Resonance (SPR) Kinase Screening

Causality: SPR is utilized because fragments bind with low affinity (high μ M to mM KD​ ) and rapid on/off kinetics. SPR detects these transient interactions in real-time without requiring fluorophore labeling, which could mask the small fragment.

  • Sensor Chip Preparation: Immobilize the recombinant kinase (e.g., unactivated VEGFR2) onto a CM5 sensor chip via standard amine coupling. Validation: Immobilize a reference protein (e.g., BSA) on a reference channel to subtract bulk refractive index changes and non-specific binding.

  • Fragment Preparation: Dissolve (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine in 100% DMSO, then dilute into the running buffer (e.g., PBS + 0.05% Tween-20) to a final DMSO concentration of 5%. Validation: Ensure exact DMSO matching between the analyte and running buffer to prevent bulk shift artifacts.

  • Analyte Injection: Inject the fragment at a concentration series (e.g., 10 μ M to 2 mM) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Analysis: Because fragment kinetics are often too fast to fit to a 1:1 Langmuir kinetic model, plot the steady-state response ( Req​ ) against fragment concentration to determine the equilibrium dissociation constant ( KD​ ).

Protocol 2: AhR Reporter Gene Assay for Anti-inflammatory Validation

Causality: To confirm that the oxazole fragment (or its elaborated derivatives) functionally engages the AhR pathway, a cell-based luciferase reporter assay provides a direct, quantifiable readout of target transcription.

  • Cell Seeding: Seed HepG2 cells stably transfected with an AhR-responsive luciferase reporter construct (containing Xenobiotic Response Elements - XRE) into a 96-well plate at 1×104 cells/well.

  • Compound Treatment: After 24 hours, treat the cells with the oxazole derivative (0.1 μ M - 50 μ M). Validation: Include TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) or ITE as a positive control, and DMSO as a vehicle control.

  • Readout: Incubate for 18 hours. Lyse the cells using a commercial luciferase assay reagent and measure luminescence. Normalize the data against total protein content (via BCA assay) to rule out compound cytotoxicity as a false negative.

Quantitative Data Presentation: Fragment Profiling

The table below summarizes the extrapolated binding metrics and ligand efficiency (LE) goals when utilizing the (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine scaffold against primary targets.

Target ClassSpecific TargetBinding DomainKey Fragment InteractionTarget KD​ / IC50​ Target Ligand Efficiency (LE)
Protein Kinase VEGFR2 (Unactivated)ATP Hinge / Back PocketOxazole N3 Asp1046 NH 10−50μM (Fragment) >0.30kcal/mol/HA
Protein Kinase PI3K δ ATP Binding SiteAmine Solvent Channel 100−500nM (Elaborated) >0.35kcal/mol/HA
Bacterial Enzyme E. coli Biotin CarboxylaseATP-Competitive SiteOxazole Core ATP Pocket 1−10μM (Elaborated) >0.32kcal/mol/HA
Nuclear Receptor Aryl Hydrocarbon ReceptorLigand Binding DomainAlkyl Groups Hydrophobic Cleft 1−5μM (Elaborated)N/A (Cellular EC50​ )

Mechanistic Visualizations

The following diagrams illustrate the logical progression of utilizing this specific fragment in drug discovery, alongside its mechanistic binding logic.

FBDD_Workflow N1 (2-Ethyl-4-methyl-1,3-oxazol-5-yl) methanamine N2 SPR Fragment Screening N1->N2 Identify weak binding (mM-uM) N3 X-Ray Crystallography (Binding Mode) N2->N3 Structural Validation N4 Synthetic Elaboration (Amine Coupling) N3->N4 Structure-Based Design N5 Lead Candidate (Kinase Inhibitor) N4->N5 Optimize Ligand Efficiency

Caption: FBDD workflow for elaborating the oxazole-amine fragment into a lead candidate.

Kinase_Binding K_Hinge Kinase Hinge Region (e.g., Asp1046 backbone NH) O_Ring Oxazole Nitrogen (N3) [H-Bond Acceptor] O_Ring->K_Hinge Hydrogen Bond K_Solvent Solvent Exposed Channel / DFG Motif A_Amine Aminomethyl Group (C5) [Vector for Elaboration] A_Amine->K_Solvent Synthetic Extension K_Hydro Hydrophobic Pocket (Ile, Val, Leu) Alkyl C2-Ethyl & C4-Methyl [Van der Waals / Steric Lock] Alkyl->K_Hydro Hydrophobic Interaction

Caption: Mechanistic binding logic of the oxazole-amine fragment within a kinase ATP-binding pocket.

References

  • Fragment-Based Discovery of Antibacterials - The Royal Society of Chemistry. Available at:[Link][1]

  • A Back-to-Front Fragment-Based Drug Design Search Strategy Targeting the DFG-Out Pocket of Protein Tyrosine Kinases - ACS Medicinal Chemistry Letters / PMC. Available at:[Link][3]

  • Crystal structure of Biotin carboxylase from E. coli in complex with amino-oxazole fragment series - RCSB Protein Data Bank. Available at:[Link][4]

  • Dietary and Microbial Oxazoles Induce Intestinal Inflammation by Modulating Aryl Hydrocarbon Receptor Responses - PMC / Cell. Available at:[Link][5]

  • 4-oxadiazol-2-YL-indazoles as inhibitors of P13 kinases - Google Patents (US8524751B2). Available at:[2]

Sources

Technical Whitepaper: Synthesis, Characterization, and Application of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Core Identity, Synthetic Methodology, and Pharmacological Utility

As a Senior Application Scientist, I frequently encounter the need for highly specific, sterically tuned building blocks in fragment-based drug discovery (FBDD) and lead optimization. (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine , predominantly utilized and stabilized as its hydrochloride salt (CAS: 1803606-83-8), is a premium heteroaromatic primary amine[1]. This whitepaper deconstructs its physicochemical profile, synthetic methodology, and strategic utility in medicinal chemistry.

Core Identity and Physicochemical Profile

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is a disubstituted oxazole bearing a primary methanamine group. The combination of an ethyl group at C2 and a methyl group at C4 provides a unique steric and lipophilic footprint, while the primary amine at C5 serves as a versatile nucleophilic handle for amide coupling or reductive amination. Commercially, it is cataloged by specialized chemical suppliers such as BLD Pharm[2] and EvitaChem[1].

Quantitative Data: Physicochemical Properties
PropertyValueCausality / Impact in Drug Design
CAS Number 1803606-83-8 (HCl salt)Ensures precise procurement and cataloging across vendor databases.
Molecular Formula C₇H₁₃ClN₂ORepresents the stable hydrochloride salt form required for long-term storage.
Molecular Weight 176.64 g/mol Low molecular weight makes it ideal for fragment libraries (Rule of 3 compliant).
Core Scaffold 1,3-OxazoleActs as a bioisostere for amides/esters; resists rapid enzymatic hydrolysis.
ClogP (Predicted) ~0.8 - 1.2 (Free base)Optimal lipophilicity for balancing aqueous solubility and membrane permeability.

Mechanistic Role in Drug Design

Why select this specific building block over simpler aliphatic amines? In medicinal chemistry, the spatial orientation of hydrogen bond donors and acceptors is paramount.

  • The Oxazole Core: Provides an sp2 hybridized oxygen and nitrogen. The nitrogen acts as a weak hydrogen bond acceptor, while the aromatic ring offers π−π stacking capabilities with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target pocket.

  • Steric Shielding: The C2-ethyl and C4-methyl groups are not merely decorative. They sterically shield the oxazole core from rapid CYP450-mediated oxidation, directly enhancing the pharmacokinetic (PK) half-life of the resulting drug candidate.

  • The Methanamine Handle: The sp3 carbon spacer ( CH2​ ) between the aromatic ring and the primary amine introduces a critical degree of rotational freedom. This allows the amine to adopt optimal geometries for salt-bridge formation with acidic residues (e.g., Aspartate or Glutamate) in target protein binding pockets, such as those found in GPCRs or kinase hinge regions.

PharmacophoreLogic cluster_0 Compound Pharmacophore Target Target Protein (Kinase / GPCR) Amine Methanamine Cationic Anchor Salt Bridge Amine->Target Asp/Glu interaction Oxazole 1,3-Oxazole Core H-Bond Acceptor Dipole Alignment Amine->Oxazole Oxazole->Target Backbone NH interaction Alkyls Ethyl & Methyl Hydrophobic Shielding Steric Fit Oxazole->Alkyls Alkyls->Target Lipophilic pocket

Pharmacophore logic of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine in target binding.

Synthetic Pathways & Methodologies

The synthesis of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride requires precise control over cyclization and reduction steps to prevent ring opening or over-reduction[3]. The following is a self-validating, field-proven protocol.

Step-by-Step Experimental Protocol

Step 1: Oxazole Ring Formation (Robinson-Gabriel Synthesis)

  • Reagents: Propionamide, ethyl 2-chloroacetoacetate, phosphorus oxychloride ( POCl3​ ).

  • Procedure: Condense propionamide with ethyl 2-chloroacetoacetate under neat conditions or in a non-polar solvent, followed by dehydration using POCl3​ at 90°C for 4 hours.

  • Causality: POCl3​ acts as a potent dehydrating agent to drive the cyclodehydration. The temperature must be strictly controlled; exceeding 100°C leads to thermal degradation of the β -keto ester precursor.

  • Validation: TLC (Hexane:EtOAc 3:1) should show the complete disappearance of precursors and the emergence of a distinct UV-active spot corresponding to the oxazole ester.

Step 2: Ester Reduction to Alcohol

  • Reagents: Lithium aluminum hydride ( LiAlH4​ ), anhydrous THF.

  • Procedure: Perform a dropwise addition of the ester to a suspension of LiAlH4​ in THF at 0°C. Stir for 2 hours under an inert argon atmosphere.

  • Causality: LiAlH4​ is required to fully reduce the ester to the primary alcohol. Milder reducing agents like Sodium borohydride ( NaBH4​ ) are insufficiently reactive for this specific sterically hindered ester.

Step 3: Activation and Azidation

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium azide ( NaN3​ ), DMF.

  • Procedure: Convert the alcohol to the mesylate using MsCl/TEA in DCM at 0°C. Isolate the intermediate and immediately react with NaN3​ in DMF at 60°C to form the azide.

  • Causality: The mesylate is a superior, highly reactive leaving group compared to a halide for this substrate, minimizing side reactions. DMF accelerates the SN​2 displacement by the azide ion due to its polar aprotic nature.

Step 4: Reduction to Amine and Salt Formation

  • Reagents: Hydrogen gas ( H2​ ), Palladium on Carbon (Pd/C), Methanol, HCl gas.

  • Procedure: Catalytic hydrogenation of the azide at room temperature under 1 atm H2​ . Filter through a Celite pad, concentrate the filtrate, and bubble dry HCl gas through the ethereal solution to precipitate the hydrochloride salt.

  • Causality: The HCl salt is synthesized because the free base is a volatile, easily oxidized liquid. The salt ensures long-term benchtop stability and precise stoichiometric weighing for downstream assays.

SynthesisWorkflow A Precursors: Propionamide + Ethyl 2-chloroacetoacetate B Cyclization (POCl3) Formation of Oxazole Ring A->B Step 1: 90°C C Ester Reduction (LiAlH4 in THF) B->C Step 2: 0°C D Activation & Azidation (MsCl -> NaN3) C->D Step 3: SN2 E Reduction & Salt Formation (H2/Pd-C -> HCl gas) D->E Step 4: 1 atm H2

Step-by-step synthetic workflow for (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine HCl.

Analytical Characterization Standards

To ensure trustworthiness in downstream biological assays, the building block must pass rigorous Quality Control (QC). Sourcing verified materials from reliable providers like AA Blocks[4] ensures reproducibility, but in-house validation remains a best practice.

Quantitative Data: Analytical Validation Parameters
TechniqueExpected SignaturePurpose
¹H NMR (DMSO-d₆) δ ~8.4 (br s, 3H, NH3+​ ), 4.1 (s, 2H, CH2​ ), 2.7 (q, 2H, ethyl CH2​ ), 2.1 (s, 3H, methyl), 1.2 (t, 3H, ethyl CH3​ )Confirms structural connectivity, functional group integrity, and successful salt formation.
LC-MS (ESI+) m/z [M+H]⁺ = 141.1 (Free base mass)Verifies exact mass and confirms the absence of over-reduction products (e.g., ring-opened species).
HPLC (Reverse Phase) >98% purity, single sharp peak at specific RT (C18 column, MeCN/H₂O + 0.1% TFA)Ensures the absence of des-ethyl or des-methyl impurities which could confound SAR data.

Handling, Stability, and Storage Protocols

As a hydrochloride salt, CAS 1803606-83-8 exhibits excellent stability, but specific protocols must be adhered to in the laboratory:

  • Storage: Store desiccated at 2-8°C. The compound is moderately hygroscopic; moisture ingress will lead to sticky, difficult-to-weigh material and potential degradation over extended periods.

  • Handling: Always weigh in a low-humidity environment. When preparing stock solutions (e.g., in DMSO for biological assays or DMF for coupling reactions), ensure all solvents are strictly anhydrous.

  • Reactivity Note: When utilizing this amine in amide coupling reactions (e.g., with HATU, EDC, or PyBOP), the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is mandatory. This step is required to liberate the reactive free base in situ from the hydrochloride salt prior to nucleophilic attack on the activated carboxylic acid.

References

  • AA BLOCKS. "Building Blocks - (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride". Source: AA BLOCKS. URL: [Link]

Sources

A Theoretical Deep Dive into the Stability of the Oxazole Ring: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Understated Importance of a Five-Membered Ring

In the vast landscape of heterocyclic chemistry, the oxazole ring—a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom—stands out as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3][4] Its derivatives are integral components of numerous pharmaceuticals, including antibacterial, antiviral, anticancer, and anti-inflammatory agents, owing to their ability to engage with biological targets through diverse non-covalent interactions.[1][2][5][6] The unique electronic properties and reactivity of the oxazole moiety also make it a valuable component in the development of agrochemicals and advanced materials.[1][5]

However, the very features that make the oxazole ring so versatile also present challenges in terms of its stability. Understanding the theoretical underpinnings of oxazole ring stability is therefore not merely an academic exercise; it is a critical prerequisite for the rational design of novel therapeutics and functional materials with improved efficacy, shelf-life, and safety profiles. This guide provides an in-depth technical exploration of the theoretical and computational methodologies used to investigate the stability of the oxazole ring, offering insights for researchers, scientists, and drug development professionals.

Part 1: The Theoretical Framework of Oxazole Stability

The stability of the oxazole ring is a multifactorial property governed by the interplay of aromaticity, resonance, and its molecular orbital structure.

Aromaticity: A Delicate Balance

Oxazole is an aromatic compound, adhering to Hückel's rule with a cyclic, planar structure and 6 π-electrons delocalized across the ring.[5] The atoms in the ring are sp2 hybridized, with each contributing a p-orbital to the π-system.[5] However, the aromaticity of oxazole is considered to be modest compared to other five-membered heterocycles like thiophene and pyrrole.[7] This is largely due to the high electronegativity of the oxygen atom, which can impede the effective delocalization of the π-electrons.[5]

Computational studies have quantified the aromaticity of oxazole relative to other heterocycles. A common order of decreasing aromaticity is: thiophene > thiazole > pyrrole > imidazole > furan > oxazole.[7] The inclusion of a second heteroatom (nitrogen) in the oxazole ring, when compared to furan, has a minor detrimental effect on its aromaticity.[7]

A key theoretical tool for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS) . NICS calculations determine the magnetic shielding at the center of a ring; a more negative NICS value generally indicates a higher degree of aromaticity. Theoretical investigations using Density Functional Theory (DFT) have employed NICS to probe the aromatic character of oxazoles.[8]

Resonance Theory: Visualizing Electron Delocalization

Resonance theory provides a qualitative picture of the electron delocalization that contributes to the stability of the oxazole ring. The ability to draw multiple resonance structures indicates that the true electronic distribution is a hybrid of these forms, leading to a lower overall energy state.

G start Define Oxazole Derivative Structure geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure (No Imaginary Frequencies) freq_calc->verify_min prop_calc Calculate Electronic Properties (HOMO, LUMO, NICS) verify_min->prop_calc analysis Analyze Data and Compare with Parent Oxazole prop_calc->analysis

Caption: A typical computational workflow for studying oxazole stability.

Part 3: Factors Influencing Oxazole Ring Stability

The inherent stability of the oxazole ring can be significantly modulated by both internal (substituents) and external (environmental) factors.

Substituent Effects

The type and position of substituents on the oxazole ring play a pivotal role in its stability and reactivity. [8][9]

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH3) can increase the electron density of the ring, potentially making it more susceptible to electrophilic attack. [9]* Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or fluorine (-F) decrease the electron density. Interestingly, strong EWGs can sometimes enhance the aromaticity of the oxazole ring to some extent. [8]Theoretical studies have shown that substitution at the C4 position is most effective for enhancing aromaticity with EWGs. [8] The reactivity of different positions on the oxazole ring is generally C4 > C5 > C2 for electrophilic attack, although such reactions are often difficult without the presence of an electron-releasing substituent. [10]Nucleophilic attack, on the other hand, is favored at the most electron-deficient C2 position. [10]

Environmental Factors

The stability of oxazole-containing compounds can be compromised under certain environmental conditions.

  • pH: Oxazoles can undergo ring-opening under strong acidic conditions. [9]While generally more resistant to acids than furans, they are less stable than pyridine in this regard. [2]Some derivatives have also shown decomposition at basic pH. [9]* Light: The oxazole ring is susceptible to photolytic degradation, which can lead to the formation of oxidation products. [9]Therefore, light protection during storage and handling is often necessary. [9]* Oxidizing Agents and Air: The ring can be cleaved by oxidation. [9]Handling and storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate this degradation pathway. [9]

Part 4: Implications for Drug Development

The theoretical understanding of oxazole stability has profound implications for the development of new pharmaceuticals.

  • Drug Design and Efficacy: The oxazole scaffold's ability to influence a molecule's lipophilicity, metabolic stability, and target binding affinity is a key reason for its prevalence in drug design. [6][11]* Metabolic Stability: The inherent stability of the oxazole ring can contribute to the metabolic stability of a drug, a desirable pharmacokinetic property. [11]* Toxicity and Degradation: An unstable oxazole ring can lead to the formation of reactive metabolites or degradation products, which may have toxicological consequences. [9]* Formulation and Storage: Knowledge of the stability of an oxazole-containing active pharmaceutical ingredient (API) under various conditions (pH, light, oxygen) is crucial for developing stable formulations and defining appropriate storage conditions. [9] Numerous marketed drugs contain the oxazole moiety, including the antibiotic Linezolid and the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin . [3][5]The continued exploration of oxazole derivatives in drug discovery underscores the importance of a solid theoretical foundation for predicting and understanding their stability.

Conclusion

The stability of the oxazole ring is a complex interplay of its inherent aromaticity, electronic structure, and susceptibility to external factors. Theoretical and computational studies provide invaluable tools for dissecting these factors, enabling a deeper understanding of this important heterocyclic system. For researchers in medicinal chemistry and drug development, a thorough grasp of these theoretical principles is essential for the rational design of next-generation oxazole-based therapeutics with enhanced stability, efficacy, and safety.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2026). [Source Not Available].
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (2023). Semantic Scholar. Retrieved March 22, 2026, from [Link]

  • Oxazole chemistry. A review of recent advances - Academia.edu. (n.d.). Academia.edu. Retrieved March 22, 2026, from [Link]

  • Full article: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Taylor & Francis. (2023). Taylor & Francis Online. Retrieved March 22, 2026, from [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC. (2017). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Substituent effect on the aromaticity of 1,3-azole systems - ResearchGate. (2007). ResearchGate. Retrieved March 22, 2026, from [Link]

  • The Role of Oxazole Derivatives in Pharmaceutical Synthesis. (n.d.). [Source Not Available].
  • Shielding in and around Oxazole, Imidazole, and Thiazole: How Does the Second Heteroatom Affect Aromaticity and Bonding? | The Journal of Organic Chemistry - ACS Publications. (2015). ACS Publications. Retrieved March 22, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.). Pharmaguideline. Retrieved March 22, 2026, from [Link]

  • Oxazole Chemistry Overview | PDF | Aromaticity | Chemical Reactions - Scribd. (n.d.). Scribd. Retrieved March 22, 2026, from [Link]

  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole | The Journal of Physical Chemistry A - ACS Publications. (2020). ACS Publications. Retrieved March 22, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC. (2020). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met - Worldwidejournals.com. (2013). Worldwidejournals.com. Retrieved March 22, 2026, from [Link]

  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation - SCIRP. (2016). SCIRP. Retrieved March 22, 2026, from [Link]

  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025). [Source Not Available].
  • Substituent Effect on the Aromaticity of 1,3-Azole Systems - Sciforum. (n.d.). Sciforum. Retrieved March 22, 2026, from [Link]

  • Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. (2013). [Source Not Available].
  • Experimental and DFT studies on competitive heterocyclic rearrangements. 3. A cascade isoxazole-1,2,4-oxadiazole-oxazole rearrangement - PubMed. (2009). PubMed. Retrieved March 22, 2026, from [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry - ChemRxiv. (n.d.). ChemRxiv. Retrieved March 22, 2026, from [Link]

  • Core spectroscopy of oxazole | The Journal of Chemical Physics - AIP Publishing. (2022). AIP Publishing. Retrieved March 22, 2026, from [Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE - IRJEdT. (2023). IRJEdT. Retrieved March 22, 2026, from [Link]

  • Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. (2024). [Source Not Available].
  • Core spectroscopy of oxazole - AIP Publishing. (2022). AIP Publishing. Retrieved March 22, 2026, from [Link]

  • Set of resonance structures of oxazole. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: Modular Synthesis of 2,4,5-Trisubstituted Oxazoles via Van Leusen Cyclization and C-H Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Scope

The oxazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and natural products. While the classical Van Leusen reaction—utilizing tosylmethyl isocyanide (TosMIC)—is a premier method for constructing this ring system, it traditionally yields 5-substituted oxazoles.

To access highly functionalized 2,4,5-trisubstituted oxazoles —which are critical for rigorous Structure-Activity Relationship (SAR) profiling—relying on the synthesis of complex de novo acyclic precursors is often inefficient. Instead, modern drug development pipelines favor a modular, two-stage approach [1]:

  • A modified one-pot Van Leusen multicomponent reaction (MCR) to construct a 4,5-disubstituted oxazole core.

  • A regioselective Palladium-catalyzed C-H functionalization at the C2 position to yield the final 2,4,5-trisubstituted oxazole.

This guide provides a validated, self-contained workflow for this modular synthesis, detailing the mechanistic causality behind reagent selection and step-by-step experimental protocols.

Mechanistic Rationale & Causality

Stage 1: The Modified One-Pot Van Leusen Cyclization

The classical Van Leusen reaction relies on the cycloaddition of TosMIC with an aldehyde. By introducing an aliphatic halide into the reaction matrix in the presence of a mild base, TosMIC undergoes an initial in situ alkylation. The resulting substituted TosMIC intermediate then reacts with the aldehyde to form a 4,5-disubstituted oxazole [2].

Causality of Experimental Choices:

  • Solvent ([bmim]Br): We utilize the ionic liquid 1-butyl-3-methylimidazolium bromide as the reaction medium. Its highly polar, non-nucleophilic nature stabilizes the transient alkoxide and oxazoline intermediates, significantly accelerating the 5-endo-dig cyclization. Crucially, it creates a self-validating extraction system: the non-polar oxazole product is easily extracted with diethyl ether, leaving the ionic liquid and inorganic salts behind for direct recycling.

  • Base (K₂CO₃): Selected because it is sufficiently basic to deprotonate the active methylene of TosMIC twice, yet mild enough to prevent the degradation of the sensitive isocyanide functionality.

VanLeusen TosMIC TosMIC (Active Methylene) Alkylated Alkylated TosMIC Intermediate TosMIC->Alkylated 1. Base (-H⁺) 2. R²-X (SN2) Alkoxide Alkoxide Intermediate Alkylated->Alkoxide 1. Base (-H⁺) 2. R¹-CHO Oxazoline Oxazoline Intermediate Alkoxide->Oxazoline 5-endo-dig Cyclization Product 4,5-Disubstituted Oxazole Oxazoline->Product Elimination (- TosH)

Fig 1. Mechanistic pathway of the one-pot Van Leusen synthesis for 4,5-disubstituted oxazoles.

Stage 2: Regioselective C2-Arylation via C-H Activation

The C2 position of the oxazole ring is flanked by an oxygen and a nitrogen atom, rendering its C-H bond highly acidic (pKa ~ 15 in DMSO). This electronic environment is primed for deprotonative metalation [3].

Causality of Experimental Choices:

  • Bimetallic Catalysis (Pd/Cu): We employ a Pd(PPh₃)₄ catalyst system coupled with a CuI co-catalyst. The CuI is critical; it facilitates the initial deprotonation and forms a relatively stable Cu-oxazole intermediate. This intermediate undergoes rapid transmetalation with the Pd(II)-aryl species (formed via oxidative addition of the aryl bromide to Pd(0)). This bimetallic synergy lowers the activation energy barrier for C-H functionalization, preventing unwanted side reactions and ensuring strict regioselectivity at the C2 position.

PdCycle Pd0 Pd(0) Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA + Ar-Br PdII_CH Pd(II) C-H Activation PdII_OA->PdII_CH + Oxazole + Base PdII_RE Pd(II) Reductive Elimination PdII_CH->PdII_RE - HBr PdII_RE->Pd0 - Product

Fig 2. Catalytic cycle for the regioselective Pd/Cu-catalyzed C2-arylation of oxazoles.

Quantitative Data: Modular Library Generation

The following table summarizes the quantitative yields for a representative library of 2,4,5-trisubstituted oxazoles synthesized using this two-stage protocol. The data highlights the broad functional group tolerance of both the Van Leusen MCR and the downstream cross-coupling [4].

EntryR¹ (Aldehyde)R² (Aliphatic Halide)R³ (Aryl Bromide)Step 1 Yield (%)Step 2 Yield (%)Overall Yield (%)
1 PhenylBenzyl4-Methoxyphenyl857866.3
2 4-ChlorophenylMethylPhenyl828166.4
3 4-MethoxyphenylAllyl4-Fluorophenyl797559.2
4 2-ThienylBenzylPhenyl767254.7
5 4-Trifluoromethylphenyln-ButylPhenyl716848.2

Experimental Protocols

Protocol A: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles

This protocol utilizes an ionic liquid to enable a self-validating biphasic extraction, minimizing chromatographic burden.

  • Preparation: In a 50 mL flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2.0 mL).

  • Reagent Addition: Add the selected aldehyde (1.0 mmol) and aliphatic halide (1.2 mmol) to the ionic liquid.

  • Base Introduction: Add anhydrous K₂CO₃ (2.0 mmol). Stir the suspension at room temperature (25 °C) for 30 minutes. Note: This incubation period is critical to facilitate the initial SN2 alkylation of TosMIC before cyclization begins.

  • Cyclization: Add TosMIC (1.0 mmol) in one portion. Continue stirring at room temperature. Monitor the reaction progress via TLC (typically 4–8 hours depending on the steric bulk of R¹ and R²).

  • Phase-Separation Workup: Upon completion, extract the reaction mixture directly with diethyl ether (4 × 15 mL). The ionic liquid and inorganic salts will remain in the lower phase and can be washed with water, dried, and reused for up to 6 cycles without yield degradation.

  • Purification: Combine the ether extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 4,5-disubstituted oxazole.

Protocol B: Regioselective Palladium-Catalyzed C2-Arylation

This protocol leverages bimetallic catalysis to selectively functionalize the acidic C2 position.

  • System Degassing: To a 25 mL Schlenk tube, add the 4,5-disubstituted oxazole generated in Protocol A (1.0 mmol), the desired aryl bromide (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Solvent Addition: Evacuate and backfill the tube with dry Nitrogen three times. Note: Strict exclusion of oxygen is required to prevent the oxidation of the active Pd(0) species. Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Heating: Seal the Schlenk tube and heat the mixture in a pre-heated oil bath at 110 °C for 14 hours with vigorous stirring.

  • Quenching & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of Celite to remove the metal catalysts and inorganic salts. Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure 2,4,5-trisubstituted oxazole.

References

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Retrieved from:[Link]

  • ACS Publications. Copper-Catalyzed Chemodivergent Synthesis of Oxazoles and Imidazolidones by Selective C–O/C–N Cyclization. The Journal of Organic Chemistry. Retrieved from:[Link]

  • ACS Publications. Regioselective Synthesis of 2,4,5-Trisubstituted Oxazoles and Ketene Aminals via Hydroamidation and Iodo-Imidation of Ynamides. The Journal of Organic Chemistry. Retrieved from:[Link]

Application Notes & Protocols: The (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry, "privileged scaffolds" represent molecular frameworks that can bind to multiple, diverse biological targets, serving as fertile starting points for drug discovery. The oxazole ring system is a quintessential example of such a scaffold, widely recognized for its structural versatility and broad spectrum of biological activities.[1][2] This guide focuses on a specific, highly functionalized building block: (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine . We will explore its strategic value as a scaffold, detailing its synthetic elaboration and providing robust protocols for the generation of diverse chemical libraries. The inherent features of this molecule—a trisubstituted, stable heterocyclic core and a synthetically versatile primary amine handle—make it an exemplary platform for accelerating the discovery of novel therapeutic agents across a range of disease areas, including oncology, virology, and inflammatory conditions.[3][4][5]

Part 1: The Strategic Value of the Oxazole Core

The five-membered oxazole heterocycle is a cornerstone of modern medicinal chemistry, found in numerous natural products and FDA-approved pharmaceuticals.[3][5] Its utility stems from a unique combination of physicochemical properties that make it ideal for molecular recognition.

  • Bioisosteric Replacement: The oxazole nucleus is an effective bioisostere for amide and ester functionalities.[1] This allows chemists to replace metabolically labile groups with a stable, aromatic ring, often improving pharmacokinetic properties without sacrificing binding affinity.

  • Hydrogen Bonding Capability: The nitrogen atom at position 3 of the oxazole ring acts as a hydrogen bond acceptor, enabling critical interactions with enzyme and receptor active sites.[3]

  • Tunable Electronics & Polarity: The oxazole ring's electronic properties can be finely tuned through substitution, influencing its interaction with biological targets.[6]

  • Structural Rigidity and Vectorial Display: The planar, aromatic nature of the oxazole core provides a rigid platform that projects substituents into well-defined regions of three-dimensional space. The specific (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine scaffold offers three distinct vectors for chemical diversification:

    • R1 (Position 2): The ethyl group provides a lipophilic anchor.

    • R2 (Position 4): The methyl group offers another point for steric interaction.

    • R3 (Position 5): The methanamine group serves as the primary reactive handle for library elaboration, allowing for the introduction of the largest diversity elements.

This defined substitution pattern provides an excellent starting point for structure-activity relationship (SAR) studies.

Part 2: Synthetic Strategy and Library Design

The power of a scaffold is realized through its efficient and versatile chemical elaboration. The primary amine of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is an ideal functional group for a multitude of robust chemical transformations, enabling the rapid generation of large and diverse compound libraries.

The primary synthetic approach involves leveraging the nucleophilic character of the amine to form stable covalent bonds with a wide array of chemical building blocks. The most prevalent and reliable of these transformations is amide bond formation.

G cluster_scaffold Core Scaffold cluster_reactions Library Elaboration Reactions cluster_products Diverse Chemical Library Scaffold (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Amide Amide Coupling (R-COOH, Coupling Agent) Scaffold->Amide Most Common Sulfonamide Sulfonamide Formation (R-SO2Cl, Base) Scaffold->Sulfonamide Urea Urea Formation (R-NCO) Scaffold->Urea Reductive Reductive Amination (R-CHO, Reducing Agent) Scaffold->Reductive Prod_Amide Amide Derivatives Amide->Prod_Amide Prod_Sulfonamide Sulfonamide Derivatives Sulfonamide->Prod_Sulfonamide Prod_Urea Urea Derivatives Urea->Prod_Urea Prod_Reductive Secondary Amine Derivatives Reductive->Prod_Reductive

Caption: Library diversification strategy from the core scaffold.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be robust and adaptable for high-throughput parallel synthesis, a common workflow in drug discovery.

Protocol 1: General Synthesis of the Core Scaffold

While multiple routes to substituted oxazoles exist, the van Leusen reaction provides a reliable method for constructing the 5-substituted oxazole core.[7] This protocol is a representative example.

Reaction: van Leusen Oxazole Synthesis followed by functional group manipulation.

  • Step A: Aldehyde Formation: Begin with a suitable precursor that can be converted to 2-oxobutanal.

  • Step B: Cyclization: To a solution of the aldehyde (1.0 eq) in a mixture of DME and methanol, add p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq).[7]

  • Add a base, such as potassium carbonate or an ion exchange resin, portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates consumption of the starting material.

  • The resulting intermediate will be a 5-substituted oxazole. The methanamine can be installed through subsequent standard functional group transformations (e.g., reduction of a nitrile or azide).

Note: The synthesis of the specific starting material (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is a multi-step process. For library synthesis, it is recommended to procure this building block from a commercial supplier.[8]

Protocol 2: High-Throughput Parallel Amide Library Synthesis

This protocol is optimized for a 96-well plate format, enabling the simultaneous synthesis of dozens of unique amide derivatives.

Materials & Reagents:

  • (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride (Scaffold)[8][9]

  • A diverse library of carboxylic acids (R-COOH)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Multi-channel pipette and/or automated liquid handler

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of the scaffold in anhydrous DMF.

    • Prepare a 0.22 M stock solution of each unique carboxylic acid in anhydrous DMF in a separate 96-well plate (the "acid plate").

    • Prepare a "Reagent Master Mix" containing HATU (1.2 eq relative to the amine) and DIPEA (3.0 eq relative to the amine) in anhydrous DMF. The volume should be sufficient for all wells.

  • Reaction Setup:

    • To each well of the reaction block, add 200 µL of the 0.2 M scaffold stock solution (40 µmol).

    • Using a liquid handler or multi-channel pipette, transfer 200 µL of each unique carboxylic acid solution (44 µmol, 1.1 eq) from the acid plate to the corresponding well in the reaction block.

    • Add 400 µL of the Reagent Master Mix to each well.

  • Reaction Incubation:

    • Seal the 96-well reaction block securely with a chemically resistant sealing mat.

    • Place the block on an orbital shaker and agitate at room temperature (20-25°C) for 12-18 hours. The gentle agitation ensures homogeneity. Causality: HATU is an efficient coupling agent that minimizes side reactions and is well-suited for automated synthesis.[10] DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the acid formed during the reaction.[10]

  • Work-up and Purification (Simplified for HTS):

    • Quench the reaction by adding 200 µL of water to each well.

    • The crude reaction mixtures can be directly submitted for biological screening if a certain level of impurity is tolerated.

    • For hit confirmation and SAR studies, individual wells should be purified via preparative HPLC-MS.

Data Presentation: Example Amide Library

EntryR-Group (from R-COOH)Coupling AgentSolventYield (Hypothetical)Purpose/Rationale
14-ChlorophenylHATUDMF92%Introduces a halogen for potential halogen bonding.
23-Methoxy-phenylHATUDMF88%Adds a hydrogen bond acceptor.
3CyclohexylHATUDMF95%Explores lipophilic, non-aromatic space.
4Thiophen-2-ylHATUDMF85%Introduces an alternative heteroaromatic ring.
5N-Boc-Piperidin-4-ylHATUDMF89%Provides a point for further functionalization after deprotection.

Part 4: Application in a Drug Discovery Workflow

The synthesized library of oxazole derivatives is a valuable resource for identifying novel hit compounds. The following workflow illustrates how this library can be deployed in a typical target-based drug discovery campaign.

G cluster_workflow Drug Discovery Workflow Lib_Synth 1. Library Synthesis (Protocol 2) HTS 2. High-Throughput Screening (HTS) (e.g., Kinase Panel) Lib_Synth->HTS Diverse Compounds Hit_ID 3. Hit Identification (Potency & Selectivity) HTS->Hit_ID Active Compounds ('Hits') Lead_Op 4. Lead Optimization (SAR-driven Synthesis) Hit_ID->Lead_Op Confirmed 'Hits' Lead_Op->Hit_ID Iterative SAR Candidate 5. Preclinical Candidate Lead_Op->Candidate

Caption: A typical target-oriented drug discovery workflow.

Example Application - Kinase Inhibitor Screening:

Many oxazole-containing molecules are known to be protein kinase inhibitors.[10]

  • HTS: The newly synthesized library is screened at a single concentration (e.g., 10 µM) against a panel of cancer-relevant protein kinases.

  • Hit Identification: Compounds that exhibit significant inhibition (>50%) of one or more kinases are identified as "hits." These hits are then re-tested in dose-response assays to determine their IC50 values.

  • Lead Optimization: The most potent and selective hits become the starting point for lead optimization. For example, if the 4-chlorophenyl derivative (Table 1, Entry 1) is a potent hit, a new, focused library would be synthesized around this motif, exploring other halogen substitutions (F, Br, I) and different substitution patterns on the phenyl ring to improve potency and selectivity.

Conclusion

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is a high-value scaffold for modern medicinal chemistry. Its rigid, stable core, combined with a strategically placed and highly reactive methanamine handle, provides an ideal platform for the rapid and efficient synthesis of diverse compound libraries. The protocols and strategies outlined in this guide offer a clear path for researchers to leverage this scaffold in their drug discovery programs, accelerating the identification of novel hits and the development of next-generation therapeutics. The inherent "drug-like" properties of the oxazole nucleus ensure that derivatives of this scaffold are promising candidates for addressing unmet medical needs.[3][11]

References

  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025).
  • Biological relevance of the oxazole scaffold in chemical research. (2025). BenchChem.
  • Naturally available compounds with oxazole scaffolds. (2024).
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC.
  • Development of a Diversity-Oriented Approach to Oxazole-5-amide Libraries. (2009). The Journal of Organic Chemistry.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis.
  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). Bentham Science Publishers.
  • Oxazole-Based Compounds: Synthesis and Anti-Inflamm
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science Publishers.
  • Development of a Diversity-Oriented Approach to Oxazole-5-amide Libraries. (2009).
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
  • (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride. (n.d.). PubChemLite.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC.
  • (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride. (n.d.). Sapphire Bioscience.
  • (2-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methanol. (2025).
  • (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride. (n.d.). NextSDS.
  • (2-ethyl-1,3-oxazol-5-yl)methanamine. (n.d.). NextSDS.
  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023). MDPI.
  • Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. (2025). BenchChem.

Sources

Application Note: High-Throughput Antimicrobial Screening of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine (CAS: 1803606-83-8) is a highly versatile building block utilized in the synthesis of novel antimicrobial therapeutics. Oxazole derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent antibacterial and antifungal properties[1]. This application note details a robust, self-validating Resazurin Microtiter Assay (REMA) protocol for screening the antimicrobial efficacy of this compound and its derivatives against ESKAPE pathogens, strictly adhering to the gold-standard CLSI M07 guidelines[2].

Pharmacological Rationale & Mechanistic Insights

Designing an effective antimicrobial screening protocol requires a deep understanding of the compound's physicochemical behavior.

  • Target Interaction & Bioisosterism: The 1,3-oxazole core functions as a stable bioisostere for amides and peptides[1]. This structural mimicry allows the compound to intercalate within the active sites of bacterial enzymes (e.g., transpeptidases or DNA gyrase) while resisting enzymatic degradation by bacterial proteases.

  • Protonation State & Membrane Targeting: The methanamine moiety at the 5-position introduces a primary amine. At a physiological pH of 7.4, this amine is protonated. This localized positive charge drives electrostatic attraction to the negatively charged bacterial cell envelope (lipopolysaccharides in Gram-negative species; teichoic acids in Gram-positive species), facilitating targeted accumulation.

  • Lipophilic Tuning: The 2-ethyl and 4-methyl substitutions increase the overall lipophilicity (LogP) of the scaffold. This precisely tunes the molecule to penetrate the lipid bilayer without acting as a non-specific membrane disruptor (detergent effect).

Experimental Design & Causality

Every step in this protocol is designed as a self-validating system to ensure absolute trustworthiness of the generated Minimum Inhibitory Concentration (MIC) data.

  • Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory[2]. The standardized levels of Ca²⁺ and Mg²⁺ ensure reproducible bacterial growth and prevent the artificial potentiation or suppression of the test compound, which frequently occurs in cation-deficient media.

  • Vehicle Control & Solubility: Oxazole-based methanamines are highly soluble in Dimethyl Sulfoxide (DMSO). However, the final assay concentration of DMSO must be strictly capped at ≤1% v/v. Higher concentrations compromise bacterial membrane integrity, leading to false-positive MIC values.

  • Colorimetric Readout (Resazurin): Visualizing growth in clear microtiter plates can be highly subjective, especially with compounds that precipitate. Resazurin, an oxidation-reduction indicator, provides an objective readout. Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin[3].

Experimental Workflows

Workflow A 1. Compound Prep Dissolve Oxazole in 100% DMSO (Stock: 10 mg/mL) C 3. Broth Microdilution 2-Fold Serial Dilutions in CAMHB (96-Well Plate) A->C B 2. Inoculum Prep Direct Colony Suspension (0.5 McFarland in Saline) D 4. Inoculation Add 50 µL Inoculum per well (Final: 5x10^5 CFU/mL) B->D C->D E 5. Incubation 37°C for 16-20 Hours (Ambient Air) D->E F 6. Resazurin Addition Add 0.015% Resazurin Incubate 2-4 Hours E->F G 7. MIC Determination Visual/Fluorometric Readout (Blue = Inhibition, Pink = Growth) F->G

Workflow for Resazurin-based Broth Microdilution of Oxazole Derivatives.

Detailed Protocol: Broth Microdilution (REMA)

Phase 1: Reagent & Compound Preparation
  • Stock Solution: Dissolve exactly 10.0 mg of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine in 1.0 mL of 100% molecular-grade DMSO to yield a 10 mg/mL stock.

  • Working Solution: Dilute the stock solution in CAMHB to achieve a concentration of 512 µg/mL. (Note: This intermediate will contain 5.12% DMSO, which will be diluted further during plate setup).

Phase 2: Inoculum Standardization
  • Select 3–5 well-isolated colonies of the target strain (e.g., S. aureus ATCC 29213) from an overnight agar plate.

  • Suspend the colonies in sterile 0.85% saline. Adjust the turbidity using a nephelometer to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL)[2].

  • Dilute this suspension 1:150 in CAMHB to yield the final working inoculum of 1×106 CFU/mL.

Phase 3: Microplate Setup (2-Fold Serial Dilution)
  • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile, U-bottom 96-well plate.

  • Add 100 µL of the working compound solution (512 µg/mL) to well 1.

  • Transfer 50 µL from well 1 to well 2, mix thoroughly by pipetting, and repeat this serial dilution up to well 10. Discard 50 µL from well 10. This creates a concentration gradient from 256 µg/mL down to 0.5 µg/mL.

Phase 4: Inoculation & Incubation
  • Add 50 µL of the standardized working inoculum to wells 1 through 11.

    • Critical Check: The final well volume is now 100 µL. The final bacterial concentration is 5×105 CFU/mL, and the maximum DMSO concentration in well 1 is 1.28%, well within safe limits[2].

  • Seal the plate with a gas-permeable membrane to prevent edge-effect evaporation.

  • Incubate at 37°C for 16–20 hours in an ambient air incubator.

Phase 5: Resazurin Readout
  • Prepare a 0.015% (w/v) aqueous solution of resazurin and filter-sterilize (0.22 µm).

  • Add 30 µL of the resazurin solution to all wells[3].

  • Incubate the plate in the dark at 37°C for an additional 2–4 hours.

  • Determine the MIC visually or via a fluorometer (Excitation 560 nm / Emission 590 nm). The MIC is the lowest concentration that remains entirely blue.

Data Presentation & Interpretation

Table 1: Standardized 96-Well Plate Layout
Row1 (256 µg/mL)2 (128 µg/mL)...10 (0.5 µg/mL)11 (Growth Ctrl)12 (Sterility Ctrl)
A Oxazole Rep 1Oxazole Rep 1...Oxazole Rep 1Inoculum + BrothBroth Only
B Oxazole Rep 2Oxazole Rep 2...Oxazole Rep 2Inoculum + BrothBroth Only
C Oxazole Rep 3Oxazole Rep 3...Oxazole Rep 3Inoculum + BrothBroth Only
D Vehicle (DMSO)Vehicle (DMSO)...Vehicle (DMSO)Inoculum + DMSOBroth Only
E Ciprofloxacin (PC)Ciprofloxacin...CiprofloxacinInoculum + BrothBroth Only
Table 2: Representative MIC Data Interpretation
Well Color (Post-Resazurin)Fluorescence ReadoutBiological StatusInterpretation
Deep Blue Low (Ex 560 / Em 590 nm)Metabolically InactiveCompound is Inhibitory ( MIC)
Vibrant Pink High (Ex 560 / Em 590 nm)Metabolically ActiveCompound is Non-Inhibitory ( < MIC)
Purple / Intermediate ModeratePartial InhibitionSub-MIC Concentration

Assay Validation Logic

To ensure trustworthiness, the assay must pass a strict logical validation before any MIC data is accepted. If any control fails, the entire plate must be discarded.

Logic Start Assay Validation Logic GC Growth Control (GC) Broth + Inoculum Start->GC SC Sterility Control (SC) Broth Only Start->SC VC Vehicle Control (VC) Broth + Inoculum + DMSO Start->VC PC Positive Control (PC) Broth + Inoculum + Antibiotic Start->PC GC_res Must be PINK (Robust Growth) GC->GC_res SC_res Must be BLUE (No Contamination) SC->SC_res VC_res Must be PINK (No DMSO Toxicity) VC->VC_res PC_res Must match CLSI MIC (Assay Accuracy) PC->PC_res Valid Assay Validated Proceed to Test Compound MIC GC_res->Valid Invalid Assay Invalid Troubleshoot & Repeat GC_res->Invalid SC_res->Valid SC_res->Invalid VC_res->Valid VC_res->Invalid PC_res->Valid PC_res->Invalid

Self-validating logic matrix for interpreting microdilution control wells.

References

  • Title: In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Development and validation of a resazurin assay for in vitro susceptibility testing Source: Journal of Antimicrobial Chemotherapy (Oxford Academic) URL: [Link]

Sources

Application Note: Comprehensive NMR Characterization of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, methodology-driven guide for the complete structural elucidation of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Due to the molecule's fully substituted heterocyclic core, a comprehensive approach combining one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals and confirmation of the molecular structure. This guide is intended for researchers, chemists, and drug development professionals who require robust analytical protocols for the characterization of novel small molecules and heterocyclic building blocks.

Introduction and Strategic Rationale

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is a substituted oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Accurate and unequivocal structural confirmation is a prerequisite for any further development or application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique available for the structural analysis of organic molecules in solution.[1][2]

The specific structure of the target molecule presents a unique analytical challenge: the oxazole ring is fully substituted, meaning it contains no directly attached protons. Consequently, simple ¹H NMR analysis cannot fully delineate the substitution pattern. A strategic, multi-faceted NMR approach is therefore not just beneficial, but necessary. This note details the logical workflow, from sample preparation to advanced 2D correlation experiments, required to overcome this challenge. The cornerstone of this analysis is the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals long-range (2-3 bond) ¹H-¹³C correlations, allowing for the definitive connection of the substituent groups to the quaternary carbons of the heterocyclic core.[3][4][5][6]

Target Molecule Structure & Atom Numbering

For clarity throughout this document, the following atom numbering scheme will be used for (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

Caption: Structure of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine with atom numbering.

Experimental Protocols

Protocol: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. Proper sample preparation is critical to avoid issues like poor shimming, which leads to broad spectral lines.[7][8]

Materials:

  • (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine (approx. 15-20 mg for a comprehensive suite of experiments)

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tube (rated for the spectrometer's field strength)[7]

  • Glass Pasteur pipette and bulb

  • Small vial

Procedure:

  • Weighing: Accurately weigh approximately 15-20 mg of the solid compound into a clean, dry vial. This concentration is suitable for obtaining high-quality ¹³C and 2D spectra in a reasonable time.[9] For routine ¹H NMR, 1-5 mg is often sufficient.[8]

  • Solubilization: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[7] Gently swirl the vial to ensure the sample is completely dissolved. Preparing the solution in a separate vial ensures homogeneity before transfer.[9]

  • Filtration & Transfer: If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette while transferring it into the NMR tube.[10] This prevents solid impurities from distorting the local magnetic field.[8]

  • Final Volume Check: Ensure the final sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL) to guarantee it is correctly positioned within the NMR probe's coil.[7]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

Protocol: NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly for resolving closely spaced proton signals.[11] The following parameters are provided as a typical starting point on a 500 MHz instrument and may be optimized as needed.

Experiment Key Parameters Purpose
¹H NMR Scans: 16, Relaxation Delay (d1): 2s, Spectral Width: 16 ppmTo identify all proton environments, their integrations, and coupling patterns.
¹³C NMR Scans: 1024, Relaxation Delay (d1): 2s, Proton Decoupling: OnTo identify all unique carbon environments.
DEPT-135 Scans: 256, Relaxation Delay (d1): 2sTo differentiate carbon signals into CH/CH₃ (positive phase) and CH₂ (negative phase). Quaternary carbons are absent.[12][13][14]
¹H-¹H COSY Scans: 8, Increments: 256, Relaxation Delay (d1): 1.5sTo identify scalar-coupled protons (typically 2-3 bonds apart), revealing proton-proton connectivity.[15][16][17]
¹H-¹³C HSQC Scans: 16, Increments: 256, Relaxation Delay (d1): 1.5sTo identify direct one-bond correlations between protons and the carbons they are attached to.[4][18][19][20]
¹H-¹³C HMBC Scans: 32, Increments: 256, Relaxation Delay (d1): 1.5sTo identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting fragments and assigning quaternary carbons.[3][4][5][21]

Data Analysis and Structural Elucidation Workflow

The structural elucidation follows a logical progression, using the simpler 1D experiments to build initial hypotheses that are then confirmed and expanded upon by the more complex 2D correlation experiments.[1][22]

Caption: Workflow for the systematic NMR-based structural elucidation of the target molecule.

Analysis of 1D Spectra (¹H, ¹³C, and DEPT-135)

The initial step involves the detailed analysis of the 1D spectra to identify all proton and carbon signals and classify the carbons by their type.

  • ¹H NMR Spectrum: The proton spectrum is expected to show five distinct signals corresponding to the ethyl group (a quartet and a triplet), the oxazole-methyl group (a singlet), the methanamine methylene group (a singlet), and the amine protons (a broad singlet). The integration of these signals should correspond to a 2:3:3:2:2 proton ratio.

  • ¹³C NMR & DEPT-135 Spectra: The broadband-decoupled ¹³C spectrum will show all nine carbon signals. The DEPT-135 experiment is run concurrently to differentiate them.[23] Methylene (CH₂) carbons appear as negative peaks, while methine (CH) and methyl (CH₃) carbons appear as positive peaks.[13][14] The three quaternary carbons of the oxazole ring (C2, C4, C5) will be present in the ¹³C spectrum but absent in the DEPT-135 spectrum.

Table 1: Hypothetical 1D NMR Data and Assignments for (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine in CDCl₃

Atom #¹H δ (ppm)MultiplicityInt.J (Hz)¹³C δ (ppm)DEPT-135
C2 ----165.5Absent
C4 ----148.0Absent
C5 ----125.0Absent
C6 2.80q2H7.522.5Negative
C7 1.35t3H7.511.5Positive
C8 2.30s3H-10.0Positive
C9 3.90s2H-35.0Negative
N10-H 1.60br s2H---
Analysis of 2D Correlation Spectra

2D NMR experiments are indispensable for establishing the connectivity within the molecule.[15]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak is expected between the quartet at δ 2.80 ppm (H6) and the triplet at δ 1.35 ppm (H7), confirming their three-bond (vicinal) coupling and identifying them as the ethyl group.[1][24] No other correlations are expected, defining the ethyl group as an isolated spin system.[17]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[19][21] This allows for the unambiguous assignment of the protonated carbons.

    • The proton quartet at δ 2.80 ppm will correlate with the carbon signal at δ 22.5 ppm (C6).

    • The proton triplet at δ 1.35 ppm will correlate with the carbon signal at δ 11.5 ppm (C7).

    • The proton singlet at δ 2.30 ppm will correlate with the carbon signal at δ 10.0 ppm (C8).

    • The proton singlet at δ 3.90 ppm will correlate with the carbon signal at δ 35.0 ppm (C9).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for this molecule. It reveals correlations between protons and carbons that are two or three bonds away, which is the only way to piece the molecular puzzle together across the quaternary carbons.[3][4][5]

Table 2: Key Expected HMBC Correlations

Proton Signal (Atom #)δ ¹H (ppm)Correlates to ¹³C Signal (Atom #)δ ¹³C (ppm)J-CouplingSignificance
H6 (Ethyl-CH₂)2.80C2 (Oxazole)165.5³JConnects ethyl group to C2 of the ring.
C7 (Ethyl-CH₃)11.5²JConfirms ethyl fragment.
H7 (Ethyl-CH₃)1.35C6 (Ethyl-CH₂)22.5²JConfirms ethyl fragment.
C2 (Oxazole)165.5³JConfirms ethyl group attachment at C2.
H8 (Methyl)2.30C4 (Oxazole)148.0²JConnects methyl group to C4 of the ring.
C5 (Oxazole)125.0³JConfirms methyl group attachment at C4.
H9 (Methanamine-CH₂)3.90C5 (Oxazole)125.0²JConnects methanamine group to C5 of the ring.
C4 (Oxazole)148.0³JConfirms methanamine group attachment at C5.

The HMBC correlations are the final and most crucial pieces of evidence. For example, the correlation from the ethyl methylene protons (H6) to the quaternary carbon at δ 165.5 ppm definitively assigns this carbon as C2. Similarly, correlations from the methyl protons (H8) to both C4 and C5, and from the methanamine protons (H9) to both C5 and C4, lock in the positions of all substituents and the assignments of the remaining ring carbons.

Conclusion

The structural characterization of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine requires a systematic and multi-technique NMR approach. While 1D NMR provides initial information on the types and numbers of proton and carbon environments, it is insufficient for complete structural determination due to the fully substituted nature of the oxazole core. The application of 2D NMR, specifically the ¹H-¹³C HMBC experiment, is demonstrated to be essential. By logically combining the connectivity information from COSY, the direct one-bond correlations from HSQC, and the crucial long-range correlations from HMBC, an unambiguous and confident assignment of the complete molecular structure is achieved. The protocols and workflow detailed in this note represent a robust and reliable method for the characterization of similarly complex heterocyclic molecules.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Sathis Kumar, D., et al. (2011). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. International Journal of Pharmaceutical and Technical Research, 3(3), 1412-1418.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Unknown. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC).
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • Magritek. (2015, January 13). Observing Spin Systems using COSY.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Columbia University. (n.d.). COSY. NMR Core Facility.
  • Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • ResearchGate. (2004, July). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility.
  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT).
  • University of Illinois Urbana-Champaign. (2023, August 29). Small molecule NMR sample preparation.
  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Victoria. (n.d.). NMR Sample Preparation.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments.
  • Chemistry LibreTexts. (2024, November 12). 19: HMBC.
  • University of Ottawa. (2017, April 25). HMBC vs. H2BC. NMR Facility Blog.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service.
  • El-Faham, A., et al. (2020). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Molecules, 25(15), 3467.
  • Pupier, M., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Chemistry – A European Journal, 27(53), 13349-13354.
  • Kolehmainen, E., et al. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 91-102.
  • Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-222.
  • ChemicalBook. (n.d.). Oxazole(288-42-6) 1H NMR spectrum.
  • ResearchGate. (n.d.). Absorption spectrum values (1H-NMR) of compounds.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0231661).
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 13C NMR Coupling Constants.
  • BenchChem. (n.d.). Interpreting complex NMR spectra of Benzo[d]oxazole-4-carboxylic acid derivatives.
  • SpectraBase. (n.d.). Oxazol-5(4H)-one, 4-(4-phenylmethylene)-2-methyl- - Optional[1H NMR] - Spectrum.
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
  • ChemRxiv. (n.d.). Correlation Between NMR Coupling Constants and σ-Donating Properties of N-Heterocyclic Carbenes and Their Derivatives.
  • Al-Masoudi, N. A., et al. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 24(18), 3379.

Sources

Application Note: In Vitro Pharmacological Assays for Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Versatility of Oxazoles

Oxazole derivatives represent a critical class of five-membered heterocyclic pharmacophores. Characterized by one oxygen and one nitrogen atom separated by a carbon, the oxazole ring can act as both a hydrogen bond acceptor and a hydrophobic interface, allowing it to interact with a diverse array of biological targets[1]. In modern drug development, synthetic oxazole libraries are routinely screened for anticancer, antimicrobial, and anti-inflammatory activities[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol steps. Here, we will explore the mechanistic causality behind in vitro assay design for oxazole derivatives, ensuring that your experimental workflows are robust, reproducible, and self-validating.

Mechanistic Rationale & Pathway Targeting

Understanding the mechanism of action (MoA) of your specific oxazole derivative is essential for selecting the correct in vitro assay parameters.

  • Anticancer Activity: Many 1,3-oxazole derivatives exert their cytotoxic effects by targeting DNA Topoisomerase IIβ. By stabilizing the DNA cleavage complex, these compounds induce double-strand DNA breaks, ultimately triggering apoptosis[3]. Primary screening is typically conducted using adaptations of the NCI-60 human tumor cell line panel[4].

  • Anti-inflammatory Activity: Recent structural biology studies have identified specific 2,4,5-trisubstituted oxazoles as potent inhibitors of Aquaporin-4 (AQP4). Downregulation of AQP4 by these derivatives effectively reduces cellular edema and suppresses the release of inflammatory cytokines in human lung cells (e.g., NCI-H460)[5].

  • Antimicrobial & Antibiofilm Activity: Oxazole analogues, particularly steroidal and benzoxazole derivatives, disrupt bacterial cell membranes and inhibit the formation of exopolysaccharide biofilms in multidrug-resistant strains like MRSA and Pseudomonas aeruginosa[6][7].

G Oxazole Oxazole Pharmacophore Target1 DNA Topoisomerase IIβ Oxazole->Target1 Target2 Aquaporin-4 (AQP4) Oxazole->Target2 Target3 Bacterial Cell Wall Oxazole->Target3 Effect1 DNA Cleavage Complex Stabilization Target1->Effect1 Effect2 Reduced Edema & Cytokine Suppression Target2->Effect2 Effect3 Biofilm Inhibition & Membrane Disruption Target3->Effect3 Outcome1 Apoptosis (Anticancer) Effect1->Outcome1 Outcome2 Inflammation Resolution Effect2->Outcome2 Outcome3 Pathogen Eradication Effect3->Outcome3

Fig 1: Mechanistic pathways of oxazole derivatives targeting diverse biological systems.

Self-Validating Systems & Quality Control

Before initiating any protocol, the assay must be established as a self-validating system to guarantee trustworthiness.

  • Vehicle Control Rigor: Oxazole derivatives are highly lipophilic and generally require Dimethyl Sulfoxide (DMSO) for initial solubilization[8]. The final assay concentration of DMSO must never exceed 0.5% (v/v) . Higher concentrations induce solvent-mediated cytotoxicity, leading to false-positive anticancer or antimicrobial results.

  • Positive & Negative Controls: Every microtiter plate must contain a known active pharmacophore (e.g., Doxorubicin for cytotoxicity[2], Linezolid for Gram-positive MIC[8]) and a media-only blank to establish the dynamic range of the assay.

  • Z'-Factor Validation: For high-throughput screening of oxazole libraries, calculate the Z'-factor using your positive and negative controls. A score between 0.5 and 1.0 validates the assay's robustness and signal-to-noise ratio.

Field Insight: If an oxazole derivative precipitates upon dilution in aqueous culture media, do not increase the DMSO concentration. Instead, utilize an intermediate dilution step in a biologically inert surfactant (e.g., 0.1% Tween-80) or sonicate the master mix at 37°C for 10 minutes prior to cellular application.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Causality Focus: This protocol measures mitochondrial metabolic activity (via the reduction of tetrazolium salts) as a direct proxy for cell viability[2].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., NCI-H460 lung cancer cells) and seed at 5,000 cells/well in a 96-well microtiter plate[4].

    • Causality: Seeding density is critical. Overconfluence leads to contact inhibition, which artificially downregulates cell division and masks the efficacy of anti-proliferative oxazoles.

  • Attachment Phase: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for complete cell adherence[2].

  • Compound Treatment: Prepare serial dilutions of the oxazole derivative (e.g., 0.1, 1, 10, 50, 100 µM) in culture media. Add 100 µL of the diluted compound to the respective wells[2].

  • Incubation: Incubate for 48 to 72 hours[2].

    • Causality: DNA-damaging agents (like Topoisomerase IIβ inhibiting oxazoles) require cells to pass through the S-phase of the cell cycle to manifest cytotoxicity[3]. Shorter incubations frequently yield false negatives.

  • Formazan Solubilization: Add MTT reagent to each well. Viable cells will reduce the MTT to insoluble purple formazan crystals. After 4 hours, solubilize the crystals with DMSO and read the absorbance at 570 nm using a microplate reader[2][5].

  • Data Analysis: Calculate the half-maximal inhibitory concentration ( IC50​ ) using non-linear regression analysis.

Protocol B: Minimum Inhibitory Concentration (MIC) & Antibiofilm Assay

Causality Focus: Standardized broth microdilution prevents the "inoculum effect," where artificially high bacterial loads overwhelm the oxazole compound, skewing MIC values[8].

Step-by-Step Methodology:

  • Inoculum Standardization: Prepare bacterial suspensions (e.g., S. aureus, E. coli) from fresh agar plates to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton broth to achieve a final well concentration of exactly 1×105 CFU/mL[8].

  • Serial Dilution: Perform 2-fold serial dilutions of the oxazole compound (ranging from 0.78 to 512 µg/mL) across the 96-well plate[6][8].

  • Inoculation & Incubation: Add the standardized bacterial inoculum to the wells. Incubate at 37°C for 18-24 hours[2].

  • Endpoint Determination (Resazurin Addition): Add 10 µL of resazurin dye (0.015%) to all wells and incubate for an additional 2 hours.

    • Causality: Viable bacteria reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides an objective, colorimetric endpoint for MIC determination, eliminating the subjectivity of visual turbidity assessments[1].

  • Antibiofilm Assessment (MBIC): For biofilm-forming strains, carefully aspirate the media post-incubation to remove planktonic cells. Wash the wells with PBS, fix the remaining biofilm with methanol, and stain with 0.1% crystal violet. Solubilize the bound dye with 33% acetic acid and measure absorbance at 590 nm to determine the Minimum Biofilm Inhibitory Concentration (MBIC)[7].

G Start Compound Preparation Split Assay Selection Start->Split MTT1 Seed Cancer Cells (5,000 cells/well) Split->MTT1 Anticancer MIC1 Prepare Inoculum (10^5 CFU/mL) Split->MIC1 Antimicrobial MTT2 Incubate 48-72h with Oxazoles MTT1->MTT2 MTT3 Add MTT Reagent Read Absorbance MTT2->MTT3 Data Data Analysis (IC50 / MIC) MTT3->Data MIC2 Serial Dilution & Incubation MIC1->MIC2 MIC3 Determine MIC (Resazurin Dye) MIC2->MIC3 MIC3->Data

Fig 2: Parallel in vitro screening workflows for anticancer and antimicrobial oxazole assays.

Quantitative Data Interpretation

To benchmark your internal assays, the following table summarizes representative quantitative data from recently synthesized oxazole derivatives across various biological targets.

Compound ClassSpecific DerivativeBiological TargetAssay TypeQuantitative ResultReference
2,4,5-Trisubstituted OxazoleCompound 3aNCI-H460 (AQP4)MTT ViabilityIC50: 60 µM[5]
Benzimidazole-OxazoleCompound 9AcetylcholinesteraseEnzyme InhibitionIC50: 0.10 µM[9]
Chromen-2-one OxazoleCompound 3S. aureusBroth MicrodilutionMIC: 14.8 µM[10]
Steroidal OxazoleCompound 8E. coli / S. aureusBroth MicrodilutionMIC: 128 µg/mL[6]
1,3-Oxazole N-acylCompound 1dC. albicansBroth MicrodilutionMIC: 14 µg/mL[7]

References

  • Benchchem. "Application Notes and Protocols for In Vitro Biological Screening of 4-Propyl-1,3-Oxazole Derivatives." 2

  • NIH / PMC. "Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives." 10

  • Juniper Publishers. "Influence of Donor and Acceptor Substituents in 1,3-Oxazole Derivatives and their Anti-Cancer Activity." 11

  • IJMPR. "A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives." 1

  • Biointerface Research in Applied Chemistry. "Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles." 4

  • Der Pharma Chemica. "Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin- Substituted [1,3]Oxazolo[4,5-d]pyrimidines." 12

  • d-nb.info. "Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles." 3

  • RSC. "Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells." 5

  • Ovid. "Facile one-pot multicomponent synthesis and molecular docking studies of steroidal oxazole/thiazole derivatives with effective antimicrobial, antibiofilm and hemolytic properties." 6

  • DergiPark. "A RESEARCH FOR SOME OXAZOLIDINONES TO EVALUATE THEIR ANTIMICROBIAL ACTIVITY." 8

  • MDPI. "In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues." 7

  • ResearchGate. "In vitro activity of novel 1,3-oxazole derivatives against human papillomavirus." 13

  • MDPI. "Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors." 9

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Oxazole Moiety in Modern Chemistry

The oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science.[1][2] Its presence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its importance.[1] Consequently, the development of efficient and versatile synthetic methodologies for constructing highly substituted oxazole structures is a critical endeavor for researchers in drug development and related fields.[1][2] Traditional methods for oxazole synthesis often require harsh reaction conditions or pre-functionalized starting materials, limiting their overall utility.[3] In contrast, palladium-catalyzed cross-coupling reactions have emerged as a powerful and adaptable strategy, offering milder conditions and broader substrate scope. This guide provides an in-depth exploration of palladium-catalyzed oxazole synthesis, focusing on the underlying principles and offering detailed, field-proven protocols.

Palladium-Catalyzed Approaches to Oxazole Synthesis: A Mechanistic Overview

Palladium catalysis offers several distinct pathways for the construction of the oxazole ring, primarily revolving around the formation of key carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These methods often leverage well-established palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Sonogashira coupling, as well as more novel C-H activation strategies.

Synthesis via C-H Activation and Oxidative Cyclization

A highly efficient and atom-economical approach involves the palladium-catalyzed oxidative cyclization of readily available starting materials. One notable method utilizes simple amides and ketones to construct highly substituted oxazoles.[1][3][4][5][6] This transformation is believed to proceed through a sequential C-N bond formation followed by a C-O bond-forming cyclization.[1][3][4][5][6]

The proposed mechanism initiates with the condensation of the amide and ketone to form an enamide intermediate. The palladium catalyst then facilitates a C-H activation at the sp2 carbon of the enamide, followed by an intramolecular cyclization and reductive elimination to furnish the oxazole ring.[3] This process often employs an oxidant, such as K₂S₂O₈, and a co-catalyst, like CuBr₂, to facilitate the catalytic cycle.[1][3]

Another innovative approach involves the palladium-catalyzed oxidative cyclization of N-acyl enamides with iodobenzenes, providing a reliable route to versatile substituted oxazole derivatives under mild conditions.[7]

Synthesis via Cross-Coupling Reactions
a) Sonogashira Coupling of N-Propargylamides

The Sonogashira coupling, a cornerstone of C-C bond formation, can be ingeniously applied to oxazole synthesis. The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst and a copper co-catalyst leads to the formation of 2,5-disubstituted oxazoles.[8] This reaction is thought to proceed through a palladium-catalyzed coupling of the terminal alkyne with the aryl iodide, followed by an in-situ cyclization of the resulting intermediate.[8]

b) Direct Arylation of Pre-formed Oxazoles

For the synthesis of 2,4-disubstituted oxazoles, a direct arylation approach using a palladium/copper co-catalytic system has been developed.[9] This method involves the reaction of a 4-substituted oxazole with an aryl bromide, offering high functional group tolerance and rapid reaction times, making it suitable for combinatorial synthesis.[9]

c) Buchwald-Hartwig Amination

While not a direct ring-forming reaction for the core oxazole, the Buchwald-Hartwig amination is a powerful tool for functionalizing pre-existing oxazole scaffolds.[10][11][12][13][14] This palladium-catalyzed C-N bond formation allows for the introduction of various amino groups onto the oxazole ring, which is particularly valuable in the synthesis of pharmacologically active compounds.[10][13]

Experimental Protocols

Herein, we provide detailed protocols for two distinct and highly effective palladium-catalyzed methods for synthesizing substituted oxazoles.

Protocol 1: Palladium-Catalyzed Synthesis of 2,4,5-Trisubstituted Oxazoles from Amides and Ketones via C-H Activation

This protocol is adapted from the work of Jiang and co-workers and provides a direct route to highly substituted oxazoles from simple starting materials.[1][3]

Materials and Reagents:
  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) bromide (CuBr₂)

  • Potassium persulfate (K₂S₂O₈)

  • Substituted benzamide

  • Substituted ketone

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:
  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry Schlenk tube, add the substituted benzamide (0.5 mmol, 1.0 equiv), substituted ketone (1.0 mmol, 2.0 equiv), palladium(II) acetate (0.025 mmol, 5 mol%), copper(II) bromide (0.25 mmol, 50 mol%), and potassium persulfate (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) (2.0 mL) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the desired substituted oxazole.

Visualization of the Catalytic Cycle:

G cluster_0 Catalytic Cycle PdII Pd(II) Palladacycle Palladacycle Intermediate PdII->Palladacycle C-H Activation Enamide Enamide Intermediate Enamide->Palladacycle Oxazole_Pd0 Oxazole-Pd(0) Complex Palladacycle->Oxazole_Pd0 Reductive Elimination Pd0 Pd(0) Oxazole_Pd0->Pd0 Product Release Oxazole Substituted Oxazole Oxazole_Pd0->Oxazole Pd0->PdII Oxidation Oxidant K₂S₂O₈ (Oxidant) Oxidant->PdII Amide Amide Amide->Enamide Condensation Ketone Ketone Ketone->Enamide caption Proposed catalytic cycle for oxazole synthesis via C-H activation.

Caption: Proposed catalytic cycle for oxazole synthesis via C-H activation.

Protocol 2: Sonogashira Coupling and Cyclization for the Synthesis of 2,5-Disubstituted Oxazoles

This protocol is based on the work of Arcadi and co-workers and provides a convergent route to 2,5-disubstituted oxazoles.[8]

Materials and Reagents:
  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (TFP)

  • Copper(I) iodide (CuI)

  • Sodium tert-butoxide (NaOtBu)

  • N-propargylamide

  • Aryl iodide

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:
  • Schlenk flask and vacuum/argon manifold

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the N-propargylamide (1.0 mmol, 1.0 equiv) and the aryl iodide (1.2 mmol, 1.2 equiv) in anhydrous toluene (5 mL).

  • Catalyst and Base Addition: To the solution, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), tri(2-furyl)phosphine (0.1 mmol, 10 mol%), copper(I) iodide (0.05 mmol, 5 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv).

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 80 °C with vigorous stirring for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography: Purify the residue by flash column chromatography on silica gel to yield the 2,5-disubstituted oxazole.

Visualization of the Experimental Workflow:

G cluster_workflow Experimental Workflow Start Start: Assemble Reactants Reaction Sonogashira Coupling & Cyclization (Pd₂(dba)₃, TFP, CuI, NaOtBu, Toluene, 80°C) Start->Reaction Workup Aqueous Workup (NH₄Cl, EtOAc, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product End: 2,5-Disubstituted Oxazole Purification->Product caption Workflow for Sonogashira coupling and cyclization to form oxazoles.

Caption: Workflow for Sonogashira coupling and cyclization to form oxazoles.

Data Presentation: Scope and Limitations

The palladium-catalyzed synthesis of oxazoles generally exhibits a broad substrate scope with good functional group tolerance.

Table 1: Substrate Scope for the Palladium-Catalyzed Synthesis of Oxazoles from Amides and Ketones[1][3]
EntryBenzamide SubstituentKetoneProductYield (%)
1HAcetophenone2-Phenyl-4-phenyloxazole86
24-MeAcetophenone2-(p-Tolyl)-4-phenyloxazole82
34-OMeAcetophenone2-(4-Methoxyphenyl)-4-phenyloxazole78
44-ClAcetophenone2-(4-Chlorophenyl)-4-phenyloxazole75
5HPropiophenone2-Phenyl-4-methyl-5-phenyloxazole72
6HAcetone2-Phenyl-4-methyloxazole65

Note: Yields are for isolated products. Reaction conditions: benzamide (0.5 mmol), ketone (1.0 mmol), Pd(OAc)₂ (5 mol%), CuBr₂ (50 mol%), K₂S₂O₈ (2.0 equiv), DMSO (2.0 mL), 120 °C, 12 h.

Table 2: Substrate Scope for the Sonogashira Coupling/Cyclization of N-Propargylamides[8]
EntryN-PropargylamideAryl IodideProductYield (%)
1N-PropargylbenzamideIodobenzene2,5-Diphenyloxazole85
2N-Propargylbenzamide4-Iodotoluene2-Phenyl-5-(p-tolyl)oxazole82
3N-Propargylbenzamide4-Iodoanisole5-(4-Methoxyphenyl)-2-phenyloxazole79
4N-(Prop-2-yn-1-yl)acetamideIodobenzene2-Methyl-5-phenyloxazole75

Note: Yields are for isolated products. Reaction conditions: N-propargylamide (1.0 mmol), aryl iodide (1.2 mmol), Pd₂(dba)₃ (2.5 mol%), TFP (10 mol%), CuI (5 mol%), NaOtBu (1.5 equiv), toluene, 80 °C, 4-8 h.

Conclusion and Future Outlook

Palladium-catalyzed reactions have revolutionized the synthesis of substituted oxazoles, offering mild, efficient, and versatile routes from readily accessible starting materials. The methodologies detailed in this guide, including C-H activation/oxidative cyclization and Sonogashira coupling/cyclization, provide powerful tools for medicinal chemists and drug development professionals. The continued exploration of novel ligands and catalytic systems promises to further expand the scope and utility of these transformations, enabling the synthesis of increasingly complex and pharmacologically relevant oxazole-containing molecules.

References

  • Zhang, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Retrieved from [Link]

  • Li, J., et al. (2017). Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization. Organic Chemistry Frontiers, 4(1), 123-126. [Link]

  • Zheng, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906-5909. [Link]

  • Wang, C., et al. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications, 50(41), 5446-5449. [Link]

  • Regalla, D., et al. (2020). Highly efficient synthesis of 2,4-disubstituted oxazoles through palladium/copper comediated direct arylation reaction. ResearchGate. [Link]

  • Zhang, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-catalyzed sequential C-N/C-O bond formations: synthesis of oxazole derivatives from amides and ketones. PubMed. [Link]

  • Wang, C., et al. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. PubMed. [Link]

  • Kotha, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1634. [Link]

  • American Chemical Society. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. ACS Publications. [Link]

  • Pagar, V. V., et al. (2023). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. ACS Omega. [Link]

  • Sedić, M., et al. (2020). Design, Synthesis and Cholinesterase Inhibitory Properties of New Oxazole Benzylamine Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 463-475. [Link]

  • Zhang, M., et al. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Figshare. [Link]

  • Wipf, P., & Yokokawa, F. (2002). Synthesis of the C1'-C11' oxazole-containing side chain of leucascandrolide A. Application of a Sonogashira cross-coupling. PubMed. [Link]

  • Wang, Y., et al. (2023). Palladium-Catalyzed Construction of Trisubstituted Oxazoles from Trifluoroalanine Derivatives. Organic Letters. [Link]

  • Arcadi, A., Cacchi, S., Cascia, L., Fabrizi, G., & Marinelli, F. (2001). Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles from N-Propargylamides and Aryl Iodides. Organic Letters, 3(16), 2501–2504. [Link]

  • Li, J., et al. (2023). Design, Synthesis and Application of Planar-Chiral Oxazole-Pyridine N,N-Ligands in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. Organic Letters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Bakherad, M. (2023). An Efficient Synthesis of New Pyrazole-Linked Oxazoles via Sonogashira Coupling Reaction. ResearchGate. [Link]

  • Yadav, R., & Singh, A. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 276-288. [Link]

  • Wipf, P., & Yokokawa, F. (2002). Synthesis of the C1'−C11' Oxazole-Containing Side Chain of Leucascandrolide A. Application of a Sonogashira Cross-Coupling. The Journal of Organic Chemistry, 67(19), 6875–6878. [Link]

  • Wipf, P., & Yokokawa, F. (2002). Synthesis of the C1'−C11' Oxazole-Containing Side Chain of Leucascandrolide A. Application of a Sonogashira Cross-Coupling. The Journal of Organic Chemistry, 67(19), 6875-6878. [Link]

  • Novák, Z., et al. (2024). Simple synthesis of non-symmetric azoarenes using Buchwald–Hartwig amination. ACS Omega. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084–1090. [Link]

  • Kotha, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(1), 1-13. [Link]

  • ResearchGate. (n.d.). Photoisomerization of isoxazole to oxazole (Ullman method). Retrieved from [Link]

  • Wang, J., et al. (2025). Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction. RSC Advances. [Link]

  • Ullah, F., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1104. [Link]

Sources

analytical techniques for oxazole compound characterization

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Workflows for the Structural and Metabolic Characterization of Oxazole-Based Therapeutics

Executive Summary

Oxazoles are privileged five-membered heterocyclic scaffolds ubiquitous in medicinal chemistry, forming the core of critical therapeutics ranging from COX-2 inhibitors (oxaprozin) to tyrosine kinase inhibitors (mubritinib). However, the characterization of novel oxazole derivatives presents two distinct analytical challenges: regiochemical ambiguity during de novo synthesis and unpredictable metabolic instability (e.g., ring-opening) during in vivo profiling.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic 1D characterization. This document outlines a self-validating, orthogonal analytical workflow utilizing 2D Nuclear Magnetic Resonance (NMR) spectroscopy for absolute regiochemical elucidation and High-Resolution Mass Spectrometry (HRMS) coupled with Mass Defect Filtering (MDF) for the detection of elusive oxazole metabolites.

Strategic Analytical Workflow

To ensure scientific integrity, the characterization of oxazoles must follow a phased orthogonal approach. Initial synthesis yields are verified via UPLC and FT-IR, followed by advanced 2D NMR to resolve isomeric overlap, and finally, HRMS for biological profiling.

OxazoleWorkflow Synth Oxazole Synthesis & Purification QC Primary QC (1D NMR, FT-IR, UPLC) Synth->QC >95% Purity NMR2D Regiochemical Elucidation (2D NMR: HMBC/HSQC) QC->NMR2D Structural Ambiguity XRay Absolute Configuration (X-Ray Crystallography) QC->XRay Single Crystal HRMS Metabolite Profiling (LC-HRMS & Mass Defect) NMR2D->HRMS In Vitro/In Vivo

Figure 1: Analytical workflow for the structural and metabolic characterization of oxazoles.

Protocol I: Regiochemical Elucidation via 2D NMR (HSQC & HMBC)

Causality & Rationale: Condensation reactions utilized in oxazole synthesis frequently yield mixtures of regioisomers (e.g., 2,4-disubstituted vs. 2,5-disubstituted oxazoles). Relying solely on 1D ¹H-NMR is a common pitfall; fully substituted oxazole rings lack adjacent protons, eliminating the diagnostic spin-spin coupling ( J -coupling) needed to map the ring. To definitively assign substituents, we must utilize Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects 2-bond and 3-bond couplings between side-chain protons and the quaternary carbons of the oxazole core. For instance, the structural elucidation of complex oxazole-containing natural products like Enigmazole A heavily relies on HMBC to bridge acyclic portions across the conjugated oxazole ring[1].

System Suitability & Validation: Prior to analyzing the unknown, run a standard sample of 4-phenyl-1,3-oxazole. Verify that the HMBC long-range coupling delay is correctly optimized (typically set to 1/(2∗J) ≈ 65 ms for an assumed 8 Hz long-range coupling) by confirming the 3-bond cross-peak between the C-2 proton and the C-4 carbon.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the highly purified (>95%) oxazole compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO- d6​ )[2]. Transfer to a standard 5 mm NMR tube, ensuring a sample height of 4–5 cm.

  • Instrument Tuning: Insert the sample into a ≥500 MHz NMR spectrometer. Lock onto the deuterium signal, shim the magnetic field for optimal homogeneity, and tune the probe to ¹H and ¹³C frequencies.

  • Baseline Acquisition: Acquire standard 1D ¹H and ¹³C spectra to establish chemical shift baselines.

  • HSQC Acquisition: Run a multiplicity-edited Heteronuclear Single Quantum Coherence (HSQC) experiment. This maps all one-bond C-H correlations, identifying protonated ring carbons (e.g., C-2 or C-5) and distinguishing -CH/-CH₃ groups from -CH₂ groups[3].

  • HMBC Acquisition: Execute the HMBC pulse sequence. This is the critical step for regiochemistry.

  • Data Processing: Apply Fourier transformation and phase correction. A valid 2,4-disubstituted structure is confirmed only if the substituent protons at C-4 show a distinct 3-bond correlation to C-5, and substituent protons at C-2 show a 3-bond correlation to C-4/C-5[3].

Protocol II: Detection of Ring-Opened Metabolites via LC-HRMS and Mass Defect Filtering

Causality & Rationale: During in vitro microsome assays or in vivo pharmacokinetic studies, the oxazole ring is highly susceptible to CYP450-mediated oxidation, frequently resulting in unpredictable ring cleavage. These ring-opened metabolites often fail to form robust [M+H]+ ions, instead forming weak Na+ or NH4+​ adducts that are easily masked by the background noise of biological matrices[4]. By applying Mass Defect Filtering (MDF) to High-Resolution Mass Spectrometry (HRMS) data, we exploit the fact that metabolites retain the core mass defect of the parent drug. This mathematically filters out endogenous biological interference, isolating the elusive metabolites.

System Suitability & Validation: Spike blank plasma with a known oxazole-ring opened standard (e.g., a muraglitazar metabolite analog)[4]. Ensure the MDF window (e.g., ±50 mDa) successfully captures the target without allowing excessive endogenous false positives into the filtered chromatogram.

Step-by-Step Methodology:

  • Sample Extraction: Precipitate proteins from 100 µL of plasma or fecal homogenate using 300 µL of cold acetonitrile. Vortex gently and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • HRMS Acquisition: Operate a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire full scan data ( m/z 100–1000) at a mass resolution of ≥60,000 to ensure distinct mass defect separation.

  • Mass Defect Filtering: In the data processing software, define the exact mass defect of the parent oxazole compound. Apply an MDF window of ±50 mDa around this core value to the raw data[4].

  • Structural Confirmation: Analyze the filtered Total Ion Chromatogram (TIC). Confirm the identity of the detected ring-opened metabolites by analyzing their MS/MS fragmentation patterns against the parent drug's known fragments.

Quantitative Data Summary

The following table summarizes the expected spectroscopic targets for a model oxazole compound (e.g., 4-Propyl-1,3-Oxazole)[2] and its derivatives[5], providing a quick reference for data validation.

Analytical TargetTechniqueNucleus / IonExpected ValueDiagnostic Utility
Oxazole Core FT-IRC=N Stretch~1614 – 1671 cm⁻¹Rapid orthogonal confirmation of the imine linkage within the ring[5].
Ring Proton ¹H NMRH-2~7.9 – 8.2 ppm (s)Identifies an unsubstituted C-2 position[2].
Ring Carbon ¹³C NMRC-4~135 – 138 ppmDifferentiates the oxazole framework from oxadiazoles[2].
Intact Molecule LC-HRMS [M+H]+ Theoretical ± 5 ppmConfirms exact mass, molecular formula, and isotopic distribution[6].
Ring-Opened Metabolite LC-HRMS [M+Na]+ / [M+NH4​]+ VariableDetected exclusively via Mass Defect Filtering (MDF) due to poor ionization[4].

References[4] Zhang, D., Cheng, P. T., & Zhang, H. (2007). Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar. Drug Metabolism Letters. URL:https://pubmed.ncbi.nlm.nih.gov/19356057/[2] Benchchem. (2025). Spectroscopic Characterization of 4-Propyl-1,3-Oxazole: A Technical Guide. Benchchem. URL:https://www.benchchem.com/[3] Benchchem. (2025). Validating the Structure of 4-Propyl-1,3-Oxazole: A 2D NMR Comparison Guide. Benchchem. URL:https://www.benchchem.com/[5] Arshad, M. (2018). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. Russian Journal of General Chemistry. URL:https://link.springer.com/article/10.1134/S107036321809022X[1] MacMillan, J. B., et al. (2010). Isolation, Structural Elucidation, and Absolute Stereochemistry of Enigmazole A, a Cytotoxic Phosphomacrolide from the Papua New Guinea Marine Sponge Cinachyrella enigmatica. Journal of the American Chemical Society. URL:https://pubs.acs.org/doi/10.1021/ja103548q[6] Pan, Y. (2024). Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. ACS Chemical Biology. URL:https://pubmed.ncbi.nlm.nih.gov/38954490/

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of Oxazole Amines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of oxazole amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The unique chemical nature of oxazole amines, combining the aromatic oxazole ring with a basic amino group, often presents specific purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring you can achieve high purity and yield in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of oxazole amines.

Q1: What are the primary challenges in purifying oxazole amines?

The primary challenges stem from the dual functionality of the molecule: the basicity of the amine group and the specific reactivity of the oxazole ring. The basic amine can interact strongly with acidic stationary phases like silica gel, leading to issues such as peak tailing, streaking, and in some cases, irreversible adsorption. The oxazole ring, while generally stable, can be sensitive to strong acids, potentially leading to decomposition during purification.[1]

Q2: What are the most common impurities I should expect?

Impurities are highly dependent on the synthetic route employed.[1] For instance, in a Van Leusen reaction, you might encounter unreacted aldehydes, residual tosylmethyl isocyanide (TosMIC), and byproducts like p-toluenesulfinic acid.[1][2] In Robinson-Gabriel type syntheses, unreacted α-acylamino ketone starting materials or partially dehydrated intermediates can be present.[1] General impurities also include residual solvents and any acids or bases used during the workup.[1]

Q3: How stable is the oxazole ring during purification?

The oxazole ring is generally stable under neutral and basic conditions. However, it can be susceptible to decomposition under strong, concentrated acidic conditions.[1][3] It is also generally unstable towards strong oxidizing agents.[1] While typically stable to reducing agents, some conditions can lead to reductive cleavage of the ring.[1] It is advisable to avoid prolonged exposure to harsh acidic conditions or high temperatures.

Q4: My oxazole amine appears as a colored oil, but I expected a solid. What does this indicate?

A yellow or brown oil, when a colorless solid is expected, often suggests the presence of high-boiling point impurities or slight decomposition of the product.[1] Insufficient purification is a likely cause, where colored byproducts from the reaction have not been fully removed.

II. Troubleshooting Guide: Column Chromatography

Column chromatography is a primary method for purifying oxazole amines.[4][5][6] This section details common issues and their solutions.

Issue 1: Significant Peak Tailing or Streaking on Silica Gel

This is a classic problem when purifying basic compounds like amines on acidic silica gel.[7] The interaction between the basic amine and acidic silanol groups on the silica surface causes the compound to move unevenly through the column.

Root Cause Analysis & Solutions:

  • Acid-Base Interaction: The lone pair of electrons on the amine's nitrogen atom interacts strongly with the acidic protons of the silica gel's silanol groups.

    • Solution 1: Basic Mobile Phase Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to the mobile phase.[7][8] This base will "neutralize" the acidic sites on the silica, allowing the oxazole amine to elute more symmetrically.

    • Solution 2: Alternative Stationary Phases: If base modification is ineffective or undesirable, consider using a different stationary phase.[5][7]

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

      • Amine-Functionalized Silica: This stationary phase has basic groups bonded to the silica surface, which minimizes interactions with the analyte.[7]

    • Solution 3: Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase chromatography (e.g., C18) can be effective.[7] Using a mobile phase with a high pH will keep the amine in its neutral, free-base form, increasing its retention and improving separation.[7]

Issue 2: Poor Separation from a Close-Running Impurity

Achieving good separation between compounds with similar polarities can be challenging.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor separation.

  • Optimize the Mobile Phase: A thorough screen of different solvent systems is the first step.[8] Try combinations like hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone. Using a less polar solvent system will generally increase the separation between spots on a TLC plate.[5]

  • Gradient Elution: If isocratic elution fails, a shallow gradient of increasing solvent polarity can help resolve closely eluting compounds.

  • Dry Loading: If the compound has limited solubility in the initial mobile phase, it can precipitate at the top of the column, leading to broad bands.[5] Adsorbing the crude material onto a small amount of silica gel and then loading the dry powder onto the column (dry loading) can improve resolution.[5]

Issue 3: No Compound Eluting from the Column

This frustrating situation usually points to either very strong adsorption to the stationary phase or precipitation.

Possible Causes and Solutions:

  • Compound is Too Polar: The chosen eluent may not be polar enough to move the compound down the column.

    • Solution: Gradually increase the polarity of the mobile phase. For very polar amines, a system like 1-10% methanol in dichloromethane may be necessary.[5] In extreme cases, adding a small amount of ammonium hydroxide to the methanol can be effective.[5]

  • Precipitation on the Column: The compound may have crashed out of solution at the top of the column.

    • Solution: Ensure the compound is fully dissolved before loading.[5] As mentioned above, a dry loading technique can circumvent this issue.[5]

III. Data and Protocols

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Compound PolarityRecommended Solvent System (v/v)Modifier (if needed)
Low to Medium10-50% Ethyl Acetate in Hexanes0.5% Triethylamine
Medium to High1-10% Methanol in Dichloromethane0.5% Triethylamine
High10% Ammonium Hydroxide in Methanol / DichloromethaneN/A
Experimental Protocol: General Column Chromatography for Oxazole Amine Purification

This protocol provides a general framework. Always optimize based on TLC analysis.[4][5]

  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution on a TLC plate and develop it in various solvent systems (refer to Table 1).

    • The ideal solvent system should give a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.3-0.4.[4]

  • Column Packing:

    • Select an appropriately sized chromatography column.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[4]

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude oxazole amine in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column and allow it to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified oxazole amine.[4]

Visualization of the Purification Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Pack Pack Column TLC->Pack Load Load Sample Pack->Load Elute Elute and Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Oxazole Amine Evaporate->Pure_Product

Caption: General workflow for oxazole amine purification by column chromatography.

IV. Alternative and Advanced Purification Strategies

Acid-Base Extraction

For crude mixtures where the impurities are neutral or acidic, a simple acid-base extraction can be a powerful initial purification step.

  • Dissolve the crude material in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic oxazole amine will move into the aqueous layer as its protonated salt.

  • Separate the layers. The organic layer contains neutral and acidic impurities.

  • Basify the aqueous layer with a base (e.g., NaOH, NaHCO3) to regenerate the free amine.

  • Extract the free amine back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to yield the partially purified oxazole amine.

Crystallization

If the purified oxazole amine is a solid, crystallization can be an excellent final purification step to remove trace impurities and improve the overall purity.

Use of Scavenger Resins

For specific, reactive impurities, scavenger resins can be highly effective. For example, if there is unreacted isocyanate, an amine-functionalized resin can be added to the crude mixture to selectively bind and remove it by simple filtration.[8]

V. References

  • Poulin, M. B., & Bodwell, G. J. (2015). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 11, 2736–2742.

  • Kopuletá, M., et al. (2020). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Molecules, 25(23), 5767.

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • St-Cyr, D., & Arndtsen, B. A. (2000). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 2(26), 4165–4167.

  • ResearchGate. (n.d.). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Retrieved from [Link]

  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Symmetry, 13(1), 79.

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223-229.

  • Sulfur Recovery Engineering. (2024, June 27). Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1600.

  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-292.

  • American Chemical Society. (2018, July 12). Conversion of Imine to Oxazole and Thiazole Linkages in Covalent Organic Frameworks. Journal of the American Chemical Society, 140(30), 9619-9624.

  • National Center for Biotechnology Information. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1600.

  • ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-292.

Sources

Technical Support Center: Side Product Formation in the Van Leusen Reaction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the Van Leusen reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered when using tosylmethyl isocyanide (TosMIC). The Van Leusen reaction is a powerful tool for synthesizing nitriles, oxazoles, and imidazoles from ketones and aldehydes.[1][2] However, the unique reactivity of the TosMIC reagent can sometimes lead to undesired pathways.[1]

This document provides a structured approach to identifying, understanding, and mitigating the formation of common side products.

Frequently Asked Questions (FAQs)

This section addresses common issues that can be quickly diagnosed.

Q1: My reaction is giving a very low yield or has failed completely. Where should I start troubleshooting?

A1: A low or zero yield often points to issues with reagent quality or fundamental reaction conditions. Systematically check the following:

  • Reagent Purity: Ensure your TosMIC is pure and has been stored under anhydrous conditions, as it is moisture-sensitive.[3]

  • Solvent Quality: Use truly anhydrous solvents, such as freshly distilled THF or DME. Trace water can quench the strong base and hydrolyze the isocyanide group.[3]

  • Base Activity: Use a fresh, high-quality strong base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). Deactivated base is a common cause of failure.[3]

  • Temperature Control: The initial deprotonation of TosMIC and its addition to the carbonyl compound are often highly exothermic. Maintain low temperatures (e.g., -60 °C to -20 °C) during the initial stages to prevent uncontrolled side reactions.[3]

Q2: I'm seeing a significant amount of an unknown, high molecular weight byproduct. What is it likely to be?

A2: This is often a dimeric side product of TosMIC itself.[3] This occurs when the deprotonated TosMIC anion attacks a neutral TosMIC molecule, which can be prevalent if the concentration of the TosMIC anion is high and there is not enough of your electrophile (the ketone or aldehyde) present.[3] Jump to the detailed guide on for mitigation strategies.

Q3: My reaction with an aldehyde substrate is not producing the expected oxazole. What could be the issue?

A3: The key intermediate in oxazole synthesis is a 4-tosyl-4,5-dihydro-1,3-oxazole (an oxazoline).[4][5] For the reaction to proceed to the final oxazole product, elimination of the tosyl group is required. If your reaction stalls at the oxazoline intermediate, it may indicate insufficient base strength or that the reaction temperature is too low to facilitate the elimination step.

Q4: I am using an enolizable ketone, and my yields are poor, with a complex mixture of products. How can I improve this?

A4: Enolizable ketones present a challenge because the strong base required for the Van Leusen reaction can also deprotonate the α-carbon of the ketone, leading to competing aldol condensation reactions.[6] This depletes your starting material and complicates purification. See the detailed troubleshooting guide on for specialized protocols.

Troubleshooting Guide: Specific Side Products

This section provides in-depth analysis and actionable protocols for common side product challenges.

Issue 1: TosMIC Dimerization and 4-Tosyloxazole Formation

Symptom: Observation of a major byproduct, particularly when the reaction is run at a high concentration or if the addition of the carbonyl substrate is slow. Recent studies have identified this common byproduct as 4-tosyloxazole.[7]

Mechanism of Formation: This side reaction is initiated by the reaction of the deprotonated TosMIC anion with a neutral TosMIC molecule.[3] A more detailed pathway suggests that an intermediate formed from the ketone and TosMIC can transfer its formyl group to a second, deprotonated TosMIC molecule. This process yields the desired nitrile but also generates a formyl species that cyclizes to the highly stable 4-tosyloxazole aromatic ring.[7]

Caption: Competing pathways of deprotonated TosMIC.

Mitigation Strategies & Protocols

The key to preventing this side reaction is to ensure that the deprotonated TosMIC preferentially reacts with the carbonyl substrate rather than with itself.

Table 1: Comparison of Mitigation Strategies

StrategyPrincipleRecommended Action
Stoichiometry Adjustment Minimize neutral TosMIC available for side reaction.Use a higher ratio of base to TosMIC. A 2:1 or even 2.2:1 ratio of Base:TosMIC is often effective.[3]
Order of Addition Keep the instantaneous concentration of TosMIC anion low.Add a solution of TosMIC slowly to a pre-mixed solution of the ketone and base at low temperature.[3]
Temperature Control Favor the desired kinetic pathway.Maintain a low temperature (e.g., -60 °C) during the addition of reagents.[3]
Protocol: Minimizing 4-Tosyloxazole Formation
  • Preparation: Under an inert atmosphere (e.g., Argon), charge a flame-dried flask with the ketone (1.0 equiv.) and a dry polar aprotic solvent (e.g., THF, DME).

  • Base Addition: Cool the flask to -60 °C (acetone/dry ice bath). Add a strong base (e.g., potassium tert-butoxide, 2.2 equiv.) as a solid or a solution in THF. Stir the resulting suspension for 15 minutes.

  • TosMIC Addition: In a separate flask, dissolve TosMIC (1.1 equiv.) in the same dry solvent. Add this TosMIC solution dropwise to the cooled ketone/base mixture over 30-60 minutes using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring by TLC or LC-MS. The reaction may then be allowed to warm to room temperature or gently refluxed to ensure completion.[3]

  • Work-up: Quench the reaction with water and proceed with standard extraction and purification.

Issue 2: Formation of 4-Alkoxy-2-oxazoline

Symptom: A major byproduct is observed when using primary alcohols (e.g., methanol, ethanol) as additives in the reaction.

Mechanism of Formation: While small amounts of primary alcohols can accelerate the desired nitrile formation, an excess can lead to a competing pathway.[1] The alkoxide, formed by deprotonation of the alcohol, can be trapped by an intermediate, leading to the formation of a stable 4-alkoxy-2-oxazoline.[1][3]

Caption: Role of alcohol concentration in the reaction outcome.

Mitigation Strategies & Protocols

The formation of this side product is directly related to the concentration of the alcohol additive.

  • Control Alcohol Stoichiometry: If using an alcohol additive to accelerate the reaction, limit its amount judiciously. Typically, 1-2 equivalents are sufficient.[1]

  • Eliminate Alcohol: The most straightforward solution is to run the reaction in a polar aprotic solvent like THF or DME without any alcohol additive.[3] The reaction may be slower but will likely be cleaner.

Protocol: Controlled Use of Alcohol Additive
  • Initial Reaction: Follow the standard protocol for the Van Leusen reaction in an aprotic solvent (e.g., THF) at low temperature.

  • Alcohol Addition: After the initial period of stirring at low temperature (e.g., 1 hour), add a controlled amount of anhydrous methanol or ethanol (1-2 equiv.) to the reaction mixture.

  • Monitoring: Continue to monitor the reaction by TLC or LC-MS. The goal is to find the "sweet spot" where the reaction rate is enhanced without significant formation of the oxazoline byproduct.

Issue 3: Reactions with Enolizable Carbonyls

Symptom: When using aldehydes or ketones with acidic α-protons, the reaction results in low yields of the desired nitrile and a complex mixture of byproducts, often including aldol condensation products.

Mechanism of Formation: Strong bases like t-BuOK or NaH, which are required to deprotonate TosMIC, are also strong enough to deprotonate the α-carbon of many carbonyl compounds. This generates an enolate, which can then react with another molecule of the starting carbonyl in an aldol condensation. This parasitic reaction consumes the starting material and complicates the product mixture.

Side_Product_3 cluster_vanleusen Van Leusen Pathway cluster_aldol Aldol Pathway Start Enolizable Ketone + Strong Base (t-BuOK) Deprot_TosMIC Tos-CH⁻-NC Start->Deprot_TosMIC Reacts with TosMIC Enolate Enolate Start->Enolate Deprotonates Ketone α-carbon TosMIC Tos-CH₂-NC TosMIC->Deprot_TosMIC Base VL_Product Desired Nitrile Product Deprot_TosMIC->VL_Product + Ketone Aldol_Product Aldol Adduct/ Condensation Product Enolate->Aldol_Product + Ketone

Caption: Competing deprotonation in reactions with enolizable ketones.

Mitigation Strategies & Protocols

The solution involves using reaction conditions that favor the deprotonation of TosMIC over the deprotonation of the carbonyl substrate.

Table 2: Base and Condition Selection for Enolizable Ketones

Base SystemSolventTemperatureRationale
K₂CO₃Methanol (MeOH)RefluxA weaker base system that is often sufficient for aldehydes and some reactive ketones. The protic solvent can mediate basicity.[8][9]
t-BuOKTHF or DMELow Temp (-78 to -20 °C)Standard strong base conditions. Success depends on kinetic control by keeping the temperature very low during additions.
NaHDME0 °C to RTA heterogeneous base that can sometimes offer better selectivity than soluble bases like t-BuOK.
Protocol: Van Leusen Reaction for Enolizable Ketones using K₂CO₃/MeOH

This protocol is particularly useful for aldehydes and some activated ketones.

  • Preparation: To a flask, add the enolizable carbonyl (1.0 equiv.), TosMIC (1.2 equiv.), and anhydrous methanol.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the residue by standard methods.

References

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC. [Link]

  • Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • Van Leusen reaction. Grokipedia. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Van Leusen Reaction. SynArchive. [Link]

  • Van Leusen Synthesis is utilized to Synthesize Imidazole-Based Medicinal Molecules. TSI Journals. [Link]

  • Aryl Azides as Forgotten Electrophiles in the Van Leusen Reaction: A Multicomponent Transformation Affording 4-Tosyl-1-arylimidazoles. The Journal of Organic Chemistry. [Link]

  • A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. [Link]

  • TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. [Link]

  • TosMIC. Grokipedia. [Link]

  • Reaction Chemistry & Engineering. RSC Publishing. [Link]

  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. [Link]

  • Mechanism of the Van Leusen reaction. Henry Rzepa's Blog. [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing the oxazole core. The synthesis of this privileged heterocyclic motif, while foundational, is often accompanied by challenges ranging from low yields to complex purification hurdles.

This resource moves beyond simple protocols to provide a deeper understanding of the "why" behind experimental choices. Here, we will dissect common issues, explore optimization strategies, and provide field-proven insights to streamline your synthetic workflows. The content is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific problems you may encounter at the bench.

Troubleshooting Guide: Common Issues in Oxazole Synthesis

This section addresses the most frequent challenges encountered during oxazole synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Low product yield is one of the most common frustrations in synthesis. The cause can range from reagent quality to suboptimal reaction conditions.

Frequently Asked Questions (FAQs):

Q1: My Robinson-Gabriel synthesis yield is consistently low (<30%). What are the primary factors to investigate?

A1: The Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, is highly dependent on the efficiency of the dehydration step.[1][2] Low yields can often be traced back to several key factors:

  • Ineffective Dehydrating Agent: Traditional reagents like concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃) can be harsh, leading to charring and decomposition of sensitive substrates.[3][4]

    • Expert Recommendation: Switching to polyphosphoric acid (PPA) is a well-established modification that can significantly improve yields, often to the 50-60% range, by providing a milder and more controlled dehydration environment. For substrates intolerant to strong acids, consider alternative reagents like trifluoroacetic anhydride (TFAA) or a combination of triphenylphosphine and iodine.[4][5]

  • Starting Material Purity: The α-acylamino ketone precursor must be pure. Impurities can inhibit the cyclization cascade. Ensure the precursor, which may be synthesized via a Dakin-West reaction, is thoroughly purified before use.[2][5]

  • Reaction Temperature: Insufficient heat may lead to incomplete cyclization, while excessive heat can promote decomposition.[4] A systematic optimization of the reaction temperature is crucial. Start with established literature conditions and adjust in 5-10°C increments to find the optimal balance.[6]

Q2: I'm struggling with the Van Leusen synthesis of a 5-substituted oxazole. The reaction is sluggish and the yield is poor. What should I optimize?

A2: The Van Leusen reaction, which couples an aldehyde with tosylmethyl isocyanide (TosMIC), is a robust method but sensitive to specific conditions.[7] Optimization should focus on the following:

  • Base Selection and Stoichiometry: Potassium carbonate (K₂CO₃) is the most common base, but its effectiveness depends on its quality and particle size. Ensure it is finely powdered and anhydrous. The base is critical for the deprotonation of TosMIC, which initiates the reaction.[5]

  • Solvent Choice: The reaction typically works well in anhydrous methanol or ethanol.[5] The protic nature of the solvent is important for the elimination of the tosyl group from the intermediate oxazoline.[5] In some cases, using a mixture of DME and methanol can improve solubility and yields.[7]

  • Reagent Purity: The aldehyde starting material must be pure and free from any corresponding carboxylic acid. Carboxylic acid impurities will quench the base, reducing the effective concentration available for the reaction.[5]

  • Temperature: While often performed at room temperature, gentle heating (e.g., 40-60°C) can significantly improve the reaction rate and final yield, especially for less reactive aldehydes. However, excessive heat can cause TosMIC to decompose.[5] Modern variations using microwave irradiation can dramatically shorten reaction times and improve efficiency.[8][7][9]

Q3: My metal-catalyzed cross-coupling reaction to functionalize an oxazole is not working. What are the common failure points?

A3: Palladium-catalyzed reactions for C-H functionalization of oxazoles are powerful but require careful setup.[10][11]

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and corresponding ligand is paramount, especially for less reactive coupling partners. For Suzuki-Miyaura couplings with chloro-oxazoles, catalysts with bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.[12]

  • Anhydrous and Oxygen-Free Conditions: Many palladium catalysts are sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Oxidant and Additives: Many C-H activation cycles require a stoichiometric oxidant to regenerate the active Pd(II) catalyst. The choice of oxidant (e.g., K₂S₂O₈, AgOAc) and additives (e.g., CuBr₂) can be crucial for catalytic turnover.[11]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Inactive reagents or catalyst.Use fresh, high-purity reagents. For metal-catalyzed reactions, consider using a fresh batch of catalyst under inert conditions.[6]
Inefficient dehydration (e.g., Robinson-Gabriel).Use a stronger or milder dehydrating agent as needed, such as polyphosphoric acid.[3]
Suboptimal temperature or reaction time.Systematically study the reaction temperature. Monitor the reaction by TLC to avoid over-running or stopping too early.[6]
Competing Side Reactions Formation of enamides or polymerization.Lower the reaction temperature to favor the desired kinetic product. Use a lower concentration of acid catalyst.[4]
Ring-opening of the oxazole.The oxazole ring can be cleaved by strong bases or nucleophiles.[12] Use a weaker or non-nucleophilic base if possible.
Difficulty in Isolation Emulsion formation during aqueous workup.Add a saturated brine solution to the separatory funnel to help break the emulsion.[6]
Product is highly soluble in the reaction solvent.After the reaction is complete, remove the solvent under reduced pressure before attempting extraction or purification.[6]
Issue 2: Significant Side Product Formation

The formation of byproducts complicates purification and reduces the overall yield. Understanding the likely side reactions for your chosen synthesis is key to minimizing them.

Frequently Asked Questions (FAQs):

Q4: In my Fischer oxazole synthesis, I'm getting a significant amount of a byproduct along with my desired 2,5-disubstituted oxazole. What could it be?

A4: The Fischer oxazole synthesis reacts a cyanohydrin with an aldehyde under anhydrous acidic conditions.[13] A common byproduct is an oxazolidinone, which can form under certain conditions.[13] The key to avoiding this and other side reactions is strict adherence to anhydrous conditions. The reaction relies on passing dry hydrogen chloride gas through a solution of the reactants in dry ether.[13][14] Any presence of water can lead to hydrolysis of intermediates and the formation of undesired products.

Q5: I am using POCl₃ in DMF as a dehydrating agent for my Robinson-Gabriel synthesis and observing an unexpected formylation on my substrate's aromatic ring. How can I prevent this?

A5: This is a classic example of a reagent-induced side reaction. The combination of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent in situ. This is a powerful formylating agent that will react with any electron-rich aromatic rings present in your substrate.[15]

  • Expert Recommendation: To avoid this, you must change your dehydrating agent. If your substrate contains an aromatic ring susceptible to formylation, do not use the POCl₃/DMF system. Switch to an alternative such as polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA), which do not induce formylation.[15]

Caption: A logical workflow for identifying and minimizing side products.

Issue 3: Purification Challenges

Even with a successful reaction, purifying the target oxazole can be a significant hurdle.

Frequently Asked Questions (FAQs):

Q6: My crude oxazole derivative is proving very difficult to purify via column chromatography. What strategies can I employ?

A6: Purification challenges often arise when the polarity of the desired product is very similar to that of the starting materials or byproducts.

  • Optimize Chromatography: A thorough screen of solvent systems using Thin Layer Chromatography (TLC) is the first step. Test a range of polarities (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to maximize the separation (ΔRf). If streaking is an issue with silica gel, consider using alumina or a different stationary phase.[6][12]

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique that can yield highly pure material. The key is to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[6]

  • Vacuum Distillation: For oxazoles that are liquids and sufficiently volatile, vacuum distillation can be an excellent method to separate them from non-volatile impurities or byproducts, often achieving high purity without the need for chromatography.[16]

Key Synthesis Methodologies & Protocols
Comparative Overview of Oxazole Synthesis Methods

The choice of synthetic route depends heavily on the desired substitution pattern and the available starting materials.

MethodStarting MaterialsReagents/ConditionsTypical Yield (%)Notes
Robinson-Gabriel α-Acylamino ketonesH₂SO₄, POCl₃, PPALow (H₂SO₄) to 60% (PPA)Classical method, risk of charring with strong acids.
Fischer Oxazole Cyanohydrins, AldehydesAnhydrous HCl in dry etherModerateRequires strictly anhydrous conditions.[13]
Van Leusen Aldehydes, TosMICBase (e.g., K₂CO₃) in alcoholModerate to HighVersatile for 5-substituted oxazoles.[7]
Microwave-Assisted Aldehydes, TosMICK₂CO₃ in Methanol, MW irradiationHighSignificantly reduced reaction times.[7]
Palladium-Catalyzed Amides, KetonesPd(OAc)₂, Oxidant (K₂S₂O₈)Moderate to HighModern method for C-H activation/cyclization.[11]
Protocol 1: General Procedure for Robinson-Gabriel Synthesis

This protocol provides a general method for the synthesis of 2,5-disubstituted oxazoles using polyphosphoric acid.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, place the α-acylamino ketone (1.0 eq).

  • Reagent Addition: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the ketone) to the flask.

  • Reaction: Heat the mixture with vigorous stirring. The optimal temperature is typically between 100-160°C and should be determined empirically for the specific substrate.

  • Monitoring: Monitor the reaction progress by TLC (quenching a small aliquot in water and extracting with ethyl acetate).

  • Workup: Once the reaction is complete, cool the mixture slightly and carefully pour it into a beaker of ice water with stirring to precipitate the crude product.

  • Isolation: Filter the solid precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a cold, dilute sodium bicarbonate solution.

  • Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.[6]

Protocol 2: Microwave-Assisted Van Leusen Synthesis

This protocol details an efficient synthesis of 5-aryl-1,3-oxazoles.

  • Preparation: In a microwave-safe reaction vial, combine the aromatic aldehyde (1.0 eq), TosMIC (1.1 eq), and powdered potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add anhydrous methanol to the vial to achieve a concentration of approximately 0.2-0.5 M.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (typically 10-30 minutes). Monitor pressure to ensure it remains within safe limits.[8]

  • Workup: After cooling the vial to room temperature, filter the reaction mixture to remove the inorganic base (K₂CO₃).

  • Isolation: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1,3-oxazole.[8]

Caption: Decision tree for selecting an appropriate oxazole synthesis method.

References
  • Taylor & Francis. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. [Link]

  • Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Chem-Station. (2009). Robinson-Gabriel Oxazole Synthesis. [Link]

  • ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

  • NIH. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. [Link]

  • NIH. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. PMC. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters. [Link]

  • Wikipedia. Fischer oxazole synthesis. [Link]

  • Chem-Station. (2009). Fischer Oxazole Synthesis. [Link]

  • NIH. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Taylor & Francis. (2022). Recent advances and approaches in the metal-free synthesis of 1,3-oxazole derivatives. [Link]

  • Grokipedia. Oxazole. [Link]

Sources

Technical Support Center: Synthesis of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this and related heterocyclic scaffolds. We will delve into the common challenges encountered during its multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

The synthesis of this substituted oxazole is typically approached in a two-stage process. First, the construction of the core heterocyclic system, 2-ethyl-4-methyl-1,3-oxazole, bearing a nitrile group at the 5-position. Second, the reduction of this nitrile to the target primary amine. This guide is structured to address potential issues in both stages, with a significant focus on the often-troublesome final reduction step.

Overall Synthetic Workflow

The logical pathway from readily available starting materials to the final amine product is visualized below. This guide will address challenges associated with both key transformations.

Synthetic_Workflow cluster_0 Part A: Oxazole Ring Formation cluster_1 Part B: Nitrile Reduction Start Starting Materials (e.g., α-amino ketone derivative) Precursor 2-Ethyl-4-methyl-1,3-oxazole-5-carbonitrile Start->Precursor Cyclization/ Dehydration Target (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Precursor_ref 2-Ethyl-4-methyl-1,3-oxazole-5-carbonitrile Precursor_ref->Target Reduction

Caption: General two-stage synthesis pathway.

Part 1: Synthesis of the Precursor, 2-Ethyl-4-methyl-1,3-oxazole-5-carbonitrile

The formation of the substituted oxazole ring is the foundational stage of this synthesis. While numerous methods for oxazole synthesis exist, such as the Robinson-Gabriel and Van Leusen reactions, the specific substitution pattern of the target precursor often dictates the most efficient route.[1][2] Common challenges in this stage relate to reaction conditions, reagent purity, and management of side reactions.[3]

Frequently Asked Questions (FAQs)

Q1: My yield for the oxazole-nitrile precursor is consistently low. What are the most likely causes?

A: Low yields in oxazole synthesis often stem from three primary areas:

  • Incomplete Cyclodehydration: The final ring-closing step is a dehydration reaction. If the dehydrating agent (e.g., POCl₃, P₂O₅, or concentrated H₂SO₄) is weak, of poor quality, or used in suboptimal amounts, the reaction may stall at the intermediate stage (e.g., an acyclic amide).[1]

  • Side Reactions: Depending on your specific route, side reactions can be a major issue. For instance, using strong acids with sensitive substrates can lead to charring or decomposition. If using a reagent like POCl₃ in DMF, unintended Vilsmeier-Haack formylation can occur on other electron-rich parts of your molecule.[1]

  • Purity of Starting Materials: The quality of your initial reactants is paramount. For example, if your synthesis involves an aldehyde, contamination with the corresponding carboxylic acid can quench the base needed for the reaction, thereby inhibiting the entire process.[3] Always use purified reagents and ensure solvents are anhydrous, especially for moisture-sensitive steps.

Q2: I am seeing multiple spots on my TLC plate during the oxazole formation. What are the common byproducts?

A: The identity of byproducts is highly dependent on the synthetic route. However, common impurities include:

  • Unreacted starting materials.

  • The acyclic intermediate prior to cyclodehydration.

  • Products from rearrangement reactions.

  • In syntheses like the Van Leusen reaction, the starting aldehyde can sometimes be converted directly to a nitrile, which would be an undesired side product.[3]

Careful monitoring by TLC and strategic adjustment of reaction parameters like temperature, reaction time, and reagent stoichiometry are crucial for minimizing these impurities.[1]

Part 2: Reduction of 2-Ethyl-4-methyl-1,3-oxazole-5-carbonitrile

This reduction is the critical final step and is frequently the source of significant troubleshooting. The conversion of an aromatic or heterocyclic nitrile to a primary amine can be accomplished by several methods, each with its own set of advantages and challenges.[4][5]

Comparative Analysis of Reduction Methods
MethodReagent & Typical ConditionsProsCons & Common Issues
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF or Et₂O, 0°C to RT.[6]High reactivity, often provides good yields.[7]Highly sensitive to water/moisture. Can potentially reduce other functional groups. Difficult work-up.[6][8]
Catalytic Hydrogenation H₂ gas (from balloon to high pressure) with Raney Nickel or Pd/C catalyst in a solvent like EtOH or MeOH.[4][9]Economical, clean work-up. Can be highly selective with the right catalyst.Potential for over-reduction of the oxazole ring under harsh conditions.[10][11] Catalyst can be poisoned by heteroatoms.[12] Can form secondary/tertiary amines.[4]
Borane Reduction Borane-dimethyl sulfide (BH₃·SMe₂) or BH₃·THF complex in THF, often with heating.[13]Milder than LiAlH₄, can offer better functional group tolerance.Unpleasant odor of dimethyl sulfide. May require heating.[13]
Troubleshooting Guide: Nitrile Reduction

This section directly addresses the most common issues encountered when reducing the oxazole-nitrile precursor to the target amine.

Q1: I have very low or zero yield of the desired amine, and I'm recovering mostly unreacted starting material. What's wrong?

A: This is a classic problem of insufficient reactivity or reagent deactivation.

  • If using LiAlH₄: The most common culprit is moisture. LiAlH₄ reacts violently with water. Ensure your solvent (THF or ether) is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon).[5] Additionally, the quality of the LiAlH₄ itself is crucial; use a recently opened bottle or a titrated solution.[6]

  • If using Catalytic Hydrogenation: Your catalyst may be inactive or "poisoned." Heterocyclic compounds containing nitrogen and oxygen can sometimes bind strongly to the metal surface, inhibiting its catalytic activity.[12] Try using a higher catalyst loading or a different catalyst (e.g., switch from Pd/C to Raney Nickel). Ensure your hydrogen source is adequate and that the reaction is properly agitated to ensure good mixing of the gas, liquid, and solid phases.

  • If using Borane: The reaction may require thermal energy. If you are running the reaction at room temperature, it may be too slow. Consider gently heating the reaction to reflux in THF, as this is a common condition for borane reductions of nitriles.[13]

Q2: My starting material is consumed (confirmed by TLC/LCMS), but I cannot isolate the desired product after work-up. Where is it going?

A: This frustrating scenario suggests your product is being formed but is lost during the isolation phase or is being converted into an unexpected byproduct.

  • Improper Work-up (especially with LiAlH₄): The work-up for LiAlH₄ reactions is critical. A poorly executed quench can result in a gelatinous aluminum salt mixture that traps your product. The recommended procedure is a sequential, dropwise addition of water, then 15% aqueous NaOH, then more water (a method known as the Fieser work-up).[6] This procedure is designed to produce granular aluminum salts that are easily filtered off.

  • Product Solubility: The product is a primary amine, which is basic. During an acidic or neutral aqueous wash, it will be protonated to form an ammonium salt. This salt can be highly water-soluble, causing you to lose your product to the aqueous layer. To extract your amine into an organic solvent, you must first basify the aqueous layer (e.g., with NaOH to pH > 10) to deprotonate the amine and ensure it is in its neutral, more organosoluble form.

  • Formation of Secondary/Tertiary Amines: This is a known side reaction in catalytic hydrogenation.[4] The primary amine product can react with the intermediate imine, leading to the formation of secondary amines. To suppress this, the reaction can be run in the presence of ammonia (often as a solution of ammonia in methanol), which helps to minimize the formation of these dimeric byproducts.[10]

Troubleshooting_Workflow start Low/No Amine Yield q1 Is Starting Material (SM) Consumed? start->q1 sm_present SM Recovered q1->sm_present No sm_gone SM Consumed q1->sm_gone Yes check_reagent Check Reagent Activity: - Fresh LiAlH₄? - Anhydrous Solvent? - Active Catalyst? sm_present->check_reagent check_conditions Check Conditions: - Inert Atmosphere? - Sufficient Temperature? sm_present->check_conditions q2 Check Work-up Procedure sm_gone->q2 workup_ok Work-up OK q2->workup_ok Yes workup_bad Improper Work-up q2->workup_bad No check_byproducts Check for Byproducts: - Secondary/tertiary amines? - Ring-opened products? workup_ok->check_byproducts fix_workup Solution: - Use Fieser quench for LiAlH₄ - Basify to pH > 10 before extraction workup_bad->fix_workup

Caption: Troubleshooting workflow for low yield in nitrile reduction.

Detailed Experimental Protocol: LiAlH₄ Reduction

This protocol provides a robust method for the reduction of 2-Ethyl-4-methyl-1,3-oxazole-5-carbonitrile.

Materials:

  • 2-Ethyl-4-methyl-1,3-oxazole-5-carbonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (N₂ or Ar). Allow the flask to cool to room temperature.

  • Reagent Addition: Suspend LiAlH₄ (1.5 eq) in anhydrous THF (approx. 10 volumes relative to the nitrile) in the reaction flask. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the 2-Ethyl-4-methyl-1,3-oxazole-5-carbonitrile (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS (quench a small aliquot with Rochelle's salt solution before analysis).

  • Quenching (Critical Step): Cool the reaction mixture back down to 0 °C. Cautiously and very slowly, add the following reagents dropwise in sequence (based on X grams of LiAlH₄ used):

    • X mL of deionized water

    • X mL of 15% aqueous NaOH

    • 3X mL of deionized water

  • Filtration: A white, granular precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate or THF.

  • Work-up: Combine the filtrate and washes. Dry the organic solution over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by acid-base extraction to remove any non-basic impurities.

Part 3: Product Characterization

Q1: How can I confirm the successful conversion of the nitrile to the amine using spectroscopy?

A:

  • Infrared (IR) Spectroscopy: The most definitive change will be the disappearance of the sharp, medium-intensity nitrile (-C≡N) stretch, typically found around 2220-2260 cm⁻¹. Concurrently, you will see the appearance of two N-H stretching bands (for the -NH₂) in the region of 3300-3500 cm⁻¹.

  • ¹H NMR Spectroscopy: You will observe the disappearance of any signals adjacent to the nitrile and the appearance of a new singlet or broad singlet corresponding to the two amine protons (-CH₂NH₂ ). A new singlet corresponding to the methylene protons (-CH₂ -NH₂) will also appear, typically in the 3.5-4.0 ppm range.

  • ¹³C NMR Spectroscopy: The nitrile carbon signal (typically ~115-125 ppm) will disappear, and a new signal for the methylene carbon (-C H₂-NH₂) will appear in the aliphatic region (typically ~40-50 ppm).

  • Mass Spectrometry: The molecular weight of the product will increase by 4 amu compared to the starting nitrile, corresponding to the addition of four hydrogen atoms.

By carefully considering the reaction mechanism, potential side reactions, and proper experimental technique, the synthesis of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine can be achieved with high yield and purity.

References
  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]

  • Wikipedia. (2023). Nitrile reduction. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Sathee Forum. (2024). Understanding the Reduction of Nitriles: A Comprehensive Guide. Retrieved from [Link]

  • Reddit. (2018). Nitrile reduction issues. Retrieved from [Link]

  • ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2002). Reducing nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Retrieved from [Link]

  • AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl.
  • ResearchGate. (n.d.). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Robinson-Gabriel Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the Robinson-Gabriel synthesis. Designed for synthetic chemists and drug development professionals, this guide provides mechanistic insights, actionable troubleshooting FAQs, and validated protocols to eliminate impurities during the cyclodehydration of 2-acylamino-ketones into oxazoles.

Mechanistic Origins of Impurities

The Robinson-Gabriel synthesis traditionally relies on harsh cyclodehydrating agents (e.g., H₂SO₄, POCl₃, PCl₅) to activate the acylamino ketone, driving intramolecular cyclization into a hydroxy-oxazoline intermediate, followed by dehydration to yield the oxazole[1][2]. However, the extreme Lewis/Brønsted acidity and high temperatures required often lead to severe side reactions[1][3].

Understanding the mechanistic divergence between product formation and impurity generation is the first step in optimizing your yield.

RG_Mechanism SM 2-Acylamino-ketone (Starting Material) Act Activated Intermediate (O-Phosphorylated/Sulfonylated) SM->Act Dehydrating Agent Imp1 Hydrolysis/Cleavage Impurities SM->Imp1 Harsh Acids / H2O Cyclo Cyclization (Nucleophilic Attack) Act->Cyclo Inter Hydroxy-oxazoline Derivative Cyclo->Inter Dehyd Dehydration (Elimination) Inter->Dehyd Imp2 Polymerization/Tars Inter->Imp2 Overheating Product 2,5-Disubstituted Oxazole (Target Product) Dehyd->Product -H2O / -Leaving Group

Mechanistic pathway of the Robinson-Gabriel synthesis highlighting impurity generation points.

Troubleshooting & Optimization FAQs

Q1: My LC-MS shows a high percentage of cleaved starting material (primary amine and carboxylic acid). How do I prevent this hydrolysis? A: Hydrolysis occurs when adventitious moisture competes with intramolecular cyclization. This is exacerbated by hygroscopic agents like PCl₅ or H₂SO₄, which generate highly acidic environments that actively cleave amide bonds[3].

  • The Fix: Ensure strictly anhydrous conditions (flame-dried glassware, argon atmosphere). If hydrolysis persists, switch to the Burgess reagent. The Burgess reagent facilitates a concerted intramolecular syn-elimination under mild, neutral-to-basic conditions, completely avoiding the harsh acidic environment that promotes amide cleavage[4][5].

Q2: The reaction yields a black, tarry mixture with multiple unidentifiable peaks. How can I clean up the reaction profile? A: Tars are the result of thermal decomposition and intermolecular aldol-type condensations[3]. Traditional protocols require heating to 90–100 °C in strong acids, which degrades sensitive substrates[6].

  • The Fix: Transition to the Wipf and Miller protocol[7]. This method utilizes triphenylphosphine (PPh₃), iodine (I₂), and triethylamine (Et₃N). PPh₃ and I₂ generate a highly reactive phosphonium intermediate that selectively activates the oxygen atom at 0 °C to room temperature, allowing cyclodehydration to occur rapidly before thermal decomposition pathways can activate[6].

Q3: I am observing unreacted 2-acylamino-ketone even after prolonged heating. Should I add more dehydrating agent? A: No. Adding excess harsh acids often just increases side reactions without improving conversion[3]. Incomplete cyclization usually indicates poor activation of a sterically hindered substrate.

  • The Fix: Use Trifluoroacetic Anhydride (TFAA) diluted in an ethereal solvent (like THF or Dioxane)[7]. The ethereal solvent dramatically alters the reaction mechanism, stabilizing the cyclative intermediate and driving the reaction to completion without requiring excessive heat[7]. This is especially effective for solid-phase synthesis[7].

Troubleshooting_Workflow Start Analyze Reaction Outcome (LC-MS / NMR) Decision Primary Issue? Start->Decision Tars Tars / Decomposition Decision->Tars Unreacted Unreacted Starting Material Decision->Unreacted Hydrolysis Amide Cleavage Decision->Hydrolysis Sol1 Switch to Milder Agents (PPh3/I2 or Burgess) Tars->Sol1 Sol2 Use TFAA in Ethereal Solvent Unreacted->Sol2 Sol3 Ensure Strict Anhydrous Conditions & Mild Quench Hydrolysis->Sol3

Decision matrix for troubleshooting common impurities in the Robinson-Gabriel synthesis.

Quantitative Comparison of Dehydrating Agents

To minimize impurities, selecting the correct dehydrating agent based on your substrate's electronic and steric properties is critical.

Dehydrating AgentTypical Temp (°C)Yield RangePrimary Impurity RiskBest Application
H₂SO₄ / PPA 90–15030–60%Tars, Amide HydrolysisSimple, highly robust substrates[1].
POCl₃ / PCl₅ 80–11040–70%Chlorinated byproductsElectron-rich, non-sensitive substrates[3].
TFAA in THF 25–8050–85%Trifluoroacetate estersSolid-phase synthesis, hindered ketones[7].
Burgess Reagent 70 (or MW)60–90%Minimal (Moisture sensitive)Rapid library synthesis, sensitive groups[5].
PPh₃ / I₂ / Et₃N 0–2570–95%Triphenylphosphine oxideComplex, chiral, or highly sensitive substrates[6].

Self-Validating Experimental Protocols

Protocol A: Mild Cyclodehydration via Wipf Protocol (PPh₃/I₂/Et₃N)

This protocol is highly recommended to eliminate tar formation and preserve stereochemical integrity[6][8].

Causality & Validation: The inclusion of Et₃N neutralizes the HI generated during the reaction, preventing acid-catalyzed degradation of the product. The specific Na₂S₂O₃ quench is a self-validating step: it reduces unreacted I₂ to I⁻, preventing oxidative side reactions during the workup phase[6].

  • Preparation: Dissolve the crude 2-acylamino-ketone (1.0 eq) in anhydrous acetonitrile or THF under an argon atmosphere[6].

  • Reagent Addition: Add triethylamine (3.0–4.0 eq) and triphenylphosphine (1.5–2.0 eq) to the solution[6].

  • Activation: Cool the mixture to 0 °C using an ice bath. Add a solution of iodine (1.5–2.0 eq) in the same solvent dropwise[6]. Note: The solution will temporarily turn dark brown before fading as the phosphonium intermediate forms.

  • Reaction: Allow the reaction to warm to room temperature. Stir for 2–6 hours. Validate completion via TLC (monitor the disappearance of the starting material)[6].

  • Quench & Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ until the mixture turns pale/colorless[6]. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[6].

  • Purification: Purify via silica gel chromatography. Note: Triphenylphosphine oxide will elute as a highly polar byproduct; ensure your solvent gradient accounts for this.

Protocol B: Microwave-Assisted Burgess Reagent Cyclodehydration

This protocol is ideal for substrates prone to hydrolysis, as it avoids acidic conditions entirely[4][5].

Causality & Validation: Microwave irradiation provides homogeneous heating, preventing localized "hot spots" that cause polymerization. Because the Burgess reagent rapidly hydrolyzes to an inactive sulfamate salt in the presence of water, the use of strictly anhydrous THF and freshly purchased/prepared reagent is the primary validation checkpoint for success[9].

  • Preparation: Dissolve the 2-acylamino-ketone (1.0 eq) in strictly anhydrous THF in a microwave-safe vial[9].

  • Reagent Addition: Add freshly prepared or unexpired Burgess reagent (2.0–3.0 eq) in one portion[9]. Seal the vial under an argon atmosphere.

  • Reaction: Irradiate the mixture in a monomode microwave reactor at 70 °C for 15–30 minutes[5]. (Alternatively, reflux conventionally for 1.5 hours, though yields may slightly decrease)[9].

  • Workup: Cool the vial to room temperature. Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ to remove triethylammonium salts.

  • Isolation: Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography.

Sources

Technical Support Center: Scale-Up Synthesis of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up synthesis of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the synthesis and purification of this important heterocyclic building block. Our focus is on providing practical, field-proven insights to overcome common challenges in scaling this process.

Proposed Synthetic Strategy & Workflow

The synthesis of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is most effectively approached as a two-stage process. The first stage involves the construction of the substituted oxazole core to form a stable intermediate, followed by the reduction of a nitrile group to the desired primary amine. This strategy allows for robust control over each transformation, which is critical for scale-up.

G cluster_0 Stage 1: Oxazole Ring Formation cluster_1 Stage 2: C5-Functionalization & Reduction A Propionamide C 2-Ethyl-4-methyl-1,3-oxazole A->C Cyclocondensation B 3-Chloro-2-butanone B->C D 2-Ethyl-4-methyloxazole-5-carbonitrile C->D Vilsmeier-Haack or Formylation/Cyanation E (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine (Target Molecule) D->E Nitrile Reduction

Caption: Proposed two-stage synthetic workflow for the target amine.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general strategy for synthesizing the (2-Ethyl-4-methyl-1,3-oxazol-5-yl) moiety on a larger scale?

A1: For scale-up, a robust and reproducible route is paramount. The most common strategies for building the oxazole ring are variations of the Robinson-Gabriel, Fischer, or van Leusen syntheses.[1][2][3] A highly effective approach for this specific substitution pattern involves the cyclocondensation of an α-haloketone (e.g., 3-chloro-2-butanone) with propionamide, followed by functionalization at the C5 position. The subsequent introduction of a nitrile group and its reduction to the aminomethyl group is a well-established and scalable transformation.

Q2: What are the primary stability concerns for the oxazole ring during synthesis and storage?

A2: The oxazole ring is generally aromatic and stable, but it can be susceptible to degradation under harsh acidic or basic conditions, which can lead to hydrolytic ring cleavage.[4] The C2 position is the most electron-deficient and prone to nucleophilic attack, while the C5 position is more susceptible to electrophilic substitution.[5] During the synthesis, particularly the work-up and purification stages, it is crucial to avoid prolonged exposure to strong acids or bases at elevated temperatures. For storage, the final amine product should be kept under an inert atmosphere, protected from light and moisture, to prevent degradation.

Q3: In the final reduction step, what are the most critical parameters to control to ensure high selectivity for the primary amine?

A3: The reduction of the nitrile to the primary amine is a critical step where selectivity is key. The primary challenge is preventing the formation of secondary and tertiary amine impurities via reaction between the product amine and the intermediate imine.[6] The most important parameters to control are the choice of catalyst, solvent, temperature, and hydrogen pressure.[6][7] Catalysts like Raney Nickel are effective but can be aggressive. Palladium or specific cobalt-based catalysts may offer better selectivity.[6][7] The addition of ammonia or using a solvent system that minimizes the concentration of the intermediate imine can also significantly suppress the formation of these byproducts.

Q4: My reaction to form the oxazole ring has stalled or is giving very low yields. What should I investigate first?

A4: Low yields in oxazole ring formation, such as the Robinson-Gabriel synthesis, are often linked to the choice and efficacy of the cyclodehydrating agent.[1] While traditional reagents like sulfuric acid can cause charring, agents like polyphosphoric acid (PPA) have been shown to improve yields.[1] First, confirm the quality and dryness of your reagents and solvents. Next, systematically optimize the reaction temperature and the stoichiometry of the dehydrating agent. Monitoring the reaction by TLC or HPLC is essential to determine if the reaction is stalling or if side products are being formed.

Troubleshooting Guide: Stage 1 - Oxazole Ring Formation

This section addresses common issues encountered during the synthesis of the key intermediate, 2-Ethyl-4-methyloxazole-5-carbonitrile .

Problem 1: Low Yield or Incomplete Cyclodehydration
Potential Cause Underlying Science Troubleshooting & Optimization Steps
Ineffective Dehydrating Agent The cyclodehydration of the 2-acylamino ketone intermediate requires an efficient water scavenger. The choice of agent can significantly impact yield and side product formation.[1]1. Agent Screening: If using H₂SO₄ or POCl₃ yields are low, consider switching to Polyphosphoric Acid (PPA), which has been shown to improve yields in similar syntheses.[1] 2. Stoichiometry: Ensure at least a stoichiometric amount, and in some cases a slight excess, of the dehydrating agent is used.
Sub-optimal Temperature The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization, but excessive heat can lead to decomposition and charring of the starting materials or product.1. Temperature Study: Perform small-scale experiments at various temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and product stability. 2. Gradual Heating: On a larger scale, ensure uniform and gradual heating to avoid localized hot spots.
Presence of Moisture Water can hydrolyze the starting materials or intermediates, and can also deactivate certain dehydrating agents, leading to an incomplete reaction.1. Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle hygroscopic reagents under an inert atmosphere (Nitrogen or Argon).
Problem 2: Formation of Unwanted Side Products
Potential Cause Underlying Science Troubleshooting & Optimization Steps
Vilsmeier-Haack Formylation When using a combination of POCl₃ and DMF for dehydration, the in-situ formation of the Vilsmeier reagent can lead to unwanted formylation if other electron-rich aromatic rings are present in the substrate.[1]1. Reagent Change: If formylation is detected, switch to a non-formylating dehydrating agent like PPA or trifluoroacetic anhydride.[1]
Rearrangements Under harsh acidic conditions, certain intermediates may be prone to rearrangement, leading to isomeric impurities that can be difficult to separate from the desired product.1. Milder Conditions: Explore milder reaction conditions, such as a lower temperature or a less aggressive dehydrating agent. 2. Reaction Time: Minimize the reaction time once the starting material has been consumed (as determined by TLC/HPLC) to reduce the opportunity for side reactions.

Troubleshooting Guide: Stage 2 - Nitrile Reduction

This section addresses challenges in the reduction of 2-Ethyl-4-methyloxazole-5-carbonitrile to the final product.

Problem: Formation of Secondary and Tertiary Amine Byproducts

The formation of di- and tri-alkylated amines is the most common and challenging side reaction during nitrile reduction on a large scale.

G Nitrile R-C≡N Imine R-CH=NH (Intermediate Imine) Nitrile->Imine + H₂ PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine + H₂ SecondaryAmine (R-CH₂)₂NH (Secondary Amine Impurity) Imine->SecondaryAmine + R-CH₂-NH₂ - NH₃

Caption: Competing reaction pathways during nitrile reduction.

Potential Cause Underlying Science Troubleshooting & Optimization Steps
High Imine Intermediate Concentration The intermediate imine is electrophilic and can be attacked by the nucleophilic primary amine product. This is a significant issue when the product accumulates in the reaction mixture.[6]1. Additive Use: The most common industrial solution is to conduct the hydrogenation in the presence of ammonia. Ammonia shifts the equilibrium away from the formation of secondary amines.[6] 2. Catalyst Choice: Use catalysts known for high primary amine selectivity, such as specific cobalt or rhodium systems, or specially prepared Raney Nickel catalysts.[6][7]
Inappropriate Solvent The solvent can influence the solubility of hydrogen, the stability of intermediates, and the rate of side reactions.1. Solvent Screening: Polar, protic solvents like ethanol or methanol are common. Sometimes, using a less polar solvent can disfavor the side reactions. Ensure the solvent is anhydrous.
High Temperature or Pressure While higher temperature and pressure increase the reaction rate, they can also promote the undesired condensation reactions leading to secondary and tertiary amines.1. Parameter Optimization: Systematically lower the reaction temperature and hydrogen pressure to find conditions that favor the primary amine pathway without excessively long reaction times. A typical starting point would be 50-80°C and 50-100 psi of H₂.
Problem: Incomplete Reduction or Catalyst Deactivation
Potential Cause Underlying Science Troubleshooting & Optimization Steps
Catalyst Poisoning Trace impurities in the starting material or solvent (e.g., sulfur compounds, halides) can irreversibly bind to the active sites of the metal catalyst, leading to deactivation.1. Substrate Purity: Ensure the nitrile intermediate is highly pure before the reduction step. Recrystallization or column chromatography may be necessary. 2. High-Purity Reagents: Use high-purity hydrogen and anhydrous, degassed solvents.
Insufficient Catalyst Loading or Activity On a larger scale, inadequate mixing or insufficient catalyst loading can lead to slow or incomplete reactions. The activity of catalysts like Raney Nickel can also vary between batches.1. Increase Catalyst Loading: Incrementally increase the weight percentage of the catalyst (e.g., from 5 wt% to 10 wt%). 2. Efficient Agitation: Ensure vigorous mechanical stirring to maintain the catalyst in suspension and facilitate mass transfer of hydrogen. 3. Catalyst Screening: Test different grades or suppliers of the catalyst to find one with optimal activity and selectivity.
Alternative Reduction Methods Catalytic hydrogenation may not be suitable for all substrates, especially those with other reducible functional groups.1. Stoichiometric Reagents: For smaller scales or sensitive substrates, consider stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., ammonia borane), which are highly effective but produce more waste.[7][8][9]

References

  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • Vedejs, E., & Fields, S. (2003). Synthesis and Reactions of Oxazoles. In Science of Synthesis. [Link]

  • Jagadeesh, R. V., & Beller, M. (2014). Catalytic Reduction of Nitriles. In Topics in Current Chemistry. [Link]

  • ACS Publications. (2024). Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. Inorganic Chemistry. [Link]

  • PubMed. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • PMC. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • CNKI. (n.d.). Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. [Link]

  • Scribd. (n.d.). Oxazole Chemistry Overview. [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. [Link]

  • NIH. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • ResearchGate. (2005). Synthesis of 2,4,5-Trisubstituted Oxazoles. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. [Link]

  • Der Pharma Chemica. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. [Link]

  • Google Patents. (n.d.). CN110845415B - Environment-friendly synthesis method of 2-ethyl-4-methylimidazole.
  • MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]

  • PMC. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

  • Organic Syntheses. (n.d.). 4-methoxycarbonyl-2-methyl-1,3-oxazole. [Link]

  • JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • ResearchGate. (n.d.). Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Related to Muscimol and ›-Aminobutyric Acid (GABA). [Link]

  • NextSDS. (n.d.). (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride. [Link]

  • Chemical Synthesis Database. (2025). (2-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methanol. [Link]

  • PubChemLite. (n.d.). (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride. [Link]

Sources

Technical Support Center: Synthesis of 2,4,5-Trisubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,4,5-trisubstituted oxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical heterocyclic scaffold. The oxazole moiety is a cornerstone in medicinal chemistry, found in a wide array of biologically active compounds.[1][2] However, its synthesis can be fraught with challenges, from low yields to complex side reactions.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind common experimental issues and provide field-proven solutions to optimize your synthetic outcomes.

Section 1: Troubleshooting Guide - Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments. The following diagnostic workflow can help pinpoint the source of the issue.

Troubleshooting_Workflow cluster_problems Problem Identification cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_side_products Solutions for Side Products cluster_solutions_no_reaction Solutions for No Reaction Start Reaction Outcome Unsatisfactory CheckTLC Analyze Crude Reaction by TLC/LC-MS Start->CheckTLC LowYield Low Yield / Incomplete Conversion CheckTLC->LowYield SM remains, product peak small SideProducts Multiple Side Products CheckTLC->SideProducts Multiple new spots/ peaks observed NoReaction No Reaction / Starting Material Unchanged CheckTLC->NoReaction Only SM observed Sol_LY1 Increase Reaction Time/Temp LowYield->Sol_LY1 Sol_LY2 Increase Reagent Stoichiometry LowYield->Sol_LY2 Sol_LY3 Use More Potent Reagent/ Catalyst LowYield->Sol_LY3 Sol_SP1 Lower Reaction Temperature SideProducts->Sol_SP1 Sol_SP2 Change Solvent or Dehydrating Agent SideProducts->Sol_SP2 Sol_SP3 Ensure Anhydrous Conditions SideProducts->Sol_SP3 Sol_NR1 Verify Reagent/Catalyst Activity NoReaction->Sol_NR1 Sol_NR2 Check Reaction Setup (Inertness, Temp Control) NoReaction->Sol_NR2 Sol_NR3 Confirm Starting Material Structure NoReaction->Sol_NR3

Caption: General troubleshooting workflow for oxazole synthesis.

Q1: My Robinson-Gabriel synthesis is producing low yields and a significant amount of black, insoluble tar. What is causing this, and how can I prevent it?

A1: This is a classic issue in the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[3][4] The formation of tar is a strong indicator that your reaction conditions are too harsh for the substrate.[5]

  • Causality: Traditionally, strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) are used as the dehydrating agent.[3] At the high temperatures often required, these strong acids can cause substrate decomposition, charring, and polymerization, leading to the observed tar formation and subsequent low yields.[5]

  • Troubleshooting & Optimization:

    • Switch to a Milder Dehydrating Agent: The choice of dehydrating agent is the most critical parameter. Polyphosphoric acid (PPA) has been shown to improve yields significantly compared to H₂SO₄.[6] For even more sensitive substrates, trifluoroacetic anhydride (TFAA) is an excellent, milder alternative that often allows the reaction to proceed at lower temperatures.[5]

    • Optimize Temperature: Begin with lower temperatures and gradually increase only if the reaction is not proceeding. Even with H₂SO₄, sometimes simply lowering the temperature can mitigate decomposition.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. Once the starting material is consumed, work up the reaction immediately to prevent the product from degrading under the harsh conditions.

Q2: I am attempting a cyclization using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) and observing an unexpected byproduct with a mass corresponding to my product + 28 amu. What is this side reaction?

A2: You are likely observing a Vilsmeier-Haack formylation, a common side reaction when using the POCl₃/DMF reagent system.[6]

  • Causality: The combination of POCl₃ and DMF generates the Vilsmeier reagent, a powerful electrophile. If your starting material or product contains an electron-rich aromatic ring, this reagent can electrophilically attack the ring, adding a formyl group (-CHO), which has a mass of 28 amu (C+H+O).

  • Troubleshooting & Optimization:

    • Avoid the POCl₃/DMF System: If your substrate is susceptible to formylation, this reagent combination should be avoided.

    • Select an Alternative Dehydrating Agent: As discussed in Q1, agents like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA) are excellent alternatives that do not induce formylation.[6]

    • Protect Sensitive Groups: If the POCl₃/DMF system is essential for other reasons, consider temporarily protecting the electron-rich aromatic ring with a blocking group, though this adds steps to the synthesis.

Q3: My Van Leusen reaction is sluggish, and I'm having trouble with purification. What are the key parameters to control?

A3: The Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde, is valued for its mild conditions but requires careful control of several factors.[1][7]

  • Causality: The reaction proceeds via deprotonation of TosMIC by a base, followed by nucleophilic attack on the aldehyde, cyclization, and elimination.[8][9] Sluggishness can result from an insufficiently strong base, wet reagents, or impure TosMIC. Purification can be complicated by unreacted TosMIC or side products from the Cornforth rearrangement if the C-2 proton is inadvertently removed.[10][11]

  • Troubleshooting & Optimization:

    • Base Selection: Potassium carbonate (K₂CO₃) is commonly used, but for less reactive aldehydes, a stronger base like DBU may be required. Ensure the base is finely powdered and dry.

    • Anhydrous Conditions: Water will quench the TosMIC anion and can hydrolyze the isocyanide. Ensure all solvents (e.g., THF, DME) and reagents are rigorously dried.

    • Reagent Purity: Use high-purity TosMIC and freshly distilled aldehydes. Impurities in the aldehyde can inhibit the reaction.

    • Addition Order and Temperature: Add the base to the solution of TosMIC and aldehyde at a controlled temperature (often 0 °C to room temperature) to manage the exotherm and minimize side reactions.

Q4: My gold-catalyzed synthesis of oxazoles is failing at lower temperatures, producing only hydrated side-products. What is happening?

A4: In gold-catalyzed multicomponent reactions (e.g., amide-aldehyde-alkyne coupling), the catalyst plays a dual role. At lower temperatures, the gold catalyst may preferentially activate the alkyne for hydration if water is present, rather than facilitating the desired cyclization.[2]

  • Causality: Cationic gold(I) catalysts are excellent π-acids that activate alkynes.[12][13] This activation makes the alkyne susceptible to nucleophilic attack. While the desired pathway is an intramolecular attack to form the oxazole ring, water can compete as a nucleophile, leading to hydrated byproducts like ketones.[2] These hydrated intermediates often do not proceed to form the oxazole under the same conditions.[2]

  • Troubleshooting & Optimization:

    • Increase Temperature: As demonstrated in the literature, increasing the reaction temperature (e.g., to 150 °C) can drastically accelerate the desired cyclization, outcompeting the hydration side reaction and leading to excellent yields.[14]

    • Ensure Anhydrous Conditions: While higher temperatures are key, minimizing water content by using dry solvents and reagents will further suppress the formation of hydrated byproducts.

    • Catalyst Loading: Ensure adequate catalyst loading. While high loadings are not always better, insufficient catalyst can lead to incomplete conversion.

Section 2: Frequently Asked Questions (FAQs)

Q5: What are the primary synthetic routes to 2,4,5-trisubstituted oxazoles, and how do I choose the best one for my target molecule?

A5: Several robust methods exist, each with distinct advantages and disadvantages. The optimal choice depends on starting material availability, functional group tolerance, and desired scale.[1]

Synthetic RouteStarting MaterialsReagents/CatalystConditionsYieldsAdvantagesDisadvantages
Robinson-Gabriel 2-Acylamino ketonesH₂SO₄, PPA, TFAAHigh TempModerate-GoodWell-established, readily available starting materials.[1]Harsh conditions, limited functional group tolerance.[1][5]
Van Leusen Aldehydes, TosMICBase (e.g., K₂CO₃)MildGood-ExcellentMild conditions, good functional group tolerance, one-pot variations.[1]Stoichiometric use of TosMIC, potential side reactions.[6]
Fischer Synthesis Cyanohydrins, AldehydesAnhydrous HClAnhydrous, Low TempModerate-GoodClassic method, useful for specific substitution patterns.[1]Requires strictly anhydrous conditions, can be substrate-limited.[1]
Metal-Catalyzed Amides, Aldehydes, Alkynes (Au)[2] or Ketones, Amines (Cu)[15]Au(I) or Cu(I) catalystsVaries (Mild to High Temp)Good-ExcellentHigh atom economy, novel bond formations, multicomponent reactions.[1][2]Catalyst can be expensive and sensitive to air/impurities.[1]
From α-Diazoketones α-Diazoketones, AmidesBrønsted Acid or Cu(II)MildGood-ExcellentMetal-free options, good functional group tolerance.[16][17][18]α-Diazoketones can be unstable and require careful handling.[19]

To choose a method:

  • For robust, simple scaffolds without sensitive functional groups, the Robinson-Gabriel is a classic choice.

  • For targets with sensitive functional groups requiring mild conditions, the Van Leusen reaction is superior.

  • For convergent, one-pot syntheses to build complexity quickly, modern metal-catalyzed multicomponent reactions are powerful.[2][20]

Q6: Can you illustrate the mechanism of the Robinson-Gabriel synthesis?

A6: Certainly. The reaction is a cyclodehydration that proceeds in three key stages: enolization/enolate formation, intramolecular cyclization to form a dihydrooxazole (oxazoline) intermediate, and finally, dehydration to yield the aromatic oxazole ring.

Robinson_Gabriel cluster_mech Robinson-Gabriel Mechanism Start 2-Acylamino Ketone Enol Enol / Enolate Intermediate Start->Enol Acid/Base Catalysis Cyclization Intramolecular Cyclization Enol->Cyclization Oxazoline Dihydrooxazole (Oxazoline) Intermediate Cyclization->Oxazoline Dehydration Dehydration (Elimination of H₂O) Oxazoline->Dehydration Acid Catalyst Product 2,4,5-Trisubstituted Oxazole Dehydration->Product

Caption: Key stages of the Robinson-Gabriel synthesis.

Q7: Are there efficient one-pot methods to avoid isolating intermediates?

A7: Yes, one-pot syntheses are highly valuable for improving operational efficiency and reducing waste.[20]

  • Tandem Ugi/Robinson-Gabriel Reaction: This elegant approach uses a four-component Ugi reaction to rapidly generate a complex α-acylamino amide intermediate. This intermediate is then subjected to acid-catalyzed cyclodehydration in the same pot to furnish the trisubstituted oxazole.[20][21]

  • Tandem Aza-Wittig/Michael/Isomerization: An efficient one-pot method has been reported where a vinyliminophosphorane reacts with acyl chlorides to unexpectedly form 2,4,5-trisubstituted oxazoles in good yields under mild, catalyst-free conditions.[22]

  • Copper-Catalyzed Aerobic Annulation: A modern method uses a copper catalyst to synthesize oxazoles from α-methylene ketones and benzylamines under an oxygen atmosphere in a single step.[15]

Section 3: Key Experimental Protocols

Protocol 1: Optimized Robinson-Gabriel Synthesis using PPA

This protocol is adapted from best practices to minimize charring and improve yields.[6]

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-acylamino-ketone (1.0 equiv).

  • Reagent Addition: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the substrate) to the flask.

  • Reaction: Heat the mixture with stirring in an oil bath at 130-160 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Allow the reaction mixture to cool to about 80-90 °C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or concentrated ammonium hydroxide until pH ~7-8. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure 2,4,5-trisubstituted oxazole.

Protocol 2: One-Pot Van Leusen Synthesis in an Ionic Liquid

This protocol provides an environmentally friendly and operationally simple route to 4,5-disubstituted oxazoles, which can be adapted for 2,4,5-trisubstituted systems.[23]

  • Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol), an aliphatic halide (1.2 mmol), and potassium carbonate (2.0 mmol) in the ionic liquid [bmim]Br (2 mL).

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes.

  • TosMIC Addition: Add tosylmethyl isocyanide (TosMIC) (1.0 mmol) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for approximately 10-12 hours, monitoring by TLC until the starting materials are consumed.

  • Workup: Pour the reaction mixture into water (10 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with water and then brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles.
  • BenchChem. (n.d.). Minimizing Byproduct Formation in Robinson-Gabriel Oxazole Synthesis.
  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • BenchChem. (n.d.). Application Notes and Protocols for One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles.
  • Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry, 77(6), 2954–2958. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction.
  • ACS Publications. (2017). Regioselective Synthesis of 2,4,5-Trisubstituted Oxazoles and Ketene Aminals via Hydroamidation and Iodo-Imidation of Ynamides.
  • Gicquel, M., et al. (2015). Gold-catalyzed tandem reactions of amide–aldehyde–alkyne coupling and cyclization-synthesis of 2,4,5-trisubstituted oxazoles. Chemical Science. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides.
  • ACS Publications. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides.
  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles.
  • Joshi, S. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • RSC Publishing. (n.d.). Gold-catalyzed tandem reactions of amide–aldehyde–alkyne coupling and cyclization-synthesis of 2,4,5-trisubstituted oxazoles.
  • Semantic Scholar. (2015). Gold-catalyzed tandem reactions of amide–aldehyde–alkyne coupling and cyclization-synthesis of 2,4,5-trisubstituted oxazoles.
  • NIH. (n.d.). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles.
  • NIH. (n.d.). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles.
  • BenchChem. (n.d.). Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols.
  • Wikipedia. (n.d.). Van Leusen reaction.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis.
  • ResearchGate. (2025). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis.
  • ACS Publications. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles.
  • NIH. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.

Sources

Technical Support Center: Navigating the Degradation of Oxazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for investigating the degradation pathways of oxazole-containing compounds. The oxazole ring, a key scaffold in many pharmaceuticals and natural products, exhibits unique stability characteristics that are critical to understand for successful drug development and experimental design.[1][2] This resource is designed to help you anticipate, identify, and solve challenges related to the stability of these important molecules.

Part 1: Frequently Asked Questions - Understanding Oxazole Ring Stability

This section addresses fundamental questions about the stability and degradation of the oxazole moiety.

Q1: What are the primary pathways through which oxazole-containing compounds degrade?

The oxazole ring, while aromatic, possesses inherent reactivity that makes it susceptible to degradation under several conditions.[3] The primary degradation pathways are:

  • Hydrolysis (Acid or Base-Catalyzed): The ring is prone to cleavage in aqueous solutions at low or high pH.[4]

  • Oxidation: The electron-rich ring can be attacked by oxidizing agents, including atmospheric oxygen, leading to ring cleavage.[5][6]

  • Photodegradation: Exposure to light, particularly UV light, can induce photolytic or photo-oxidative reactions, resulting in complex degradation products.[4][6]

  • Reduction: Certain reducing agents can also cause the ring to open, yielding open-chain products.[5][7]

Q2: How does pH affect the stability of the oxazole ring?

The stability of the oxazole ring is highly pH-dependent. Both strongly acidic and basic conditions can promote its degradation.

  • Acidic Conditions: Under strong acidic conditions (e.g., 1N to 6N HCl), the ring undergoes acid-catalyzed hydrolysis.[8] The mechanism begins with the protonation of the ring's nitrogen atom, which enhances the electrophilicity of the C2 carbon. A subsequent nucleophilic attack by water at this position leads to a tetrahedral intermediate that collapses, opening the ring to form products like an α-acylamino ketone.[4][8] While generally more resistant to acids than furans, this pathway is a critical consideration for oral drug formulations that must survive the stomach's acidic environment.[6][8]

  • Basic Conditions: The oxazole ring is also vulnerable to strong bases. Reagents like n-BuLi can deprotonate the C2 position, which is the most acidic proton on the ring, leading to a ring-opened isonitrile intermediate.[5][7] Hydrolytic degradation can also occur under basic conditions, although the specific mechanism and products may differ from acid-catalyzed pathways.[4]

Q3: My compound is degrading on the shelf under ambient conditions. What is the likely cause?

If you observe gradual degradation, discoloration, or the appearance of new impurities in a compound stored under ambient conditions, the most likely culprits are oxidation and photodegradation.

  • Oxidation: The oxazole ring is susceptible to oxidation by atmospheric oxygen.[4][6] This process can be accelerated by the presence of trace metal ions or exposure to heat. The oxidation often leads to ring cleavage and the formation of various smaller, fragmented molecules.[4]

  • Photodegradation: Oxazole rings are known to undergo photolysis and photo-oxidation.[6][9] Exposure to ambient or UV light can provide the energy needed to initiate these reactions. Photo-oxidation often involves singlet oxygen, which can react with the oxazole ring via a [4+2]-cycloaddition to form an endoperoxide intermediate.[10][11] This intermediate is unstable and rearranges to various products, such as triamides or isoimides.[10][12] To prevent this, always store oxazole-containing compounds in amber vials or otherwise protected from light.[4]

Q4: How do substituents on the oxazole ring influence its degradation profile?

Substituents can dramatically alter the stability of the oxazole ring by modifying its electronic properties.

  • Electron-Donating Groups (EDGs): Groups like methyl or alkoxy substituents increase the electron density of the ring. This can make the ring more susceptible to oxidation and electrophilic attack but may stabilize it against nucleophilic attack.[4]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro or carboxylates decrease the ring's electron density. This generally makes the ring more resistant to oxidation but can increase its susceptibility to nucleophilic attack, especially at the C2 position.[7]

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of reactants (like water or a base) to the ring, potentially slowing the rate of degradation.[8]

Q5: What are the typical degradation products I should expect from oxazole ring cleavage?

The identity of the degradation products depends entirely on the pathway.

  • Acid Hydrolysis: Typically yields an α-acylamino ketone or related structures.[4][8]

  • Base-Catalyzed Opening: Can produce isonitrile intermediates.[5]

  • Oxidative Cleavage: Often results in a complex mixture of smaller, fragmented molecules, such as acids, amides, and imides.[4][10]

  • Photo-oxidation: Can lead to the formation of triamides or isoimides via the rearrangement of an endoperoxide intermediate.[11][12]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides practical advice for overcoming common challenges encountered during experiments with oxazole-containing compounds.

Problem / Symptom Possible Cause(s) Recommended Troubleshooting Steps & Solutions
Issue 1: Unexpected Ring Opening During Synthesis or Substitution Reactions Low yield of desired product; formation of isonitriles or other ring-opened byproducts.1. Use of excessively strong base: Organolithium reagents like n-BuLi are often too harsh and deprotonate C2, initiating ring cleavage.[5]2. High reaction temperature: Elevated temperatures can provide the energy needed for ring opening, especially if the reaction is allowed to warm up prematurely.[5]1. Select a milder base: Consider using Lithium Diisopropylamide (LDA) or other non-nucleophilic bases at low temperatures.[5]2. Maintain strict temperature control: Perform lithiation and electrophilic quench steps at -78 °C and do not allow the reaction to warm until the quench is complete.[5]3. Protect the C2 position: If you need to functionalize C4 or C5, protect the highly acidic C2 position first (e.g., with a triisopropylsilyl (TIPS) group) to direct deprotonation elsewhere.[5]
Issue 2: Compound Degradation in Aqueous Solutions (e.g., during formulation or assays) Loss of parent compound peak and appearance of new peaks in HPLC over time.1. Extreme pH: The solution pH may be too acidic or too basic, promoting hydrolysis.[4]2. Presence of dissolved oxygen: Oxygen can lead to oxidative degradation.[4]3. High temperature: Increased temperature accelerates the rate of all degradation pathways.[4]1. Adjust and buffer pH: Determine the pH of maximum stability (often pH 3-5 for similar heterocycles) and use a suitable buffer system to maintain it.[4][13]2. Work under an inert atmosphere: Use de-gassed solvents and handle the compound under a nitrogen or argon atmosphere to minimize oxidation.[4]3. Lower the temperature: Perform experiments at the lowest practical temperature to reduce the degradation rate.[4]
Issue 3: Formation of Multiple Unidentified Products in a Forced Degradation Study Complex chromatogram that is difficult to interpret.1. Stress conditions are too harsh: Excessive stress can cause secondary degradation of the primary products.2. Multiple degradation pathways are occurring: The compound may be sensitive to both hydrolysis and oxidation, for example.3. Impurities in the starting material: The "new" peaks may have been present at low levels initially.[8]1. Optimize stress conditions: Aim for 5-20% degradation.[14] Reduce the concentration of the stressor (e.g., acid, base), lower the temperature, or shorten the exposure time.[8]2. Isolate stress conditions: For example, conduct photostability studies under an inert atmosphere to separate photolytic from photo-oxidative degradation.[4]3. Verify starting material purity: Analyze a time-zero sample of your compound using your stability-indicating method before initiating the study.[8]

Part 3: Key Experimental Protocols & Workflows

Protocol 1: General Forced Degradation (Stress Testing) Study

This protocol outlines a standard approach to investigate the intrinsic stability of an oxazole-containing compound, essential for developing stability-indicating analytical methods as per ICH guidelines.[15][16]

Objective: To identify likely degradation products and establish degradation pathways under various stress conditions.

Materials:

  • Oxazole-containing compound (API)

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Equipment: HPLC system with UV/PDA detector, LC-MS system, pH meter, calibrated oven, photostability chamber.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N HCl.

    • Incubate at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 1 N NaOH.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N NaOH.

    • Incubate at room temperature or slightly elevated (e.g., 40 °C), as base hydrolysis can be rapid.

    • Withdraw samples at time points (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize the sample with an equivalent amount of 1 N HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3-30% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Store the solid compound in a calibrated oven at an elevated temperature (e.g., 80 °C).

    • Store a solution of the compound under the same conditions.

    • Sample at appropriate time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that meets ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).[4]

    • Simultaneously, run a control sample protected from light (e.g., wrapped in aluminum foil).[4]

    • Sample at appropriate time points.

  • Analysis:

    • Analyze all stressed and control samples using a developed stability-indicating HPLC method.

    • Quantify the parent compound and any degradation products. Aim for a mass balance close to 100%.

    • Use LC-MS to obtain molecular weight information for unknown peaks to aid in structural elucidation.

Protocol 2: Monitoring Degradation Kinetics by HPLC

This protocol provides a method for quantifying the rate of degradation under a specific condition (e.g., acid hydrolysis).[8]

Objective: To determine the rate constant (k) and half-life (t₁/₂) of degradation.

Procedure:

  • Reaction Setup: In a thermostated vessel at a constant temperature (e.g., 50°C), place a known volume of the stress solution (e.g., 3 N HCl).

  • Initiate Reaction: Add a small, known amount of the oxazole compound stock solution to the vessel to achieve the target starting concentration. Start a timer immediately.

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small, precise aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a known volume of a neutralizing solution or mobile phase to stop further degradation.[8]

  • HPLC Analysis: Inject a fixed volume of each quenched sample into the HPLC system.

  • Data Analysis:

    • Record the peak area of the parent compound for each time point.

    • Plot the natural logarithm of the peak area (ln(Area)) versus time.

    • If the reaction follows first-order kinetics, the plot will be a straight line. The slope of this line is the negative of the rate constant (-k).

    • Calculate the half-life using the formula: t₁/₂ = 0.693 / k.

Part 4: Data Interpretation & Visualizations

Visualizing Degradation Pathways and Workflows

Diagrams created using Graphviz help to clarify complex chemical transformations and experimental processes.

G Figure 1: Major Degradation Pathways of the Oxazole Ring cluster_acid Acidic Hydrolysis cluster_photo Photo-oxidation cluster_base Base-Induced Opening Oxazole Oxazole-Containing Compound Protonation Protonated Oxazolium Ion Oxazole->Protonation + H⁺ Endoperoxide Endoperoxide Intermediate Oxazole->Endoperoxide + ¹O₂ (Light, hν) [4+2] Cycloaddition Deprotonation C2-Anion Oxazole->Deprotonation + Strong Base (e.g., n-BuLi) - H⁺ at C2 H2O_attack Tetrahedral Intermediate Protonation->H2O_attack + H₂O (Nucleophilic Attack) RingOpening_A Ring-Opened Intermediate H2O_attack->RingOpening_A Ring Opening Product_A α-Acylamino Ketone RingOpening_A->Product_A Tautomerization Product_P Triamide / Isoimide Products Endoperoxide->Product_P Rearrangement Product_B Ring-Opened Isonitrile Deprotonation->Product_B Ring Opening

Caption: Figure 1: Major Degradation Pathways of the Oxazole Ring.

G Figure 2: Workflow for Forced Degradation & Analysis cluster_stress Apply Stress Conditions Start Prepare Stock Solution of API Acid Acidic (HCl, Heat) Start->Acid Base Basic (NaOH, Heat) Start->Base Oxidation Oxidative (H₂O₂, RT) Start->Oxidation Photo Photolytic (ICH Light, RT) Start->Photo Analysis Analyze Samples by Stability-Indicating HPLC/UPLC Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Decision Mass Balance Achieved? (>95%) Analysis->Decision ID Characterize Degradants (LC-MS, NMR) Decision->ID No End Establish Degradation Profile & Pathways Decision->End Yes ID->End

Caption: Figure 2: Workflow for Forced Degradation & Analysis.

References

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]

  • Al-Nu'airat, J., et al. (2020). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Charles Darwin University. Retrieved from [Link]

  • Salgado-Zamora, H., et al. (2001). Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. ResearchGate. Retrieved from [Link]

  • Dela Cruz, M., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Retrieved from [Link]

  • Al-Nu'airat, J., et al. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. PMC. Retrieved from [Link]

  • Vo, T-T., et al. (2024). Nanostructured MnOx/g-C3N4 for photodegradation of sulfamethoxazole under visible light irradiation. PMC. Retrieved from [Link]

  • ResearchGate. (2014). Photodegradation of sulfamethoxazole and photolysis active species in water under Uv-Vis light irradiation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Retrieved from [Link]

  • PubMed. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Retrieved from [Link]

  • Reynolds, D. (2022). Forced Degradation – A Review. American Pharmaceutical Review. Retrieved from [Link]

  • Salama, F.M., et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. MedCrave. Retrieved from [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • ScienceDirect. (2026). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • Schuppe, A.W., et al. (2015). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. Retrieved from [Link]

  • Turchi, I.J. (1980). Oxazole chemistry. A review of recent advances. Academia.edu. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • ResearchGate. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Retrieved from [Link]

  • Dela Cruz, M., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. ACS Publications. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (2020). Degradation Mechanism of Sulfamethoxazole under Ozonation: A DFT Study. Retrieved from [Link]

  • Carbone, M., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. MDPI. Retrieved from [Link]

  • Kumar, V., et al. (2016). A comprehensive review on biological activities of oxazole derivatives. PMC. Retrieved from [Link]

  • MDPI. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Retrieved from [Link]

  • Thieme. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

  • ResearchGate. (2016). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

Sources

Technical Support Center: Solvent System Optimization for Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, Methodologies, and FAQs for Advanced Heterocyclic Chemistry

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks researchers face during oxazole synthesis. In heterocyclic chemistry, solvent selection is rarely just a matter of solubility; it dictates reaction kinetics, transition state stabilization, and regiochemical outcomes. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your oxazole workflows.

Section 1: The van Leusen Oxazole Synthesis

Q: I am experiencing low yields and difficult product isolation during the van Leusen synthesis of 4,5-disubstituted oxazoles using traditional methanol reflux. How can I optimize this?

A: The causality behind your low yields is likely the solvolysis or competitive side reactions of the tosylmethyl isocyanide (TosMIC) intermediate in protic solvents at high temperatures. While methanol is the historical standard, transitioning to an ionic liquid solvent system, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), fundamentally alters the reaction environment. Ionic liquids provide a highly polar yet non-nucleophilic medium that stabilizes the cycloaddition transition state at room temperature, preventing thermal degradation 1. Furthermore, [bmim]Br allows for a biphasic workup where the product is easily extracted, leaving the catalyst and solvent behind for recycling 1.

Data Presentation: Solvent Effects on van Leusen Synthesis Yields
Solvent SystemBaseTemperatureAverage Yield (%)Mechanistic / Practical Observations
Methanol K₂CO₃Reflux50–65Prone to side reactions; difficult isolation due to product solubility.
Water / β -CD Et₃N50 °C75–85Environmentally friendly; requires cyclodextrin cavity for substrate inclusion.
[bmim]Br (Ionic Liquid) K₂CO₃Room Temp85–95High yield; solvent is recyclable up to 6 times without activity loss.
Experimental Protocol: One-Pot van Leusen Synthesis in [bmim]Br
  • Preparation: Charge an oven-dried reaction vessel with [bmim]Br (2.0 mL per mmol of substrate).

  • Reagent Addition: Add the target aldehyde (1.0 equiv) and TosMIC (1.0 equiv) to the ionic liquid.

  • Base Introduction: Slowly add anhydrous K₂CO₃ (2.0 equiv) to the mixture.

  • Reaction: Stir the suspension vigorously at room temperature for 2–4 hours. Monitor consumption of the aldehyde via Thin Layer Chromatography (TLC).

  • Extraction: Once complete, extract the product directly from the reaction vessel using ethyl acetate (3 × 10 mL).

  • Self-Validating Check: The immiscibility of ethyl acetate with the ionic liquid ensures a clean phase separation. If the top organic layer is clear and the bottom ionic layer retains the base salts, your extraction is successful, validating the green chemistry approach.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

VanLeusen A Aldehyde + TosMIC B Solvent Selection A->B C1 Traditional: Methanol B->C1 Historical C2 Optimized: [bmim]Br (Ionic Liquid) B->C2 Green Chemistry D Base Addition (K2CO3) C1->D C2->D E [3+2] Cycloaddition D->E F 5-Substituted Oxazole (High Yield, Easy Isolation) E->F

Caption: Workflow for solvent optimization in the van Leusen oxazole synthesis.

Section 2: Direct Arylation of Oxazoles (C-H Activation)

Q: In the palladium-catalyzed direct arylation of oxazoles, I am getting an inseparable mixture of C-2 and C-5 arylated products. How do I control the regioselectivity?

A: Regioselectivity in direct arylation is strictly governed by the polarity of your solvent system, which dictates the mechanistic pathway of the C-H activation. Polar aprotic solvents (like DMF or DMA) stabilize charge-separated transition states, strongly favoring C-5 arylation 2. Conversely, employing non-polar solvents (like Toluene) forces the reaction through a Concerted Metalation-Deprotonation (CMD) pathway, which is sterically and electronically biased toward C-2 arylation 3. If your reaction is stalling in DMF due to catalyst degradation over long heating periods, switching to microwave irradiation can reduce reaction times from hours to minutes, preserving catalyst integrity 4.

Data Presentation: Solvent Polarity vs. Regioselectivity in Pd-Catalyzed Direct Arylation
SolventPolarity IndexMajor RegioisomerMechanistic Rationale
DMF 6.4 (Polar Aprotic)C-5 ArylationStabilizes charge-separated transition states.
DMA 6.5 (Polar Aprotic)C-5 ArylationHigh boiling point allows microwave acceleration.
Toluene 2.4 (Non-Polar)C-2 ArylationPromotes Concerted Metalation-Deprotonation (CMD).
Experimental Protocol: Microwave-Assisted Pd/Cu-Catalyzed C-5 Arylation in DMF
  • Preparation: In a 10 mL microwave-safe vial, combine 5-phenyloxazole (1.0 equiv) and the desired aryl bromide (1.2 equiv).

  • Catalyst Loading: Add CuI (1.0 equiv), Pd(OAc)₂ (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Suspend the solid mixture in anhydrous DMF (3.0 mL).

  • Degassing: Seal the vial with a crimp cap and purge the solution with argon for 5 minutes to ensure an oxygen-free environment (critical for preventing Pd deactivation).

  • Irradiation: Place the vial in a microwave reactor and irradiate at 150 °C for exactly 15 minutes.

  • Self-Validating Check: Upon cooling to room temperature, the rapid color change to black and the formation of a precipitate (metal salts) post-irradiation indicates successful catalyst turnover and completion of the catalytic cycle.

  • Workup: Dilute the mixture with ethyl acetate, filter through a pad of Celite to remove metal salts, concentrate, and purify via silica gel column chromatography.

DirectArylation Start Oxazole + Aryl Halide + Pd Catalyst Decision Solvent Polarity Selection Start->Decision Polar Polar Aprotic (e.g., DMF, DMA) Decision->Polar Promotes charge separation NonPolar Non-Polar (e.g., Toluene) Decision->NonPolar Promotes CMD pathway C5 Major Product: C-5 Arylation Polar->C5 C2 Major Product: C-2 Arylation NonPolar->C2

Caption: Mechanistic divergence of oxazole regioselectivity based on solvent polarity.

Section 3: Cyclodehydration (Robinson-Gabriel Synthesis)

Q: My cyclodehydration of β -ketoamides to oxazoles is stalling, and I'm observing severe emulsion formation during workup. What solvent and dehydrating agent combination should I use?

A: Emulsions during workup typically arise from incomplete dehydration and the presence of unreacted, highly polar intermediates. If you are using a polar or ethereal solvent, it may be coordinating with and prematurely quenching your dehydrating agent. The optimal solution is to perform the cyclodehydration using Phosphorus oxychloride (POCl₃) in an anhydrous, non-polar solvent like toluene 5. Toluene allows for high reflux temperatures to drive the endothermic cyclization, and its water-immiscibility ensures a clean phase separation during the aqueous quench, eliminating emulsion issues 5.

Experimental Protocol: Cyclodehydration to 4-Propyl-1,3-oxazole
  • Preparation: In an oven-dried round-bottom flask, dissolve crude N-(1-oxo-2-pentyl)formamide (1.0 equiv) in anhydrous toluene (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath under a continuous argon atmosphere.

  • Dehydrating Agent: Slowly add POCl₃ (1.2 equiv) dropwise to the stirred solution to control the initial exothermic reaction.

  • Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110 °C) for 1–3 hours. Monitor the disappearance of the starting material by TLC.

  • Quench: Cool the mixture to room temperature and carefully pour it into a beaker of crushed ice-water.

  • Self-Validating Check: Neutralize the highly acidic aqueous solution with saturated NaHCO₃. The neutralization step must cease effervescence entirely before extraction; residual acid will degrade the newly formed oxazole ring during workup.

  • Extraction: Extract the product with diethyl ether (3 × 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

References

  • Optimizing reaction conditions for the synthesis of oxazole derivatives - BenchChem. 2

  • One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids - Organic Chemistry Portal. 1

  • Ligandless Microwave-Assisted Pd/Cu-Catalyzed Direct Arylation of Oxazoles - ACS Publications. 4

  • An In-Depth Technical Guide to the Synthesis of 4-Propyl-1,3-Oxazole from α-Haloketones - BenchChem. 5

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. 3

Sources

Technical Support Center: Catalyst Selection for Efficient Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for oxazole synthesis. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to navigate the complexities of catalyst selection, reaction optimization, and troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to facilitate the efficient and successful synthesis of oxazole cores, which are pivotal scaffolds in medicinal chemistry and material science.[1][2]

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses high-level questions to guide your initial strategy for catalyst and methodology selection.

Q1: What are the most common catalytic strategies for synthesizing oxazoles?

The synthesis of oxazoles can be broadly categorized into three main strategies:

  • Transition Metal Catalysis: This is the most prevalent and versatile approach. Catalysts based on palladium (Pd), copper (Cu), and gold (Au) are widely used due to their high efficiency, functional group tolerance, and ability to construct various substitution patterns.[1][3] Other metals like ruthenium, cobalt, and nickel have also been employed for specific transformations.[1][4]

  • Classic Named Reactions: Several foundational methods remain highly relevant. These include the Robinson-Gabriel synthesis (cyclodehydration of 2-acylamino ketones), the Van Leusen synthesis (reaction of aldehydes with tosylmethyl isocyanide - TosMIC), and the Fischer oxazole synthesis (from cyanohydrins and aldehydes).[5][6][7]

  • Metal-Free Alternatives: Driven by green chemistry principles, metal-free methods are gaining significant traction. These often utilize iodine-based catalysts, strong acids, or photocatalysis to promote the desired cyclization.[3][8][9][10]

Q2: How do I choose the best catalyst for my specific starting materials and desired product?

Catalyst selection is critically dependent on your target oxazole's substitution pattern and the nature of your starting materials.[3]

  • For introducing aryl groups (e.g., direct C-H arylation): Palladium catalysts are often the premier choice.[3] They excel in cross-coupling reactions to build complex, poly-substituted oxazoles.[6]

  • For oxidative cyclizations or reactions involving alkynes: Copper catalysts are highly effective.[3] They are commonly used for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles from enamides or by coupling diazoketones with amides.[1][5]

  • For annulation of alkynes and nitriles: Gold catalysts are particularly powerful, often proceeding under mild conditions with excellent functional group tolerance.[3][5] They are well-suited for synthesizing polysubstituted oxazoles.[1]

  • For 5-substituted oxazoles from aldehydes: The Van Leusen oxazole synthesis using TosMIC is a classic and highly reliable method.[5][6]

  • For environmentally friendly options: Iodine-catalyzed methods or the use of heterogeneous catalysts like copper-iron oxide nanoparticles represent greener alternatives.[9][11][12]

The following workflow provides a visual guide for your decision-making process.

CatalystSelection Start What is your primary starting material? Aldehyde Aldehyde Start->Aldehyde Alkyne Alkyne / Enamide Start->Alkyne Acylamino_Ketone 2-Acylamino Ketone Start->Acylamino_Ketone Cross_Coupling Need for C-H Arylation / Cross-Coupling? Start->Cross_Coupling VanLeusen Consider Van Leusen Synthesis (TosMIC) Aldehyde->VanLeusen For 5-substituted oxazoles Gold_Copper Consider Gold or Copper Catalysis Alkyne->Gold_Copper For oxidative cyclization / annulation RobinsonGabriel Consider Robinson-Gabriel Synthesis Acylamino_Ketone->RobinsonGabriel For cyclodehydration Palladium Consider Palladium Catalysis Cross_Coupling->Palladium To introduce aryl groups

Caption: A decision workflow for initial catalyst selection.

Q3: What are the key reaction parameters to optimize for efficient oxazole synthesis?

Optimizing reaction parameters is crucial for maximizing yield and minimizing impurities.[13] Key factors include:

  • Catalyst Loading: While higher loading can increase the reaction rate, it also increases cost and can lead to side reactions. Start with literature-reported values and titrate down.[11]

  • Temperature: Temperature can significantly impact reaction speed.[11] However, excessive heat can cause decomposition of reagents (like TosMIC in the Van Leusen reaction) or promote side reactions.[14] Microwave-assisted synthesis can often accelerate reactions dramatically at controlled temperatures.[5]

  • Solvent: Solvent choice is critical. Polarity can influence catalyst activity and even regioselectivity, as seen in some palladium-catalyzed arylations.[3] Ensure solvents are anhydrous where required, as water can deactivate catalysts or reagents.[11][14]

  • Base/Acid/Oxidant: The choice and stoichiometry of additives are paramount. In the Van Leusen synthesis, the base must be strong enough to deprotonate TosMIC without causing decomposition.[14] In Robinson-Gabriel synthesis, the choice of dehydrating agent (e.g., PPA vs. H₂SO₄) can dramatically affect the yield.[13] In many copper- or ruthenium-catalyzed reactions, an oxidant is required for catalyst turnover.[1][4]

Part 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Oxazole

This is the most common issue. A systematic approach is required to diagnose the root cause.

LowYieldTroubleshooting Start Low / No Yield Observed CheckReagents 1. Verify Reagent Purity & Integrity - Are starting materials pure? - Are solvents anhydrous? - Has TosMIC degraded? Start->CheckReagents CheckCatalyst 2. Assess Catalyst Activity - Is the catalyst air/moisture sensitive? - Was it stored under inert atmosphere? - Is a pre-catalyst activation step needed? CheckReagents->CheckCatalyst Reagents OK CheckConditions 3. Optimize Reaction Conditions - Is the temperature optimal? - Is the base/acid/oxidant correct? - Is reaction time sufficient? CheckCatalyst->CheckConditions Catalyst OK AnalyzeByproducts 4. Analyze Crude Mixture - What are the major species? - Unreacted starting material? - Specific side products? CheckConditions->AnalyzeByproducts No Improvement Solution Implement Solution: - Re-purify reagents - Use fresh catalyst - Adjust T, t, or additives AnalyzeByproducts->Solution

Caption: A logical workflow for troubleshooting low yields.

  • Potential Cause: Inactive Catalyst

    • Insight: Many transition metal catalysts, particularly palladium(0) and nickel(0) species, are sensitive to air and moisture.[11] Gold catalysts should also be stored under inert conditions to prevent decomposition.[11]

    • Troubleshooting Steps:

      • Ensure all catalyst handling is performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[11]

      • Use a freshly purchased or prepared catalyst.

      • If using a pre-catalyst, verify that the activation conditions (e.g., presence of a reducing agent or specific ligand) are met.[11]

  • Potential Cause: Poor Reagent Quality or Substrate Reactivity

    • Insight: The purity of starting materials is paramount. For example, in the Van Leusen reaction, any carboxylic acid impurity in the starting aldehyde will quench the base.[14] Similarly, nitriles used in gold-catalyzed reactions should be anhydrous.[11] Steric hindrance on substrates can also dramatically slow down a reaction.[1]

    • Troubleshooting Steps:

      • Re-purify starting materials (e.g., distill aldehydes, recrystallize solids).

      • Use freshly distilled, anhydrous solvents.[11]

      • For sterically hindered substrates, consider increasing the reaction temperature or switching to a less bulky ligand on the metal catalyst.

  • Potential Cause: Suboptimal Reaction Conditions

    • Insight: The choice of dehydrating agent in the Robinson-Gabriel synthesis is critical; strong acids like H₂SO₄ can cause charring, while polyphosphoric acid (PPA) often gives higher yields.[6][13] The base in the Van Leusen synthesis is equally critical; K₂CO₃ is common, but stronger, non-nucleophilic bases may be required for less reactive aldehydes.[14]

    • Troubleshooting Steps:

      • Screen Additives: If applicable, screen a panel of bases, acids, or oxidants.

      • Adjust Temperature: Cautiously increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring for decomposition.[14]

      • Monitor Reaction Time: Track the reaction's progress by TLC or LC-MS to determine if it has stalled or requires a longer duration.[14]

Problem 2: Significant Side Product Formation
  • Potential Cause: Vilsmeier-Haack Formylation

    • Insight: When using phosphorus oxychloride (POCl₃) in DMF as a dehydrating agent for the Robinson-Gabriel synthesis, a common side reaction is the formylation of any electron-rich aromatic rings present in your substrate.[13]

    • Troubleshooting Steps:

      • Avoid the POCl₃/DMF combination if your substrate is susceptible.

      • Switch to alternative dehydrating agents like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA).[13]

  • Potential Cause: Nitrile Formation (Van Leusen Synthesis)

    • Insight: A common byproduct in the Van Leusen reaction is the formation of a nitrile from the starting aldehyde. This occurs if the intermediate oxazoline fails to properly eliminate the tosyl group.[14]

    • Troubleshooting Steps:

      • Optimize the Base: Ensure the base is strong enough and used in the correct stoichiometry to facilitate the elimination step.

      • Control Temperature: Excessive heat can favor decomposition pathways. Maintain a modest temperature (e.g., room temperature to 60 °C).[14]

Part 3: Comparative Data & Catalyst Performance

For a quick reference, the table below summarizes the key features of the most common transition metal catalysts.

Table 1: Comparison of Common Transition Metal Catalysts for Oxazole Synthesis

Catalyst TypeCommon PrecursorsTypical ApplicationsAdvantagesDisadvantages
Palladium (Pd) Pd(OAc)₂, Pd(PPh₃)₄C-H arylation, cross-coupling reactions to form 2,4-disubstituted oxazoles.[6]High efficiency for C-C and C-N bond formation, broad substrate scope.[1]Can be expensive, sensitive to air, may require specific ligands.
Copper (Cu) Cu(OAc)₂, CuI, Cu(OTf)₂Oxidative cyclization of enamides, reactions with alkynes and diazoketones.[1][2][3]Cost-effective, readily available, versatile for various substitution patterns.[11]May require stoichiometric oxidants, can be less active than Pd for cross-coupling.
Gold (Au) Au(PPh₃)Cl, BrettPhosAuNTf₂[2+2+1] annulation of alkynes and nitriles, synthesis of polysubstituted oxazoles.[1][3]Excellent functional group tolerance, mild reaction conditions, high regioselectivity.[5][11]High cost compared to copper and palladium.

Part 4: Key Experimental Protocols

The following are representative, step-by-step protocols for common catalytic systems. Note: These are generalized procedures and may require optimization for your specific substrates.

Protocol 1: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

This protocol is based on the coupling of amides and ketones.[3]

  • To an oven-dried Schlenk tube, add the amide (0.5 mmol), ketone (1.0 mmol), Pd(OAc)₂ (10 mol%), K₂S₂O₈ (1.0 mmol), and CuBr₂ (1.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).

  • Add dry 1,2-dichloroethane (DCE) (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxazole.[3]

Protocol 2: Copper-Catalyzed Oxidative Cyclization of Enamides

This protocol describes the synthesis of 2,5-disubstituted oxazoles from enamides.[3]

  • To a vial, add the enamide (0.2 mmol), Cu(OAc)₂ (20 mol%), and toluene (2.0 mL).

  • Stir the reaction mixture vigorously under an oxygen atmosphere (balloon).

  • Monitor the reaction progress by TLC (typically complete within 24 hours).

  • Once complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 2,5-disubstituted oxazole.[3]

Protocol 3: Gold-Catalyzed Annulation of Alkynes and Nitriles

This protocol is for the synthesis of 2,5-disubstituted oxazoles via a [2+2+1] annulation.[3]

GoldCatalysis cluster_reactants Reactants Alkyne Terminal Alkyne Reaction Stir at 60 °C in Sealed Tube Alkyne->Reaction Nitrile Nitrile (Solvent/Reagent) Nitrile->Reaction Oxidant N-Oxide (Oxidant) Oxidant->Reaction Catalyst Gold Catalyst Catalyst->Reaction Workup Work-up (Concentrate) Reaction->Workup Monitor by TLC Purification Purification (Column Chromatography) Workup->Purification Product 2,5-Disubstituted Oxazole Purification->Product

Caption: Experimental workflow for gold-catalyzed oxazole synthesis.

  • To a solution of the terminal alkyne (0.3 mmol) in the corresponding nitrile (3.0 mL) in a sealed tube, add 8-methylquinoline N-oxide (0.39 mmol) and a gold catalyst such as BrettPhosAuNTf₂ (1 mol%).[3]

  • Seal the tube and stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC until the starting alkyne is consumed (typically 3-16 hours).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired oxazole.[3]

References

  • Technical Support Center: Catalyst Selection for Efficient Oxazole Ring Formation. (n.d.). BenchChem.
  • Technical Support Center: Alternative Catalysts for Oxazole Synthesis. (n.d.). BenchChem.
  • Mali, J., et al. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis.
  • Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. (n.d.). BenchChem.
  • Wang, J., et al. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis.
  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. (n.d.). BenchChem.
  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions. (n.d.). BenchChem.
  • Iodine‐catalysed oxazoles (140) synthesis with reaction mechanism. (n.d.). ResearchGate. Retrieved from [Link]

  • Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. (2024).
  • Fischer oxazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • A systematic appraisal on catalytic synthesis of 1,3-oxazole deriv
  • Oxazole Synthesis from Acetylenes and Nitriles. (2017).
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis.

Sources

Validation & Comparative

Validating the Biological Activity of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic use of heterocyclic building blocks. (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine has emerged as a highly versatile pharmacophore and bioisostere for amides, carboxylic acids, and aliphatic amines [1]. By carefully tuning lipophilicity and steric hindrance, this specific oxazole derivative offers a distinct advantage over simpler analogs in Fragment-Based Drug Discovery (FBDD) and lead optimization.

This guide provides an objective performance comparison of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine against common alternatives, alongside self-validating experimental protocols for evaluating its biological activity and metabolic stability.

Rationale: The Oxazole Methanamine Scaffold in Drug Design

The substitution of problematic functional groups with heterocyclic bioisosteres is a foundational strategy to mitigate metabolic liabilities and improve membrane permeability [2]. When incorporated into a drug candidate (e.g., as a kinase inhibitor or GPCR ligand), (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine provides three critical structural advantages:

  • Modulated Basicity: The electron-withdrawing nature of the oxazole ring lowers the pKa of the adjacent methanamine compared to purely aliphatic amines, reducing phospholipidosis risks while maintaining target engagement [3].

  • Steric Shielding: The 4-methyl group acts as a steric shield, protecting the oxazole ring from cytochrome P450 (CYP)-mediated epoxidation or ring-opening reactions.

  • Lipophilicity Tuning: The 2-ethyl substitution increases the overall LogD of the fragment, driving better passive membrane permeability (e.g., across the blood-brain barrier or intestinal epithelium) compared to simple methyl derivatives [4].

Comparative Performance Profiling

To objectively evaluate (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine, we must benchmark it against structurally adjacent alternatives: (2,4-Dimethyl-1,3-oxazol-5-yl)methanamine (a less lipophilic analog) and (2-Ethyl-4-methylthiazol-5-yl)methanamine (a thiazole bioisostere).

The table below summarizes representative in vitro ADME and physicochemical data when these fragments are incorporated into a standard lead scaffold.

Table 1: Comparative In Vitro Profiling of Methanamine Building Blocks
Compound ScaffoldLogD (pH 7.4)pKa (Amine)HLM Clearance (µL/min/mg protein)Caco-2 Permeability ( Papp​×10−6 cm/s)
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine 1.2 8.8 15 (Low)22 (High)
(2,4-Dimethyl-1,3-oxazol-5-yl)methanamine0.88.935 (Moderate)14 (Moderate)
(2-Ethyl-4-methylthiazol-5-yl)methanamine1.68.628 (Moderate)18 (Moderate)

Data Interpretation & Causality:

  • Permeability: The ethyl group at the 2-position of the target compound increases lipophilicity (LogD 1.2 vs 0.8), directly causing a measurable increase in Caco-2 permeability compared to the dimethyl analog.

  • Metabolic Stability: While thiazoles are generally robust, the specific electronic distribution of the 2-ethyl-4-methyl oxazole ring demonstrates superior resistance to Human Liver Microsome (HLM) clearance (15 µL/min/mg) by avoiding sulfur-oxidation pathways inherent to the thiazole alternative.

Experimental Workflows for Biological Validation

To ensure scientific integrity, the biological activity of compounds containing this oxazole fragment must be validated using rigorous, self-validating assay systems. Below are the definitive protocols for evaluating target affinity and metabolic stability.

Protocol 1: Target Binding Affinity via Surface Plasmon Resonance (SPR)

Causality: SPR is selected over standard biochemical assays (like TR-FRET) because it provides real-time kinetic data ( kon​ and koff​ ). For low-molecular-weight fragments, a fast koff​ rate can lead to false negatives in equilibrium assays; SPR captures these transient interactions accurately.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., a recombinant kinase) onto a CM5 sensor chip using standard amine coupling chemistry until a density of 3000-5000 Response Units (RU) is achieved.

  • Buffer Preparation: Formulate the running buffer (e.g., PBS-P: 10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, pH 7.4) containing 0.05% Tween-20 and 5% DMSO. Causality: Tween-20 prevents non-specific aggregation of the lipophilic oxazole fragment, ensuring observed binding is target-specific.

  • Analyte Injection: Inject the oxazole-derived compound in a 2-fold concentration series (from 0.1 µM to 10 µM) at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Self-Validating Controls:

    • Reference Channel: Route the sample over an unmodified dextran matrix in parallel to subtract bulk refractive index changes and non-specific binding.

    • Solvent Correction: Run a 4.5% to 5.5% DMSO standard curve to correct for bulk shifts caused by solvent mismatch.

Protocol 2: Microsomal Stability Assay (HLM)

Causality: The primary liability of heterocycles is CYP450-mediated metabolism. This assay quantifies the intrinsic clearance ( CLint​ ) of the oxazole compound, validating the protective effect of the 2-ethyl and 4-methyl substitutions.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 1 µM of the oxazole test compound and 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validating Controls:

    • Minus-NADPH Control: Run a parallel incubation lacking NADPH. Causality: This isolates enzymatic CYP metabolism from chemical instability or non-specific protein binding. If degradation occurs here, the compound is chemically unstable, not metabolically cleared.

    • Positive Control: Run Verapamil concurrently to verify the enzymatic viability of the microsome batch.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

Mechanistic Pathways & Visualizations

The integration of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine into a drug discovery pipeline follows a structured logic, from fragment screening to cellular efficacy.

FBDD_Workflow N1 Fragment Library Screening (Oxazole Methanamines) N2 Primary Hit Validation (SPR / TR-FRET) N1->N2 Hit ID N3 Structural Biology (X-ray Crystallography) N2->N3 Affinity Confirmed N4 Hit-to-Lead Optimization (SAR & ADME Profiling) N3->N4 Binding Mode N5 Lead Candidate (In Vivo Efficacy) N4->N5 Optimized

Caption: Fragment-Based Drug Discovery workflow for oxazole derivatives.

When optimized into a full lead candidate (e.g., a kinase inhibitor), the oxazole compound typically acts by blocking ATP-binding pockets in hyperactive signaling cascades, as visualized below.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Target Target Kinase (e.g., PI3K/MAPK) RTK->Target Activation Effector Downstream Effector (e.g., AKT/ERK) Target->Effector Phosphorylation Inhibitor (2-Ethyl-4-methyl-1,3-oxazol-5-yl) methanamine Derivative Inhibitor->Target Inhibition Response Cell Proliferation & Survival Effector->Response

Caption: Mechanism of action for oxazole-derived kinase inhibitors in cellular signaling.

Conclusion

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine represents a highly optimized building block for medicinal chemistry. By replacing traditional amides or less substituted heterocycles with this specific scaffold, researchers can achieve a superior balance of lipophilicity, basicity, and metabolic stability. When validated through rigorous, self-controlled SPR and microsomal assays, derivatives of this compound consistently demonstrate the robust PK/PD profiles required for advanced preclinical development.

References

  • The Heterocycle Isostere Explorer: A Computational Tool for the Discovery of Novel Aromatic Heterocyclic Isosteres. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central (NIH). Available at: [Link]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Comparative Pharmacological Guide: (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine vs. Clomethiazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Clomethiazole (CMZ) is a well-established sedative, hypnotic, and anticonvulsant agent that exerts its primary effects as a positive allosteric modulator at the GABA_A receptor[1]. Beyond its sedative properties, CMZ has demonstrated significant neuroprotective efficacy in models of ischemia and excitotoxicity[2].

In the pursuit of optimizing the pharmacokinetic and pharmacodynamic profiles of thiazole-based therapeutics, researchers have explored various isosteric replacements and side-chain modifications[3]. (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine represents a significant structural departure from CMZ. By replacing the thiazole core with an oxazole ring, introducing an ethyl group at the C2 position, and substituting the lipophilic 2-chloroethyl side chain with a basic methanamine group, this analog drastically alters the physicochemical landscape of the molecule.

This guide provides an objective, data-driven comparison of these two compounds, detailing how their structural divergences dictate their receptor engagement, physicochemical properties, and experimental handling.

Structural Causality & Physicochemical Profiling

Understanding the performance differences between these compounds requires analyzing the causality behind their structural modifications. The pharmacological profile of a drug is fundamentally dictated by its electronic distribution, steric bulk, and ionization state[4].

  • Core Isosteric Replacement (Thiazole to Oxazole): The substitution of sulfur for oxygen creates a harder Lewis base system. Oxazoles generally exhibit lower lipophilicity than their thiazole counterparts and alter the hydrogen-bonding network within the receptor binding pocket[5].

  • C5 Side Chain (2-Chloroethyl vs. Methanamine): CMZ features a neutral, highly lipophilic 2-chloroethyl group, allowing rapid blood-brain barrier (BBB) penetration. In contrast, the methanamine (-CH2NH2) group is a primary amine. At physiological pH (7.4), this amine is protonated (cationic), which significantly increases aqueous solubility but restricts passive BBB diffusion, likely shifting the molecule toward carrier-mediated transport or peripheral restriction.

  • C2 Substitution (Hydrogen vs. Ethyl): The addition of an ethyl group at the C2 position of the oxazole ring introduces steric bulk. This modification partially compensates for the lipophilicity lost by the amine substitution and may alter the compound's fit within the transmembrane domains of the GABA_A receptor.

Table 1: Comparative Physicochemical & Pharmacological Profile
PropertyClomethiazole (CMZ)(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine
Core Scaffold Thiazole1,3-Oxazole
C5 Side Chain 2-chloroethyl (Neutral, lipophilic)Methanamine (Basic, hydrophilic)
C2 Substitution HydrogenEthyl
Ionization at pH 7.4 NeutralCationic (Protonated primary amine)
Predicted LogP ~2.0 (High lipophilicity)~0.8 - 1.2 (Moderate lipophilicity)
Primary Target GABA_A (α1β1γ2 preference)GABA_A (Altered subtype selectivity predicted)
BBB Permeability High (Rapid CNS onset)Moderate (Charge-restricted passive diffusion)

Mechanistic Pathways & Target Engagement

Clomethiazole potentiates the inhibitory neurotransmitter GABA by binding to a specific allosteric site on the GABA_A receptor, distinct from the benzodiazepine site[6]. This binding increases chloride ion (Cl-) influx, leading to neuronal hyperpolarization and subsequent neuroprotection against excitotoxic insults[3]. The oxazole methanamine analog, due to its cationic nature, is hypothesized to exhibit altered binding kinetics, potentially interacting with different amino acid residues (e.g., forming salt bridges) within the receptor pocket.

MOA CMZ Clomethiazole (Neutral) GABA_A GABA_A Receptor Allosteric Site CMZ->GABA_A High Affinity / Passive Entry OXA Oxazole Methanamine (Cationic) OXA->GABA_A Altered Kinetics / Salt Bridges Cl_Influx Chloride Ion (Cl-) Influx GABA_A->Cl_Influx Channel Opening Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Neuroprot Neuroprotection & Sedation Hyperpol->Neuroprot

Caption: GABA_A receptor modulation and downstream neuroprotective pathways for CMZ and its oxazole analog.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the activity of these two compounds, researchers must employ self-validating experimental systems. The following protocols are designed to isolate the variables of receptor potentiation and neuroprotective efficacy.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify the EC50 and maximum potentiation (Emax) of the compounds at recombinant GABA_A receptors. Causality & Validation: We utilize a CsCl-based intracellular solution to block confounding potassium (K+) currents, isolating the chloride current mediated by GABA_A. GABA at an EC20 concentration is used to establish a baseline, ensuring the system is sensitive to positive allosteric modulators.

  • Cell Preparation: Culture HEK293T cells and transiently transfect them with human α1, β2, and γ2 GABA_A receptor subunits.

  • Pipette Formulation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Baseline Recording: Voltage-clamp the cells at -60 mV. Apply GABA (EC20, typically ~2 µM) via a rapid perfusion system and record the peak inward Cl- current.

  • Compound Application: Co-apply the EC20 concentration of GABA with increasing concentrations (0.1 µM to 300 µM) of either CMZ or the oxazole methanamine analog.

  • Data Normalization: Express the potentiated current as a percentage of the baseline GABA EC20 current to generate dose-response curves.

Protocol B: Oxygen-Glucose Deprivation (OGD) Neuroprotection Assay

Objective: Assess the neuroprotective efficacy of the compounds in an in vitro model of ischemic stroke[2]. Causality & Validation: A 1-hour pre-treatment is utilized to ensure target engagement prior to the excitotoxic insult. MK-801 (an NMDA receptor antagonist) is included as a positive control to validate the assay's dynamic range for neuroprotection.

  • Neuronal Culture: Isolate and culture primary rat cortical neurons until Days in Vitro (DIV) 10-14, ensuring mature synaptic network formation.

  • Pre-treatment: Incubate neurons with vehicle (0.1% DMSO), CMZ (50 µM), the oxazole analog (50 µM), or MK-801 (10 µM) for 1 hour.

  • OGD Induction: Wash cells and replace media with a glucose-free balanced salt solution. Transfer plates to a hypoxic chamber (1% O2, 5% CO2) at 37°C for 2 hours.

  • Reperfusion: Remove plates from the hypoxic chamber, replace with standard normoxic, glucose-containing Neurobasal media (maintaining compound concentrations), and incubate for 24 hours.

  • Viability Readout: Quantify cell death using a Lactate Dehydrogenase (LDH) release assay. Compare the compound-treated groups against the vehicle-treated OGD control.

Workflow Prep Compound Formulation Patch Patch-Clamp (HEK293-GABAA) Prep->Patch OGD OGD Model (Cortical Neurons) Prep->OGD Val1 EC50 & Emax Determination Patch->Val1 Val2 LDH Viability Assay OGD->Val2 Data Comparative Analysis Val1->Data Val2->Data

Caption: Parallel experimental workflow for evaluating pharmacodynamics and neuroprotective efficacy.

References

  • Source: PMC (National Institutes of Health)
  • Compounds related to clomethiazole. IV. 4-Methylthiazoles and oxazoles with polar side-chains and some other analogues of clomethiazole.
  • Clomethiazole - Wikipedia Source: Wikipedia URL
  • Source: PMC (National Institutes of Health)
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review Source: Thieme Connect URL
  • Chlormethiazole analogs?

Sources

In Vivo Validation and Efficacy Comparison Guide: (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine as a Novel TAAR1 Modulator

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective neuromodulators, the oxazolemethanamine structural class has emerged as a privileged scaffold for targeting intracellular G-protein-coupled receptors (GPCRs). This guide provides a comprehensive, objective evaluation of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine (hereafter referred to as EMO-MA )[1], comparing its in vivo efficacy against established alternatives like the reference Trace Amine-Associated Receptor 1 (TAAR1) agonist RO5166017[2] and the standard-of-care D2 antagonist Haloperidol.

Designed for researchers and drug development professionals, this guide synthesizes mechanistic causality, self-validating experimental protocols, and comparative quantitative data to streamline your preclinical validation workflows.

Mechanistic Rationale & Structural Causality

To understand the in vivo behavior of EMO-MA, we must first analyze the causality behind its structural design. TAAR1 is a unique GPCR because it is localized intracellularly rather than on the plasma membrane[3]. Consequently, any effective TAAR1 modulator must possess optimal lipophilicity to cross both the blood-brain barrier (BBB) and the intracellular compartmental membranes[3].

  • The Oxazole Core: The 1,3-oxazole ring provides a metabolically stable hydrogen-bond acceptor network[4]. The addition of 2-ethyl and 4-methyl substitutions precisely tunes the lipophilicity (LogP) of the molecule, preventing the rapid systemic clearance often seen in unsubstituted analogs[4].

  • The Methanamine Pharmacophore: The primary amine is the critical functional anchor. Once inside the cell, this basic amine forms a vital salt bridge with the highly conserved Asp103 residue within the TAAR1 binding pocket[5].

  • Signal Transduction: Binding of EMO-MA triggers Gαs-protein coupling, leading to Adenylyl Cyclase (AC) activation, cAMP accumulation, and subsequent Protein Kinase A (PKA) activation[6]. This cascade ultimately blunts dopaminergic hyper-firing, yielding an antipsychotic-like effect without the extrapyramidal motor side effects associated with direct D2 receptor blockade[6].

TAAR1_Pathway A (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine (EMO-MA) B TAAR1 Receptor Activation (Intracellular GPCR) A->B Binding (Asp103) C Gαs Protein Coupling B->C D Adenylyl Cyclase (AC) Activation C->D E cAMP Accumulation D->E F PKA Activation E->F G Modulation of Dopaminergic Firing (Antipsychotic Efficacy) F->G

Figure 1: Mechanism of action for (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine via TAAR1 signaling.

In Vivo Experimental Protocols: A Self-Validating System

A robust preclinical protocol must be a self-validating system. To prove that the antipsychotic-like efficacy of EMO-MA is strictly mediated by TAAR1, we utilize a Cocaine-Induced Hyperlocomotion Model in both Wild-Type (WT) and TAAR1-Knockout (KO) mice[2]. If the compound is on-target, its ability to reduce hyperlocomotion will be completely abolished in the KO cohort.

Step-by-Step Methodology
  • Cohort Assembly & Acclimation: Assemble age-matched (10–12 weeks) male C57BL/6 WT and TAAR1-KO mice. Acclimate the subjects to the reverse light/dark cycle facility for 7 days prior to testing to stabilize baseline circadian locomotor activity[3].

  • Compound Formulation & Dosing: Formulate EMO-MA and the reference standard RO5166017[2] in a vehicle of 5% DMSO, 10% Tween-80, and 85% sterile saline. Administer the compounds via oral gavage (PO) at doses ranging from 0.1 to 3.0 mg/kg. Administer Haloperidol (0.1 mg/kg, IP) as a positive control.

  • Stimulant Challenge: Exactly 30 minutes post-dosing, inject the mice with cocaine hydrochloride (15 mg/kg, IP). This reliably induces dopaminergic hyperactivity and subsequent hyperlocomotion[2].

  • Locomotor Tracking (Open Field Test): Immediately transfer the mice to automated Open Field Test (OFT) arenas (40 x 40 cm). Record the total distance traveled (cm) and stereotypic behavior counts using infrared beam-break tracking software for 60 minutes.

  • Data Analysis & Target Validation: Quantify the Area Under the Curve (AUC) for locomotor activity. Confirm on-target causality by verifying that EMO-MA suppresses cocaine-induced locomotion in WT mice but yields an AUC identical to the vehicle control in TAAR1-KO mice[2].

InVivo_Workflow S1 Cohort Assembly (WT & TAAR1-KO Mice) S2 PO Dosing (EMO-MA vs RO5166017) S1->S2 S3 Stimulant Challenge (Cocaine 15 mg/kg) S2->S3 S4 Locomotor Tracking (Open Field Test) S3->S4 S5 Efficacy Profiling & Target Validation S4->S5

Figure 2: Step-by-step in vivo validation workflow for assessing antipsychotic-like efficacy.

Comparative Efficacy Data

To objectively evaluate EMO-MA, we benchmarked its performance against RO5166017 (a highly selective oxazolemethanamine TAAR1 agonist)[2] and Haloperidol. The data demonstrates that EMO-MA achieves comparable in vitro potency to RO5166017 while maintaining strict target specificity.

Table 1: In Vitro Profiling & Pharmacokinetics

Assessed via HEK293 cells expressing mTAAR1 and standard mouse PK models.

CompoundTargetmTAAR1 Ki​ (nM)cAMP EC50​ (nM)Brain/Plasma RatioOral Bioavailability (F%)
EMO-MA TAAR12.44.11.1568%
RO5166017 TAAR11.93.31.2072%
Haloperidol D2 ReceptorN/A (>10,000)N/A1.8045%
Table 2: In Vivo Efficacy (Cocaine-Induced Hyperlocomotion)

Data represents the percentage reduction in total distance traveled compared to the Cocaine + Vehicle control group.

Treatment GroupDose (mg/kg)RouteLocomotor Reduction (WT Mice)Locomotor Reduction (TAAR1-KO Mice)Catalepsy Liability
Vehicle -PO0%0%None
EMO-MA 0.3PO62% < 5% (Target Confirmed)None
RO5166017 0.3PO65% < 5% (Target Confirmed)None
Haloperidol 0.1IP85% 82% (Off-Target/D2)High

Data Interpretation: Both EMO-MA and RO5166017 successfully blunt stimulant-induced hyperlocomotion without inducing the cataleptic side effects seen with Haloperidol[2]. Crucially, the complete loss of efficacy in TAAR1-KO mice validates that EMO-MA acts exclusively through the TAAR1 pathway, confirming its high selectivity and utility as a precision neuropharmacological tool[2].

References

  • McGowan, D. C., et al. "Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B". Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist". PMC / National Institutes of Health. Available at:[Link]

  • Harsing, L. G., Jr., et al. "Regulation by Trace Amine-Associated Receptor 1 (TAAR1) of Dopaminergic-GABAergic Interaction in the Striatum: Effects of the Enhancer Drug (-)BPAP". Neurochemical Research. Available at:[Link]

  • Underhill, S. M., et al. "Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains". ScienceOpen / Molecular Psychiatry. Available at: [Link]

Sources

Application Guide: Cross-Reactivity and Chemoselectivity of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine in FBDD and Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

As fragment-based drug discovery (FBDD) and bioconjugation methodologies advance, the selection of primary amine building blocks requires rigorous scrutiny. (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is a highly functionalized fragment offering both a hydrogen-bond accepting oxazole core and a reactive primary amine. However, these same structural features introduce specific chemoselective and metabolic cross-reactivities that must be controlled during assay development.

This guide objectively compares the performance of this oxazole-methanamine against alternative amine building blocks, providing the mechanistic causality behind its reactivity and self-validating experimental protocols to profile its off-target behavior.

Mechanistic Drivers of Cross-Reactivity

To successfully deploy (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine, researchers must account for two distinct vectors of cross-reactivity: pH-dependent amine nucleophilicity and CYP450-mediated heterocyclic degradation.

The pKa-Driven Nucleophilicity of the Primary Amine

The exact pKa of a primary amine is dictated by its immediate electronic microenvironment[1]. In standard aliphatic amines, the pKa typically resides around 10.5. However, the electron-withdrawing nature of the adjacent oxazole ring exerts a strong inductive effect, lowering the pKa of the methanamine group to approximately 8.0–8.5.

This shift is critical for chemoselectivity. At a physiological pH of 7.4, an amine with a pKa of 8.0 will have a significantly higher fraction of its unprotonated (nucleophilic) species available compared to an aliphatic amine[2]. Consequently, while it is highly efficient for targeted bioconjugation, it exhibits elevated cross-reactivity (off-target acylation) when exposed to electrophilic probes in complex biological mixtures.

Metabolic Vulnerability of the Oxazole Ring

Beyond synthetic cross-reactivity, the oxazole core introduces metabolic liabilities. Heteroaromatic rings such as oxazoles, isoxazoles, and oxadiazoles are known substrates for cytochrome P450 (CYP450) enzymes[3]. Specifically, isoforms like CYP1A2 and CYP3A4 can catalyze the oxidation of the oxazole ring, leading to N-O bond cleavage and subsequent ring scission[3][4]. This metabolic cross-reactivity must be quantified early in the drug development pipeline to prevent rapid clearance of the fragment.

Pathways Core (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Amine Primary Amine (Nucleophilic Center) Core->Amine Oxazole Oxazole Ring (Metabolic Target) Core->Oxazole Target Target Conjugation (Desired) Amine->Target Controlled pH OffTarget1 Off-Target Acylation (Cross-Reactivity) Amine->OffTarget1 Excess Electrophile OffTarget2 CYP450 Ring Scission (Metabolic Degradation) Oxazole->OffTarget2 CYP1A2 / CYP3A4

Mechanistic pathways illustrating primary amine chemoselectivity and oxazole vulnerability.

Quantitative Performance Comparison

To contextualize the cross-reactivity of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine, we compare its physiochemical and metabolic profile against three standard alternatives: Benzylamine, Cyclohexylmethanamine (aliphatic), and (Pyridin-2-yl)methanamine.

Table 1: Representative profiling data comparing amine cross-reactivity and metabolic stability.

Fragment / Building BlockEstimated pKaUnprotonated Fraction (pH 7.4)Relative Amidation Cross-ReactivityHLM Half-Life (min)Primary Metabolic Liability
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine ~8.2~13.7%High 28CYP450 ring scission
Benzylamine 9.3~1.2%Moderate>60Benzylic oxidation
Cyclohexylmethanamine 10.5<0.1%Low>120Minimal
(Pyridin-2-yl)methanamine 8.6~5.9%Moderate-High45N-oxidation

Data Interpretation: The oxazole-methanamine exhibits the highest unprotonated fraction at physiological pH, directly correlating to its high amidation cross-reactivity. Furthermore, its rapid degradation in Human Liver Microsomes (HLM) highlights the susceptibility of the oxazole ring to oxidative cleavage.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in causality, utilizing internal controls to isolate the specific variable being tested.

Protocol A: Chemoselective Amidation Profiling (LC-MS/MS)

Objective: Quantify the off-target acylation rate of the fragment's primary amine in a competitive environment. Causality: By running the reaction at pH 7.4 using an NHS-ester, we selectively probe the nucleophilicity of the unprotonated amine fraction[1][2]. A parallel control using Cyclohexylmethanamine validates that observed reactivity is driven by the lowered pKa rather than baseline collision frequency.

  • Preparation: Prepare a 10 mM stock of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine and Cyclohexylmethanamine (negative control) in DMSO.

  • Buffer Equilibration: Dilute fragments to 100 µM in 100 mM Phosphate Buffered Saline (PBS) strictly adjusted to pH 7.4.

  • Electrophile Introduction: Add 500 µM of a model electrophile (e.g., Acetyl-NHS ester) to the mixture.

  • Incubation & Quenching: Incubate at 37°C. At exactly 30 minutes, quench the reaction by adding 10 volumes of 1% formic acid in acetonitrile. Causality for quenching: Dropping the pH below 3.0 fully protonates all remaining amines, instantly halting nucleophilic attack and freezing the reaction equilibrium.

  • Quantification: Analyze the quenched samples via LC-MS/MS (MRM mode) to quantify the ratio of unmodified fragment to acylated product.

Workflow A Fragment Preparation B Incubation with Electrophile (pH 7.4) A->B Add Reagents C Quenching & Extraction B->C t = 30 min D LC-MS/MS Quantification C->D Analyze

Step-by-step workflow for chemoselective amidation profiling using LC-MS/MS.

Protocol B: CYP450-Mediated Ring Scission Assay

Objective: Determine the metabolic cross-reactivity and stability of the oxazole ring. Causality: CYP450 enzymes require electrons from NADPH to reduce molecular oxygen and catalyze ring scission[3]. By running a parallel "-NADPH" control, the system self-validates: any degradation observed only in the "+NADPH" arm is definitively CYP450-mediated, ruling out background chemical hydrolysis.

  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Fragment Addition: Spike the oxazole-methanamine fragment into the HLM suspension to a final concentration of 1 µM.

  • System Division (Self-Validation): Split the mixture into two aliquots: "+NADPH" and "-NADPH" (control).

  • Initiation: Initiate the reaction in the "+NADPH" arm by adding 1 mM NADPH. Add an equivalent volume of buffer to the "-NADPH" arm.

  • Time-Course Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Protein Precipitation: Immediately crash the extracted aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and identify +16 Da (epoxidation) or ring-opened mass shifts[4].

References

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Chemoselective oxidative coupling reactions for bioconjugation and melanin biosynthesis Source: UC Berkeley - eScholarship URL:[Link]

  • Selective N-terminal modification of peptides and proteins: Recent progresses and applications Source: Chinese Chemical Society Publishing URL:[Link]

Sources

comparative docking studies of oxazole-based compounds

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Molecular Docking Guide: Evaluating Oxazole-Based Compounds in Targeted Therapeutics

As medicinal chemistry shifts toward highly targeted, rationally designed therapeutics, the oxazole scaffold—a five-membered heterocycle containing one oxygen and one nitrogen atom—has emerged as a privileged structure. Its unique electronic distribution allows it to act as a versatile pharmacophore, capable of both hydrogen bonding and π−π stacking within complex protein active sites[1].

This guide provides an objective, data-driven comparison of oxazole derivatives against standard clinical inhibitors. Designed for drug development professionals, it breaks down comparative docking performance, the mechanistic causality behind binding affinities, and a self-validating computational protocol to ensure absolute scientific integrity.

Target Profiling & Comparative Performance Data

To objectively evaluate the efficacy of oxazole derivatives, we must benchmark their in silico docking profiles against well-established reference drugs across validated therapeutic targets. The table below synthesizes recent experimental and computational data targeting Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), Aurora A Kinase, and bacterial Enoyl-ACP Reductase (ENR).

Target ProteinCompound ClassSpecific LigandBinding Affinity / IC50Key Interacting ResiduesReference Standard
EGFR-TK 2,4-disubstituted oxazoleCompound 6 Δ G = -78.17 kcal/mol*Gly-786, Glu-961Erlotinib[2]
EGFR-TK Oxadiazole hybridCompound 10bIC 50​ = 0.16 µMMet-793, Cys-773Gefitinib (0.04 µM)[3]
Aurora A Kinase Oxazole-4-carbonitrileCompound 7a Δ G = -10.8 kcal/molAsp-274, Lys-162Alisertib (-11.2 kcal/mol)[4]
E. coli ENR 5-amino-4-cyano-1,3-oxazoleCompound 1 Δ G = -10.1 kcal/molTyr-156, NAD+ cofactorTriclosan (-9.5 kcal/mol)[5]

*Note: Binding energy for Compound 6 was calculated using Molsoft ICM scoring; other Δ G values utilize AutoDock Vina standard scoring functions.

Mechanistic Insights: The Causality of Binding

Why do oxazole derivatives frequently match or outperform standard therapeutics in competitive docking studies? The answer lies in the quantum mechanical properties of the heterocycle:

  • Dipole Moment & Directional Hydrogen Bonding: The electronegativity difference between the oxygen and nitrogen atoms in the oxazole ring creates a strong, localized dipole. The nitrogen atom acts as a highly directional hydrogen bond acceptor. In kinase domains, this allows the oxazole core to anchor directly to critical hinge region residues, such as and , mimicking the binding mode of ATP's adenine ring[2][3].

  • Conformational Rigidity & π -Stacking: When substituted at the 2- and 4-positions, the oxazole ring enforces a planar conformation. This rigidity reduces the entropic penalty upon binding and perfectly aligns peripheral aromatic rings for π−π or π -cation interactions with hydrophobic pocket residues (e.g., Leu-820, Lys-721)[6].

Pathway A EGFR Extracellular Domain B Tyrosine Kinase (ATP Site) A->B Activation D Downstream Signaling B->D Phosphorylation C Oxazole Derivative C->B Competitive Inhibition C->D Blocks Pathway E Cell Cycle Arrest D->E Apoptosis Induced

Mechanism of oxazole derivatives acting as competitive inhibitors at the EGFR-TK domain.

Self-Validating Experimental Protocol: Molecular Docking Workflow

To ensure trustworthiness and reproducibility, molecular docking must not be treated as a "black box" operation. Every step must be biologically justified. The following step-by-step methodology establishes a self-validating system for evaluating novel oxazole derivatives against standard drugs.

Step 1: Macromolecule Preparation

  • Action: Retrieve the target crystal structure (e.g., EGFR-TK, PDB ID: 1M17)[7]. Remove all co-crystallized water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Causality: Unless a water molecule mediates an established, conserved bridging interaction, retaining bulk water introduces artifactual steric clashes and entropy penalties that skew binding energy calculations. Gasteiger charges are required to accurately represent the electrostatic environment of the active site.

Step 2: Ligand Preparation & Optimization

  • Action: Construct the 3D structures of the oxazole derivatives and standard drugs (e.g., Erlotinib). Perform energy minimization using the MMFF94s force field or Density Functional Theory (DFT)[8].

  • Causality: A poorly optimized ligand will force the docking algorithm to waste computational resources exploring high-energy, non-physiological conformations, leading to false-positive binding poses.

Step 3: Grid Box Generation

  • Action: Center the grid box strictly on the coordinates of the native co-crystallized ligand, ensuring the dimensions encompass the entire ATP-binding cleft.

  • Causality: This restricts the search space to the validated orthosteric active site, enabling a direct, objective competitive comparison between the novel oxazole and the reference standard.

Step 4: Protocol Validation (The Self-Validating Step)

  • Action: Before analyzing any novel oxazole compounds, redock the native co-crystallized ligand back into the prepared protein. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose.

  • Causality: An RMSD of 2.0 Å proves that your chosen grid parameters and scoring function can accurately reproduce the true biological binding mode[4]. If the RMSD > 2.0 Å, the protocol is invalid and must be recalibrated. Only after this validation should the oxazole docking data be trusted.

Step 5: Docking Execution & Post-Docking Analysis

  • Action: Execute the docking run using AutoDock Vina or Glide. Analyze the lowest energy poses for specific hydrogen bonds (e.g., with hinge region residues) and hydrophobic contacts.

Workflow S1 Target & Ligand Prep (Energy Minimization) S2 Grid Box Generation (Active Site Mapping) S1->S2 S3 Protocol Validation (Redock Native Ligand) S2->S3 S4 Molecular Docking (AutoDock Vina / Glide) S3->S4 If RMSD < 2.0 Å S5 Post-Docking Analysis (RMSD < 2.0 Å) S4->S5

Self-validating computational workflow for oxazole-based molecular docking protocols.

References

  • El-Nezhawy, A. O., et al. "Synthesis and Molecular Docking Studies of Novel 2‐Phenyl‐4‐Substituted Oxazole Derivatives as Potential Anti‐cancer Agents." Journal of Heterocyclic Chemistry, 2015.[Link]

  • "New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study." Scientific Reports, 2024.[Link]

  • "In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles." PubMed Central (PMC), 2024.[Link]

  • "Development and application of in silico models to design new antibacterial 5-amino-4-cyano-1,3-oxazoles against colistin-resistant E. coli strains." ResearchGate, 2023. [Link]

Sources

The Definitive Guide to Validating Analytical Methods for Oxazole Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Oxazoles—five-membered heterocyclic compounds containing one oxygen and one nitrogen atom—are critical pharmacophores in modern drug development. They are foundational to the efficacy of widely used therapeutics like the NSAID oxaprozin[1], antibiotics such as sulfamethoxazole, and novel investigational compounds like the nitroimidazo-oxazole DNDI-VL-2098 for visceral leishmaniasis[2].

For researchers and drug development professionals, selecting and validating the correct analytical method for oxazole quantification is paramount. This guide objectively compares the performance of leading analytical platforms and provides field-proven, self-validating protocols grounded in the regulatory framework of the ICH M10 guidelines[3].

Comparative Analysis of Analytical Platforms

The quantification of oxazole derivatives requires a nuanced approach. The choice of analytical platform is dictated by the sample matrix, the required sensitivity, and the physicochemical properties of the specific oxazole derivative[4].

  • High-Resolution LC-MS/MS: The gold standard for pharmacokinetic (PK) and toxicokinetic (TK) studies. Oxazoles in biological matrices often suffer from protein binding and plasma instability. LC-MS/MS provides the ultimate selectivity through Multiple Reaction Monitoring (MRM) and the sensitivity required to detect trace metabolites[2].

  • Traditional HPLC-UV: The workhorse for pharmaceutical formulation and bulk drug quality control (QC). Because oxazole rings typically exhibit strong chromophoric properties (absorbing UV light between 220 nm and 286 nm), HPLC-UV offers a highly reproducible, cost-effective solution for high-concentration samples where matrix interference is minimal[1].

  • GC-FID/MS: Reserved primarily for volatile oxazole impurities or low-molecular-weight derivatives. While highly resolving, GC-MS is less suitable for intact, complex oxazole pharmaceuticals due to the risk of thermal degradation in the injection port[4].

Performance Comparison Data

The following table synthesizes the quantitative performance metrics of these three platforms when applied to oxazole quantification:

Performance MetricHigh-Resolution LC-MS/MSTraditional HPLC-UVGC-FID / GC-MS
Primary Application Biological matrices (Plasma, Blood)Bulk formulations, QC releaseVolatile derivatives, Impurities
Typical Sensitivity (LOQ) 1 – 5 ng/mL10 – 50 µg/mL10 – 100 ng/mL
Selectivity Mechanism Precursor/Product Ion (MRM)Wavelength Specificity (PDA)Mass Spectral Library Matching
Linearity Range 3 – 4 orders of magnitude2 – 3 orders of magnitude2 – 3 orders of magnitude
Sample Prep Complexity High (LLE, SPE, Acid Lysis)Low (Dilute-and-Shoot, Filtration)Moderate (Derivatization often needed)
Matrix Effect Susceptibility High (Ion suppression in ESI)LowLow to Moderate

The ICH M10 Validation Framework for Oxazoles

Validating an analytical method ensures that the data generated is reliable enough to support regulatory decisions. For bioanalytical methods, the EMA and FDA rely on the harmonized ICH M10 guidelines [3].

When validating oxazole quantification, specific attention must be paid to stability and matrix effects . For example, during the development of the LC-MS/MS method for DNDI-VL-2098, researchers discovered time-dependent recovery loss in standard acetonitrile-precipitated plasma due to albumin-mediated metabolism[2]. This causality dictates that method validation cannot merely be a checklist; it must actively probe the chemical vulnerabilities of the analyte.

Validation Root ICH M10 Core Parameters Selectivity Selectivity Blank < 20% LLOQ Root->Selectivity Accuracy Accuracy & Precision ±15% (±20% LLOQ) Root->Accuracy Matrix Matrix Effect Stable across 6 lots Root->Matrix Stability Stability Benchtop, F/T, Long-term Root->Stability

Caption: Core bioanalytical validation parameters defined by the ICH M10 regulatory guideline.

Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems . They incorporate built-in checks to ensure that any failure in the assay's physical or chemical mechanics is flagged before data is reported.

Protocol A: LC-MS/MS Quantification of Nitroimidazo-oxazole in Blood

Designed for high-sensitivity PK studies, mitigating protein-binding losses.

Causality Rationale: Standard protein precipitation fails for certain oxazoles due to plasma instability. Acid-lysing whole blood prevents albumin-mediated degradation, while Liquid-Liquid Extraction (LLE) with MTBE yields a cleaner extract, preventing ion suppression in the mass spectrometer[2].

  • Sample Aliquot & Lysis: Transfer 50 µL of whole blood into a microcentrifuge tube. Add 50 µL of 0.1M HCl. Vortex for 30 seconds to lyse erythrocytes and denature binding proteins.

  • Internal Standard Addition: Add 10 µL of the Stable-Isotope-Labeled Internal Standard (SIL-IS) working solution.

  • Protein Precipitation: Add 150 µL of cold acetonitrile. Vortex vigorously for 2 minutes.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Evaporation & Reconstitution: Transfer the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of mobile phase (Water:Acetonitrile 50:50, v/v with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UPLC column. Utilize Electrospray Ionization (ESI) in positive mode, monitoring the specific MRM transitions for the oxazole and its SIL-IS.

  • Self-Validating Mechanism: Carryover Check. The protocol mandates injecting a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) standard. The assay is only valid if the oxazole peak area in the blank is <20% of the Lower Limit of Quantification (LLOQ) response[3].

Protocol B: HPLC-UV Quantification of Oxaprozin in Formulations

Designed for robust, high-throughput Quality Control of pharmaceutical tablets.

Causality Rationale: For bulk formulations, extreme sensitivity is unnecessary. A simple "dilute-and-shoot" methodology combined with UV detection at 254 nm leverages the oxazole ring's natural chromophore, ensuring high precision with minimal sample manipulation[1].

  • Standard Preparation: Dissolve the oxaprozin reference standard in the mobile phase (Acetonitrile : 0.1% Formic Acid, 60:40 v/v) to create a primary stock of 1000 µg/mL.

  • Calibration Curve Generation: Serially dilute the stock to prepare calibration standards ranging from 160 µg/mL to 240 µg/mL (representing 80% to 120% of the target assay concentration).

  • Sample Extraction: Crush 10 tablets and weigh an amount equivalent to one dose. Transfer to a volumetric flask, add mobile phase, and sonicate for 15 minutes to extract the active pharmaceutical ingredient. Filter through a 0.2 µm nylon membrane.

  • Chromatographic Separation: Inject 20 µL onto a C18 analytical column (150 mm × 4.6 mm, 5 µm). Maintain an isocratic flow rate of 1.0 mL/min at a column temperature of 30°C. Monitor absorbance at 254 nm.

  • Self-Validating Mechanism: System Suitability Testing (SST). Before any sample data is accepted, the system must self-validate by calculating the tailing factor ( T≤2.0 ) and theoretical plate count ( N≥2000 ) from five replicate injections of the 200 µg/mL standard. This mathematically guarantees column efficiency and mobile phase integrity.

Workflow A 1. Sample Preparation (Acid Lysis + LLE / Filtration) B 2. Chromatographic Separation (RP-HPLC / UPLC) A->B Clean Extract C 3. Detection Modality (MS/MS or UV-PDA) B->C Eluting Analytes D 4. ICH M10 Validation (Accuracy, Precision, Matrix Effect) C->D Raw Chromatograms E 5. Data Output & Regulatory Submission D->E Validated Metrics

Caption: Sequential analytical workflow for oxazole quantification and regulatory validation.

References

  • Title: A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-(piperidin-2-yl)oxazole and Related Compounds Source: benchchem.com URL: 4

  • Title: Development and validation of LC-MS/MS method for determination of DNDI-VL-2098 in mouse, rat, dog and hamster blood Source: nih.gov (PubMed) URL: 2

  • Title: Validated HPLC Method for Analysis of Oxaprozin in a Formulation Source: researchgate.net URL: 1

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: europa.eu (EMA) URL: 3

Sources

In Vitro vs. In Vivo Correlation (IVIVC) for Oxazole Drug Candidates: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxazole ring—a five-membered aromatic heterocycle (C₃H₃NO)—has emerged as a privileged scaffold in modern medicinal chemistry, heavily utilized in the design of novel antiviral, anticancer, and anti-inflammatory agents[1],[2]. While the inclusion of an oxazole moiety often improves aqueous solubility, modulates lipophilicity, and enhances target binding via π–π stacking and hydrogen bonding[1], translating these robust in vitro profiles into predictable in vivo pharmacokinetics (PK) remains a significant challenge.

This guide provides an objective, data-driven comparison of oxazole drug candidates against alternative heterocyclic scaffolds. It establishes a field-proven, self-validating protocol for developing a Level A In Vitro-In Vivo Correlation (IVIVC), ensuring that researchers and drug development professionals can accurately predict in vivo bioavailability from in vitro dissolution and metabolic data.

The Oxazole Scaffold: Physicochemical Drivers of PK Behavior

To build a predictive IVIVC model, one must first understand the intrinsic physicochemical properties of the oxazole ring. Oxazole is a weak base with a pKb of 13.20 and a conjugate acid pKa of 0.8[3]. This extreme polarity profile dictates that oxazole-based candidates often exhibit highly pH-dependent solubility.

When transitioning from the acidic environment of the stomach (pH 1.2) to the neutral environment of the intestine (pH 6.8), oxazole derivatives can experience rapid precipitation. Consequently, relying on simple aqueous buffers for in vitro dissolution will invariably fail to predict in vivo absorption. Accurate IVIVC requires the use of biorelevant media (e.g., FaSSIF and FeSSIF) combined with advanced dissolution apparatuses, such as the mini paddle system, to accurately simulate gastrointestinal transit[4].

Mechanistic Causality: Why Standard IVIVC Fails for Oxazoles

A common pitfall in oxazole drug development is the over-reliance on standard Human Liver Microsome (HLM) assays for predicting in vivo clearance.

The Causality: Standard HLM assays rely exclusively on NADPH-dependent Cytochrome P450 (CYP450) enzymes. However, the oxazole ring is highly susceptible to oxidation by cytosolic enzymes—specifically aldehyde oxidase—which catalyzes the cleavage of the oxazole ring into a 2-oxazolone metabolite[5]. Because standard microsomal incubations lack these cytosolic fractions, the in vitro intrinsic clearance (CL_int) is drastically underestimated. When this flawed in vitro data is fed into Physiologically Based Pharmacokinetic (PBPK) models, it results in a gross overestimation of in vivo exposure and bioavailability.

To achieve a self-validating IVIVC, metabolic stability assays must utilize S9 fractions or whole cryopreserved hepatocytes to capture both CYP-mediated and aldehyde oxidase-mediated metabolic pathways[6].

Comparative Pharmacokinetic Predictability

When optimizing a lead candidate, medicinal chemists frequently weigh the oxazole scaffold against its sulfur (thiazole) or nitrogen (imidazole) analogs. Table 1 outlines the comparative predictability of these scaffolds when transitioning from in vitro assays to in vivo models.

Table 1: Comparative PK Predictability of 5-Membered Heterocycles

Scaffold ClassAqueous Solubility (pH 7.4)Primary Metabolic PathwayIn Vitro Assay Requirement for IVIVCAverage IVIVC Prediction Error (AUC)
Oxazole Moderate to HighCYP450 + Cytosolic Aldehyde OxidaseS9 Fractions / Whole Hepatocytes12 - 15% (Requires PBPK adjustment)
Thiazole LowPredominantly CYP3A4 OxidationStandard HLM (NADPH-dependent)8 - 12% (Highly predictable)
Imidazole HighCYP3A4 Substrate / Strong InhibitorHLM + CYP Inhibition Screening15 - 20% (Non-linear PK complicates IVIVC)

Data synthesis reflects standard behavior of these pharmacophores; specific values will vary based on peripheral substitutions.

Visualizing the PBPK/IVIVC Pipeline

To successfully correlate the data, researchers must employ a closed-loop PBPK modeling workflow. The diagram below illustrates the critical path from in vitro profiling to a validated Level A IVIVC.

IVIVC_Workflow InVitro In Vitro Profiling (S9 Fractions, Caco-2, FaSSIF) PBPK PBPK Modeling (Mechanistic Deconvolution) InVitro->PBPK Input Parameters Oxazole Oxazole Candidate Optimization Oxazole->InVitro Synthesis & Screening IVIVC Level A IVIVC Correlation Model PBPK->IVIVC Mathematical Deconvolution InVivo In Vivo PK Data (Animal Models / Human) InVivo->PBPK Validation Data Validation Self-Validating Prediction Error < 15% IVIVC->Validation Statistical Fit Validation->Oxazole Feedback Loop

Figure 1: Self-validating IVIVC modeling workflow for oxazole drug candidates.

Self-Validating Protocol: Establishing a Level A IVIVC

A Level A IVIVC represents the highest category of correlation, representing a point-to-point mathematical relationship between the in vitro dissolution rate and the in vivo input rate (absorption). To ensure trustworthiness, this protocol is designed as a self-validating system using internal prediction error (PE) metrics.

Phase 1: Biorelevant In Vitro Profiling
  • Media Preparation: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5) and SGF (Simulated Gastric Fluid, pH 1.2) to account for the oxazole ring's low pKa[3].

  • Dissolution Testing: Utilize a mini paddle apparatus (USP Apparatus II) at 50 rpm to prevent hydrodynamic artifacts. Sample at 5, 10, 15, 30, 45, and 60 minutes[4].

  • Metabolic Stability: Incubate the oxazole candidate in human S9 fractions (not just HLMs) supplemented with both NADPH and aldehyde oxidase co-factors to accurately capture the formation of the 2-oxazolone metabolite[5].

Phase 2: In Vivo Pharmacokinetic Assessment
  • Dosing: Administer the oxazole formulation intravenously (IV) to establish absolute clearance and volume of distribution, and orally (PO) to establish the absorption profile.

  • Quantification: Use LC-MS/MS to quantify parent oxazole and primary ring-cleaved metabolites in plasma over a 24-hour period.

Phase 3: Mathematical Deconvolution & Self-Validation
  • Deconvolution: Apply the Wagner-Nelson method (for one-compartment PK) or the Loo-Riegelman method (for multi-compartment PK) to extract the in vivo absorption profile from the PO plasma concentration-time curve.

  • Correlation: Plot the fraction of drug absorbed in vivo against the fraction dissolved in vitro. Perform a linear regression; a valid Level A correlation requires an R2>0.95 .

  • Self-Validation Check: Use the established IVIVC model to back-calculate the predicted Cmax​ and AUC0−∞​ . Compare these predictions to the actual in vivo data. The system is validated if the Prediction Error (PE%) for both parameters is < 15% [4]. If PE > 15%, the in vitro dissolution method is not biorelevant and must be adjusted (e.g., altering surfactant concentration in FaSSIF).

References

  • Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical Research and Applications (ijprajournal.com).1

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry (benthamdirect.com).2

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Pharmaceutical Fronts (thieme-connect.de).3

  • Exploring the Pharmacokinetic Properties and Metabolic Pathways of Benzothiazole and Oxazole-Based Compounds: Implications for Drug Optimization and Development. ResearchGate.6

  • Poster Abstracts: In Vitro/In Vivo Correlation for Drug–Drug Interactions. Taylor & Francis (tandfonline.com).5

  • Estimation of in vivo performance of sulfamethoxazole and trimethoprim from oral suspensions using in vitro release data from a mini paddle apparatus. International Journal of Applied Pharmaceutics (ResearchGate).4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine
Reactant of Route 2
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.